PA22-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C82H150N32O25S |
|---|---|
Peso molecular |
2016.3 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |
Clave InChI |
VWUQXESDDMVECY-YJTOHMMESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Role of PA22-2 Peptide: A Technical Guide for Researchers
An in-depth analysis of the synthetic laminin-derived peptide, PA22-2, and its core functional motif, IKVAV, in promoting cell adhesion, migration, and neurite outgrowth, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The this compound peptide, a 19-mer synthetic fragment derived from the A chain of the basement membrane protein laminin, has emerged as a significant tool in cell biology and tissue engineering.[1][2] Its primary biological activities, which include promoting cell adhesion, spreading, migration, and neurite outgrowth, are largely attributed to a constituent pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine, or IKVAV.[1][2] This technical guide provides a comprehensive overview of the functions of the this compound peptide, with a focus on its underlying mechanisms and practical applications in research.
Core Functions and Quantitative Effects
The biological effects of the this compound peptide and its active IKVAV motif have been quantified in numerous studies. These effects are particularly prominent in neuronal and mesenchymal stem cells, highlighting the peptide's potential in regenerative medicine and cancer research.
Quantitative Data on this compound/IKVAV-Mediated Cellular Responses
| Parameter | Cell Type | Treatment | Quantitative Effect | Reference |
| Cell Spreading Area | HROG36 glioblastoma cells | PEG-CLP-IKVAV hydrogel | No significant increase compared to control | [3] |
| Rat glioma C6 cells | PEG-CLP-IKVAV hydrogel | 1.45 times bigger spreading area compared to control | [3] | |
| Cell Proliferation | Bone Marrow Mesenchymal Stem Cells (BMMSCs) | IKVAV peptide | Dose- and time-dependent increase in proliferation and PCNA synthesis | [4] |
| Schwann Cells | IKVAV-coated substrate | Average doubling time of 49 ± 3 hours | [5] | |
| Neurite Outgrowth | Human Neural Stem Cells (hNSCs) | Short IKVAV peptide (10 µM) | Significantly higher rate of differentiation into neurons compared to laminin | [6] |
| Cerebrocortical Neurons | IKVAV-biofunctionalized hydrogels | Rapid differentiation and neurite outgrowth | [7][8] | |
| Cell Migration | Human Neural Stem Cells (hNSCs) | Hydrogel with 10 µM short IKVAV peptide | Highest migration rate compared to other concentrations | [6] |
Signaling Pathways and Mechanisms of Action
The cellular effects of the this compound peptide, mediated by its IKVAV motif, are primarily initiated through interactions with specific cell surface receptors, namely integrins. This binding triggers a cascade of intracellular signaling events that ultimately regulate gene expression and cytoskeletal dynamics, leading to the observed changes in cell behavior.
Integrin-Mediated Signaling
The IKVAV sequence is recognized by several integrin subtypes, including α3β1, α4β1, and α6β1.[9][10] This interaction is a critical first step in activating downstream signaling pathways.
Key Signaling Cascades
Upon integrin binding, the IKVAV motif activates two major signaling pathways:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of this pathway by IKVAV has been shown to increase protease activity, which can facilitate cell migration and invasion.[4][10][11]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase/Protein Kinase B pathway is another key signaling cascade that governs cell growth, proliferation, and survival.[4][8] IKVAV-mediated activation of this pathway contributes to the observed increase in cell population growth.[4]
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PA22-2 IKVAV Sequence: A Technical Guide to its Biological Activity and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the PA22-2 peptide, a 19-mer synthetic peptide derived from the laminin A chain, and its core active pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val).[1][2] Laminin, a major glycoprotein of the basement membrane, influences a wide range of cellular behaviors including adhesion, differentiation, migration, and growth.[1][2] The IKVAV sequence has been identified as one of the principal active sites within laminin responsible for regulating these cellular activities.[1][2] This guide details the multifaceted biological functions of the IKVAV sequence, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Biological Activities of the IKVAV Sequence
The IKVAV motif is a potent signaling sequence with diverse biological effects, impacting neuronal development, cell adhesion, angiogenesis, and cancer progression.
Neuronal Differentiation and Neurite Outgrowth
One of the most well-documented functions of the IKVAV sequence is its profound effect on neuronal cells. It actively promotes cell attachment, migration, and, most notably, neurite outgrowth.[1][2] This has made it a focal point in neural tissue engineering and regenerative medicine.
-
Neuronal Progenitor Cells: The IKVAV peptide enhances the viability and promotes the neuronal differentiation of neural stem cells.[3][4] When incorporated into scaffolds like silk fibroin or collagen hydrogels, it helps create a conducive microenvironment for nerve cell growth and regeneration.[3][4] For instance, human neural stem cells (hNSCs) cultured on surfaces with a high density of IKVAV epitopes (estimated at 1.2 x 10¹³ epitopes per cm²) show a significantly higher rate of differentiation into neurons (>50%) compared to those grown on whole laminin (~10%).[5]
-
Model Cell Lines: In vitro assays using cell lines like PC12 are standard for studying neural differentiation.[6] The IKVAV sequence stimulates these cells to extend neurites, which are processes that develop into axons and dendrites.[1][6]
-
Stem Cell Differentiation: The influence of IKVAV extends to other types of stem cells. It can promote the adhesion of bone marrow stromal cells (BMSCs) and increase the ratio of neurons when these cells are induced to differentiate.[7]
Cell Adhesion and Migration
The IKVAV sequence is a critical mediator of cell attachment to the extracellular matrix.[1][2] It facilitates cell adhesion and spreading for various cell types.[1] This adhesive property is fundamental to its roles in migration, tissue formation, and even pathological processes like tumor metastasis.[1][8] The isoleucine and lysine residues within the pentapeptide have been identified as critical for its biological functions, including cell attachment.[9]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is another key process modulated by the IKVAV sequence. The peptide has been shown to be a potent stimulator of angiogenesis.[10] It can increase vessel number and sprouting in vitro and promote vascularization in vivo.[10][11] This pro-angiogenic activity is partly responsible for its effects on tumor growth.[10] When incorporated into hydrogel scaffolds, IKVAV-containing peptides can induce the formation of capillary vessels and promote the expression of Vascular Endothelial Growth Factor (VEGF).[11][12][13][14]
Cancer Progression and Metastasis
While beneficial in tissue regeneration, the activities of the IKVAV sequence can also be co-opted by cancer cells to promote malignancy. The peptide is a known stimulator of tumor growth and metastasis.[10]
-
Metastasis: Co-injection of the IKVAV peptide with B16F10 melanoma cells leads to a significant increase in the number of lung colonies in mice.[10] Similarly, it promotes liver colonization by human colon cancer cells by enhancing their retention and homotypic adhesion within the liver.[8]
-
Protease Activation: IKVAV can induce an invasive phenotype in tumor cells by increasing the activity and secretion of matrix metalloproteinases (MMPs), such as MMP-2.[10][15] This enzymatic activity helps degrade the basement membrane, a critical step in tumor invasion and metastasis.[10]
Macrophage Phenotype Modulation
Recent research has uncovered a role for IKVAV in modulating the immune system, specifically macrophage behavior. Soluble IKVAV treatment has been shown to reduce inflammatory M1 macrophage markers (like iNOS) while increasing anti-inflammatory M2 markers.[16][17] This suggests a potential therapeutic application for IKVAV in resolving inflammation and promoting tissue repair.[16] This modulation appears to be dependent on the peptide concentration and duration of exposure.[17]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the biological activity of the this compound IKVAV sequence.
Table 1: Effects of IKVAV on Neuronal Differentiation
| Cell Type | Substrate/System | IKVAV Concentration/Density | Outcome | Reference |
|---|---|---|---|---|
| Human Neural Stem Cells (hNSCs) | Peptide-coated surface | ~1.2 x 10¹³ epitopes/cm² | >50% differentiation into neurons | [5] |
| Human Neural Stem Cells (hNSCs) | Whole laminin-coated surface | ~7.5 x 10¹¹ epitopes/cm² | ~10% differentiation into neurons | [5] |
| PC12 Cells | 2D Peptide Matrix | Not specified | Significantly longer neurite outgrowths compared to control | [6] |
| Bone Marrow Stromal Cells (BMSCs) | IKVAV peptide nanofiber gel | Not specified | Promoted adhesion and increased ratio of neurons upon differentiation |[7] |
Table 2: Effects of IKVAV on Cancer Progression
| Cancer Cell Line | In Vivo/In Vitro Model | IKVAV Treatment | Outcome | Reference |
|---|---|---|---|---|
| B16F10 Melanoma | Mouse tail vein injection | Co-injection with cells | Significant increase in lung colonies | [10] |
| HM7, LiM6 Colon Cancer | Mouse splenic-portal inoculation | Co-injection with cells | Significant stimulation of liver colonization (p < 0.005 for liver weight) | [8] |
| A-2058 Melanoma | In vitro culture | This compound peptide treatment | Selective stimulation of type IV collagenolytic activity | [15] |
| K-1735 Melanoma | In vitro culture on Matrigel | IKVAV treatment | Dose-dependent increase in MMP-2 activity |[10] |
Table 3: Effects of IKVAV on Macrophage Phenotype
| Cell Type | Treatment | IKVAV Concentration | Outcome | Reference |
|---|---|---|---|---|
| Human Macrophages | Soluble IKVAV | 3 mM, 7 mM, 10 mM | Significant reduction of M1 markers (e.g., iNOS) and increase of M2 markers | [16] |
| Human Macrophages | Soluble IKVAV | Not specified | Increased expression of MMP-9 in M2 macrophages |[16] |
Signaling Pathways and Receptors
The biological effects of the IKVAV sequence are initiated by its interaction with specific cell surface receptors, which triggers downstream intracellular signaling cascades.
Receptor Binding
Integrins are the primary receptors for the IKVAV sequence. Several integrin subtypes have been implicated, and the specific combination can vary by cell type.
-
Key Integrins: The most commonly cited receptors are α2β1, α3β1, α4β1, and α6β1 integrins.[18][19]
-
Binding Specificity: Studies using blocking antibodies have shown that adhesion of human mesenchymal stem cells to IKVAV is significantly reduced when blocking the α4β1 integrin.[18] The interaction with α2β1 is particularly relevant for modulating macrophage phenotype.[16]
Downstream Signaling
Upon binding to integrins, IKVAV activates signaling pathways that regulate gene expression and cellular behavior.
-
Proto-Oncogene Activation: Laminin and the this compound peptide induce a rapid and transient expression of c-fos and c-jun proto-oncogenes in PC12 cells. This leads to increased DNA binding activity of the AP-1 transcription factor complex, which is associated with cell growth and differentiation.[20]
-
ERK Pathway: In cancer cells, IKVAV acts through integrins to activate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which in turn increases protease activity.[10]
-
Focal Adhesion: The binding of IKVAV to β1-integrin subunits leads to an increase in the formation of focal adhesions, which are crucial for cell adhesion, migration, and neurite outgrowth.[19]
Signaling Pathway Diagram
Caption: IKVAV binds to integrin receptors, activating downstream pathways like ERK and AP-1.
Key Experimental Protocols
Standardized in vitro assays are essential for evaluating the biological activity of the IKVAV sequence.
Neurite Outgrowth Assay
This assay quantifies the ability of a compound to promote or inhibit the formation of neurites from neuronal cells.[21][22]
-
Objective: To measure the effect of the IKVAV peptide on neurite extension.
-
Materials:
-
Neuronal cell line (e.g., PC12, NG108-15, human iPSC-derived neurons).[23][24][25]
-
Culture plates (e.g., 96-well).[23]
-
This compound IKVAV peptide.
-
Culture medium, fixing agents (e.g., methanol), and staining agents (e.g., hematoxylin and eosin, or immunofluorescence for MAP2).[2][25]
-
Microscope with imaging software.
-
-
Procedure:
-
Coating: Tissue culture plates are coated with the IKVAV peptide (or control substances like laminin) and allowed to dry.[2] Unbound surfaces are blocked.
-
Cell Seeding: Neuronal cells are seeded into the wells at a defined density.
-
Incubation: Cells are incubated (e.g., overnight to 72 hours) to allow for attachment and neurite extension.[2][24]
-
Fixation and Staining: Cells are fixed and stained to visualize the cell bodies and neurites.
-
Quantification: The percentage of cells with neurites longer than a defined threshold (e.g., two cell-body lengths) is determined by counting at least 100 cells per data point.[2] Automated image analysis can also be used to measure neurite number, length, and branching.[21][25]
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro neurite outgrowth assay.
Cell Adhesion Assay
This assay measures the ability of cells to attach to a substrate coated with the peptide.
-
Objective: To quantify cell attachment mediated by the IKVAV peptide.
-
Procedure:
-
Coating: Culture wells are coated with varying concentrations of the IKVAV peptide and blocked.[2]
-
Seeding: A known number of cells are added to each well.
-
Incubation: Cells are incubated for a short period (e.g., 30-60 minutes) at 37°C.[2]
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The remaining attached cells are lysed and quantified using a colorimetric assay (e.g., crystal violet staining) or counted directly.[2]
-
Peptide-Receptor Interaction Studies
Identifying the receptors that bind to IKVAV is crucial for understanding its mechanism of action.
-
Objective: To identify the cell surface receptors for the IKVAV sequence.
-
Methods:
-
Blocking Antibodies: Cells are pre-incubated with antibodies specific to suspected receptor subunits (e.g., integrin α4 or β1) before being added to IKVAV-coated plates. A reduction in cell adhesion indicates that the blocked receptor is involved in binding.[18]
-
Affinity Chromatography: A column is prepared with immobilized IKVAV peptide. A lysate of cell surface proteins is passed through the column. Proteins that bind to the peptide are retained and can be eluted and identified (e.g., by mass spectrometry).[26]
-
Chemical Cross-linking: Peptide analogs containing photo-reactive or chemically reactive unnatural amino acids are synthesized. When these peptides bind to their receptor on the cell surface, they can be permanently cross-linked using UV light or chemical triggers. The receptor-peptide complex can then be isolated and analyzed to identify the binding site.[27][28]
-
Logical Relationship Diagram
Caption: The IKVAV sequence has diverse regenerative, pathological, and immunomodulatory effects.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viability and neuronal differentiation of neural stem cells encapsulated in silk fibroin hydrogel functionalized with an IKVAV peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of IKVAV peptide nanofiber on proliferation, adhesion and differentiation into neurocytes of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The laminin alpha 1 chain Ile-Lys-Val-Ala-Val (IKVAV)-containing peptide promotes liver colonization by human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity study of a laminin alpha 1 chain active peptide segment Ile-Lys-Val-Ala-Val (IKVAV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Angiogenesis induced with neotype amphiphic peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protease-Sensitive, VEGF-Mimetic Peptide, and IKVAV Laminin-Derived Peptide Sequences within Elastin-Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Protease‐Sensitive, VEGF‐Mimetic Peptide, and IKVAV Laminin‐Derived Peptide Sequences within Elastin‐Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the effects of laminin, E-8 fragment of laminin and synthetic laminin peptides this compound and YIGSR on matrix metalloproteinases and tissue inhibitor of metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bifunctional Hydrogels Containing the Laminin Motif IKVAV Promote Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signaling site of laminin with mitogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdbneuro.com [mdbneuro.com]
- 22. Neurite Outgrowth Assays [sigmaaldrich.com]
- 23. A convenient in vitro assay for the inhibition of neurite outgrowth by adult mammalian CNS myelin using immortalized neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. criver.com [criver.com]
- 26. The synthetic [Tyr5,12,Lys7]-polyphemusin II peptide (T22) binds to the CD4 cell surface molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Mechanism of Action of Laminin Peptide PA22-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins, a major family of glycoproteins in the basement membrane, are crucial regulators of diverse cellular functions, including adhesion, migration, proliferation, and differentiation.[1] The biological activities of laminin are mediated by specific domains within its α, β, and γ chains.[2] This technical guide provides an in-depth exploration of the mechanism of action of PA22-2, a 19-amino acid peptide derived from the carboxyl-terminal end of the laminin A chain.[3][4] A key focus is placed on its biologically active pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val), which is responsible for many of the observed cellular effects.[4][5] This document details the signaling pathways initiated by this compound, its interaction with cellular receptors, and its influence on the extracellular matrix. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided.
Core Mechanism of Action: From Receptor Binding to Gene Expression
The laminin peptide this compound and its active IKVAV motif exert their biological effects by binding to cell surface receptors, primarily integrins, and initiating a cascade of intracellular signaling events.[6][7] This signaling ultimately leads to changes in gene expression and cellular behavior, such as adhesion, migration, and proliferation.[3][8]
Receptor Binding
The IKVAV sequence within this compound is recognized by several integrin heterodimers. Specific integrins implicated in binding to IKVAV include α2β1, α3β1, α4β1, and α6β1.[7][9][10] The interaction between IKVAV and these integrin receptors is a critical first step in initiating downstream signaling.
Intracellular Signaling Pathways
Upon binding of this compound/IKVAV to integrins, two major signaling pathways are activated: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.[8][11]
-
MAPK/ERK Pathway: Activation of this pathway leads to the phosphorylation and activation of ERK1/2.[8]
-
PI3K/Akt Pathway: This pathway is also activated by IKVAV, resulting in the phosphorylation of Akt.[8]
Both pathways converge on the activation of downstream transcription factors. A key outcome is the increased expression of the proto-oncogenes c-fos and c-jun.[3] These two proteins form the heterodimeric transcription factor AP-1 (Activator Protein-1), which then binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their expression.[3] This cascade ultimately influences a variety of cellular processes.
Biological Activities and Quantitative Data
This compound and its IKVAV motif have been demonstrated to elicit a range of biological activities. The following tables summarize the key functions and present available quantitative data from the literature.
Table 1: Biological Activities of this compound/IKVAV
| Biological Activity | Description | Reference(s) |
| Cell Adhesion & Spreading | Promotes the attachment and spreading of various cell types on coated substrates. | [4][5] |
| Cell Migration | Stimulates the directional movement of cells. | [4][5] |
| Neurite Outgrowth | Induces the formation and extension of neurites from neuronal cells. | [3][4][5] |
| Cell Growth & Proliferation | Stimulates thymidine incorporation and increases cell numbers. | [3][8] |
| Angiogenesis | The IKVAV sequence has been shown to have pro-angiogenic effects. | [5][12][13] |
| Matrix Metalloproteinase (MMP) Regulation | Selectively stimulates type IV collagenolytic activity in A-2058 melanoma cells. Does not modulate the expression of MMP-2, MMP-3, MMP-9, TIMP-1, or TIMP-2. | [5][14] |
Table 2: Quantitative Data for this compound/IKVAV Activities
| Parameter | Value | Cell Type/Assay | Reference(s) |
| Half-maximal Adhesion | 2.5 - 5 µM | Not specified | [3] |
| Plateau of Adhesion | 20 µM | Not specified | [3] |
| Inhibition of Neuronal Attachment | 1 - 5 µM | Rat cerebellar neurons on laminin | [15] |
| Neurite Outgrowth (as substrate) | Up to 60% of that on native laminin | Cerebellar cultures | [15] |
| Inhibition of MMP-2 and MMP-9 | IC50 ~20 nM (for a cyclic peptide targeting MMP-2 activation) | Human melanoma cells | [16] |
| Macrophage Modulation | 3 mM, 7 mM, and 10 mM (concentrations used) | Murine and human macrophages | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with this compound.
-
Plate Coating:
-
Dissolve this compound in sterile ddH₂O to the desired concentrations (e.g., for a dose-response curve). A typical concentration for plateau adhesion is 20 µM.[3]
-
Add 100 µL of the peptide solution to each well of a 96-well tissue culture plate.
-
Include positive (e.g., laminin, 40 µg/mL) and negative (e.g., BSA) controls.[3]
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Cell Plating:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 2.0 x 10⁵ cells/mL.[3]
-
Aspirate the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation and Washing:
-
Incubate the plate at 37°C for 30-60 minutes.[3]
-
Gently wash the wells with serum-free medium to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 1% glutaraldehyde or 4% paraformaldehyde.[3][4]
-
Stain the cells with 0.1% crystal violet for 10-25 minutes.[3][4]
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain with 0.5% Triton X-100 or 1-2% SDS.[3][4]
-
Read the absorbance at 550-595 nm using a plate reader.
-
Neurite Outgrowth Assay
This assay assesses the ability of this compound to promote the formation of neurites from neuronal cells.
-
Substrate Preparation:
-
Coat culture surfaces (e.g., 24-well plates or glass coverslips) with this compound or laminin as described in the cell adhesion assay protocol.[5]
-
-
Cell Seeding:
-
Plate neuronal cells (e.g., PC12 cells, primary neurons) at an appropriate density onto the coated surfaces in serum-free medium, often supplemented with factors like Nerve Growth Factor (NGF) for PC12 cells.[5]
-
-
Incubation:
-
Incubate the cells for 18-24 hours or longer to allow for neurite extension.[5]
-
-
Fixation and Staining:
-
Analysis:
Conclusion
The laminin peptide this compound, through its active IKVAV motif, is a potent regulator of key cellular behaviors. Its mechanism of action is initiated by binding to integrin receptors, which in turn activates the MAPK/ERK and PI3K/Akt signaling pathways. This leads to the activation of the AP-1 transcription factor and subsequent changes in gene expression that drive cell adhesion, migration, proliferation, and neurite outgrowth. Furthermore, this compound exhibits specific effects on the extracellular matrix by stimulating type IV collagenolytic activity. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, offers a valuable resource for researchers in cell biology, neuroscience, and drug development, and may inform the design of novel therapeutics for tissue regeneration and cancer therapy.
References
- 1. Angiogenic Laminin-Derived Peptides Stimulate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 4. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Role of laminins in physiological and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostate specific membrane antigen produces pro-angiogenic laminin peptides downstream of matrix metalloprotease-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protease‐Sensitive, VEGF‐Mimetic Peptide, and IKVAV Laminin‐Derived Peptide Sequences within Elastin‐Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the effects of laminin, E-8 fragment of laminin and synthetic laminin peptides this compound and YIGSR on matrix metalloproteinases and tissue inhibitor of metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a neurite outgrowth-promoting domain of laminin using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NAP-22 in Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal Acidic Protein of 22 kDa (NAP-22), also known as Brain Abundant, Myristoylated, Alanine-rich C-kinase Substrate (BASP1) or Calmodulin-binding Protein 22 (CAP-22), is a neuron-enriched protein implicated in the intricate processes of neuronal development, synaptic plasticity, and membrane dynamics. This technical guide provides a comprehensive overview of the known signaling interactions of NAP-22 in neuronal cells, with a focus on its role as a regulatory hub in presynaptic function. This document details the molecular interactions of NAP-22, presents available quantitative data, and provides detailed protocols for key experimental procedures used to investigate its function.
Core Concepts: NAP-22 as a Regulatory Node
Contrary to a linear signaling cascade, NAP-22 functions as a crucial regulatory protein within a network that governs synaptic vesicle endocytosis and synapse maturation. Its activity is tightly controlled by myristoylation, calcium influx, and protein-protein interactions at the presynaptic terminal.
Key Characteristics of NAP-22:
-
Localization: NAP-22 is predominantly found in the presynaptic region of neurons, where it associates with the plasma membrane and synaptic vesicles.[1] It is a major component of detergent-resistant membrane microdomains, often referred to as lipid rafts.
-
Myristoylation: The N-terminal myristoylation of NAP-22 is essential for its membrane binding and its interaction with other proteins, such as calmodulin.
-
Lipid Interactions: NAP-22 exhibits binding affinity for specific lipids, including cholesterol, phosphatidylethanolamine (PE), and polyphosphoinositides, which facilitates its localization to specific membrane domains.[2]
-
Developmental Expression: The expression and specific localization of NAP-22 to synapses occur relatively late in neuronal development, suggesting a role in the maturation and maintenance of synaptic connections rather than initial axonal outgrowth.[3]
Quantitative Data on NAP-22
The following tables summarize the available quantitative data regarding NAP-22 expression and interactions.
| Parameter | Value | Brain Region/Cell Type | Reference |
| Protein Abundance | |||
| In Synaptic Vesicles | 1.3 ± 0.15% of total protein | Rat Brain | [1] |
| Interaction Dynamics | |||
| Further research is needed to quantify binding affinities and kinetics. |
NAP-22 Signaling Network in Neuronal Cells
The primary signaling role of NAP-22 identified to date revolves around its regulation of dynamin I, a large GTPase essential for the scission of endocytic vesicles. This interaction is modulated by intracellular calcium levels through the calcium-binding protein calmodulin.
The NAP-22/Calmodulin/Dynamin I Regulatory Axis
An increase in intracellular calcium, typically triggered by neuronal activity, leads to the activation of calmodulin. Ca2+/calmodulin then binds to NAP-22, causing a conformational change that releases the inhibition of dynamin I. This allows dynamin I to hydrolyze GTP, providing the mechanical force required for the pinching off of synaptic vesicles from the presynaptic membrane during endocytosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the NAP-22 signaling network.
Co-Immunoprecipitation of NAP-22 and Dynamin I from Synaptosomes
This protocol details the co-immunoprecipitation of endogenous NAP-22 and its interacting partner dynamin I from isolated nerve terminals (synaptosomes).
Experimental Workflow:
Detailed Methodology:
-
Preparation of Synaptosomes:
-
Homogenize fresh rat brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors).
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
-
Lysis of Synaptosomes:
-
Resuspend the final synaptosomal pellet in a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet insoluble material.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Add the primary antibody against NAP-22 and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads and wash them three to five times with ice-cold lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against dynamin I, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Dynamin I GTPase Activity Assay
This protocol measures the effect of NAP-22 on the GTPase activity of dynamin I in the presence and absence of Ca2+/calmodulin.
Detailed Methodology:
-
Reagents and Proteins:
-
Purified recombinant dynamin I.
-
Purified recombinant myristoylated NAP-22.
-
Calmodulin.
-
GTPase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
GTP.
-
Phosphate detection reagent (e.g., Malachite Green-based assay).
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate.
-
Prepare reaction mixtures containing GTPase assay buffer and dynamin I at a fixed concentration.
-
To respective wells, add:
-
Buffer control.
-
NAP-22.
-
NAP-22 and CaCl2.
-
NAP-22, CaCl2, and calmodulin.
-
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the amount of phosphate released based on a standard curve.
-
Express the GTPase activity as nmol of phosphate released per minute per mg of dynamin I.
-
Compare the activity of dynamin I in the different conditions to determine the effect of NAP-22 and its regulation by Ca2+/calmodulin.
-
Confocal Microscopy for Colocalization of NAP-22 and VAMP-2
This protocol describes the immunofluorescent staining and confocal imaging of cultured hippocampal neurons to assess the colocalization of NAP-22 with the synaptic vesicle marker VAMP-2.
Detailed Methodology:
-
Neuronal Culture and Fixation:
-
Culture primary hippocampal neurons on coverslips.
-
At the desired stage of development (e.g., DIV 14-21), fix the neurons with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-NAP-22 and mouse anti-VAMP-2) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal laser scanning microscope.
-
Capture images of both channels sequentially to avoid bleed-through.
-
Analyze the colocalization of the two signals using appropriate software (e.g., ImageJ with a colocalization plugin) to determine Pearson's correlation coefficient or Mander's overlap coefficient.
-
Conclusion
NAP-22 is emerging as a significant regulator of presynaptic function, particularly in the context of synaptic vesicle recycling and synapse maturation. While a classical linear signaling pathway has not been elucidated, its role as a molecular switch, modulated by Ca2+/calmodulin to control the activity of dynamin I, places it at a critical juncture in neuronal signaling. The experimental protocols provided in this guide offer a robust framework for further investigation into the precise mechanisms of NAP-22 function and its potential as a therapeutic target in neurological disorders characterized by synaptic dysfunction. Further research is warranted to fully understand the quantitative aspects of its interactions and its potential involvement in other neuronal signaling pathways.
References
- 1. Biochemical evidence for the presence of NAP-22, a novel acidic calmodulin binding protein, in the synaptic vesicles of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid binding activity of a neuron-specific protein NAP-22 studied in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the localization of NAP-22, a calmodulin binding membrane protein, during the development of neuronal polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
PA22-2: A Laminin-Derived Peptide for Enhanced Nerve Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Peripheral nerve injuries (PNIs) represent a significant clinical challenge, often resulting in incomplete functional recovery. The quest for therapeutic agents that can accelerate and enhance the regenerative process is a key focus of neuroscience research. PA22-2, a synthetic 19-mer peptide derived from the A chain of laminin, has emerged as a promising candidate for promoting nerve regeneration. Its biological activity is primarily attributed to the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV), which has been identified as the active site for promoting cell adhesion and neurite outgrowth.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its evaluation, and quantitative data supporting its role in nerve regeneration.
Mechanism of Action
This compound, through its active IKVAV sequence, exerts its pro-regenerative effects by interacting with cell surface receptors and modulating intracellular signaling pathways.
Interaction with Integrin Receptors
The primary mechanism of action of the IKVAV peptide involves its binding to integrin receptors on the surface of neuronal and glial cells. Specific integrins that have been identified to interact with the IKVAV sequence include α2β1, α3β1, α4β1, and α6β1. This interaction is crucial for mediating the downstream signaling events that lead to enhanced cell adhesion, migration, and neurite extension.
Modulation of Macrophage Phenotype
Recent studies have indicated that the IKVAV peptide can modulate the phenotype of macrophages, key immune cells involved in the nerve injury and repair process. Specifically, IKVAV has been shown to polarize macrophages towards a pro-healing M2 phenotype. This shift is significant as M2 macrophages are known to secrete anti-inflammatory cytokines and growth factors that create a more permissive environment for nerve regeneration.
Signaling Pathways
The binding of this compound's IKVAV motif to integrin receptors triggers a cascade of intracellular signaling events. While the complete pathway is still under investigation, key components include:
-
Calcium (Ca2+)-Dependent Signaling: Integrin activation by IKVAV can lead to an influx of calcium ions into the cell. This increase in intracellular calcium is a critical second messenger that influences a variety of cellular processes, including gene expression related to cell growth and differentiation.
-
Matrix Metalloproteinase (MMP) Expression: The IKVAV-integrin interaction has been shown to alter the expression of matrix metalloproteinases, specifically MMP-2 and MMP-9.[2] These enzymes are involved in the remodeling of the extracellular matrix (ECM), a crucial step for allowing regenerating axons to navigate through the injured nerve tissue.
Below is a diagram illustrating the proposed signaling pathway of this compound (IKVAV) in promoting nerve regeneration.
Quantitative Data on Efficacy
The efficacy of this compound and its active IKVAV sequence has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings.
| In Vitro Assay | Cell Type | This compound/IKVAV Concentration | Key Finding | Reference |
| Neurite Outgrowth | PC12 Cells | 50 µg/mL | Significant increase in the percentage of cells with neurites longer than two cell-body lengths. | Tashiro et al., 1989 |
| Cell Adhesion | K-1735 Melanoma Cells | 100 µg/mL | Increased cell attachment compared to control surfaces. | Tashiro et al., 1989 |
| Schwann Cell Proliferation | Rat Schwann Cells | 1 wt% IKVAV-PA | Significantly increased proliferation compared to backbone-PA gel at day 7 and 14. | Gnavi et al., 2015[3] |
| In Vivo Model | Animal Model | Treatment | Time Point | Key Quantitative Results | Reference |
| Spinal Cord Injury | Balb-c Mice | IKVAV-MSP | 4 weeks | mBBB Score: Significantly higher in IKVAV-MSP group (p < 0.05).Protoplasmic Astrocytes: Significantly increased number (p < 0.001).Neurons: Significantly increased number (p < 0.05).Muscle Bundle Size: Significantly increased (p < 0.007). | Jahanzad-Azizi et al., 2019[4][5] |
| Sciatic Nerve Defect | Sprague-Dawley Rats | PLGA/RGDS-PA and PLGA/IKVAV-PA conduits | 12 weeks | Functional recovery comparable to autologous nerve grafts and significantly faster than empty conduits. Increased axonal and Schwann cell regeneration. | Gnavi et al., 2015[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in nerve regeneration.
In Vitro Neurite Outgrowth Assay
This protocol is adapted from established methods for quantifying neurite extension.[6]
Objective: To quantify the effect of this compound on neurite outgrowth from a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., PC12)
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
This compound peptide
-
Poly-L-lysine
-
Laminin
-
24-well plates with glass coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate Coating:
-
Place sterile 12 mm glass coverslips into a 24-well plate.
-
Coat coverslips with 0.1 mg/mL poly-L-lysine overnight at room temperature or for 2 hours at 37°C.
-
Wash coverslips with sterile water.
-
Coat coverslips with 5 µg/mL laminin in HBSS for 2 hours at 37°C.
-
-
Cell Seeding:
-
Culture neuronal cells to 70-80% confluency.
-
Harvest and resuspend cells in culture medium.
-
Seed cells onto the coated coverslips at a density of 1-2 x 10^4 cells/well.
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Replace the medium in the wells with the this compound containing medium or control medium.
-
Incubate for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the length of the longest neurite per neuron and the percentage of neurite-bearing cells.
-
Cell Adhesion Assay
This protocol is based on standard methods for assessing cell attachment to a substrate.[7][8][9]
Objective: To determine the ability of this compound to promote the adhesion of neuronal or glial cells.
Materials:
-
Cell line of interest (e.g., Schwann cells, neurons)
-
96-well tissue culture plates
-
This compound peptide
-
Positive control (e.g., laminin or fibronectin)
-
Negative control (e.g., Bovine Serum Albumin - BSA)
-
Cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Prepare solutions of this compound, positive control, and negative control at desired concentrations in PBS.
-
Add 100 µL of each solution to triplicate wells of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Aspirate the coating solutions.
-
Wash the wells twice with PBS.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Aspirate the blocking buffer and wash the wells once with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Wash the wells twice with water.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the wells thoroughly with water until the background is clear.
-
-
Quantification:
-
Air dry the plate.
-
Add 100 µL of 10% acetic acid to each well to solubilize the crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
In Vivo Sciatic Nerve Crush Injury Model
This protocol describes a common in vivo model to assess the effect of this compound on peripheral nerve regeneration.[10][11]
Objective: To evaluate the in vivo efficacy of this compound in promoting functional and histological recovery after a sciatic nerve crush injury in a rodent model.
Materials:
-
Adult rats (e.g., Sprague-Dawley, 250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Fine forceps (e.g., Dumont #5)
-
This compound solution or hydrogel
-
Vehicle control (e.g., saline or hydrogel without peptide)
-
Sutures
-
Walking track analysis apparatus
-
Electrophysiology equipment
-
Histology reagents (fixatives, embedding media, stains)
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and shave the right hind limb.
-
Make a skin incision over the thigh to expose the sciatic nerve.
-
Carefully separate the nerve from the surrounding muscle.
-
Using fine forceps, crush the sciatic nerve at a specific location for a defined duration (e.g., 30 seconds).
-
Apply the this compound solution/hydrogel or vehicle control directly to the crush site.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics.
-
-
Functional Recovery Assessment:
-
Perform walking track analysis at regular intervals (e.g., weekly) to calculate the Sciatic Functional Index (SFI).
-
At the study endpoint (e.g., 4 or 8 weeks), perform electrophysiological measurements (e.g., compound muscle action potential - CMAP) to assess nerve conduction.
-
-
Histological Analysis:
-
At the endpoint, perfuse the animals with fixative and harvest the sciatic nerves.
-
Process the nerve tissue for paraffin or cryo-sectioning.
-
Perform histological staining (e.g., H&E for general morphology, Luxol Fast Blue for myelination) and immunohistochemistry (e.g., anti-S100 for Schwann cells, anti-neurofilament for axons).
-
Quantify parameters such as axon number, axon diameter, and myelin sheath thickness.
-
Conclusion
This compound, a peptide derived from laminin, holds significant promise as a therapeutic agent for promoting nerve regeneration. Its ability to interact with integrin receptors, modulate the immune environment, and stimulate key signaling pathways for neurite outgrowth provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to rigorously evaluate the potential of this compound and similar biomimetic peptides in the treatment of peripheral nerve injuries. Further research is warranted to fully elucidate the downstream signaling cascades and to optimize its delivery for clinical applications.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. Agilent BioTek Neurite Outgrowth Analysis | Agilent [agilent.com]
- 5. IKVAV-linked cell membrane-spanning peptide treatment induces neuronal reactivation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Self-assembling peptides for sciatic nerve regeneration: a review of conduit microenvironment modeling strategies in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of PA22-2 with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic peptide PA22-2, a 19-mer derived from the laminin α1 chain, and its active pentapeptide motif, IKVAV, represent a significant area of research in cell adhesion, neurite outgrowth, and cellular signaling. This technical guide delineates the core mechanisms of this compound/IKVAV interaction with cell surface receptors, focusing on the quantitative aspects of these interactions, the downstream signaling cascades, and detailed experimental protocols for their investigation. The primary cell surface receptors for the IKVAV motif are members of the integrin family, which mediate a range of cellular responses crucial for tissue engineering, regenerative medicine, and cancer research.
This compound and its Active Motif, IKVAV
This compound is a biologically active 19-amino acid peptide derived from the laminin A chain.[1] Extensive research has identified the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV) as the principal active site within this compound responsible for its biological functions, which include promoting cell attachment, migration, and neurite extension.[1]
Cell Surface Receptors for IKVAV
The biological effects of the IKVAV motif are primarily mediated through its interaction with specific cell surface receptors, predominantly belonging to the integrin family. Integrins are heterodimeric transmembrane proteins consisting of α and β subunits that play a crucial role in cell-matrix and cell-cell adhesion.
Integrin Receptors
Studies have identified several integrin subtypes that bind to the IKVAV sequence:
-
β1-containing Integrins: The β1 integrin subunit is a common partner in IKVAV recognition.[2] Antibodies targeting the β1 integrin subunit have been shown to perturb neurite outgrowth on substrates containing IKVAV-like sequences.
-
α2β1 Integrin: This integrin has been implicated in mediating the modulatory effects of IKVAV on macrophage phenotype.[2][3] Blocking of α2β1 signaling can reduce pro-inflammatory (M1) macrophage activation.[3][4]
-
α3β1 and α6β1 Integrins: These integrins have been shown to interact with a modified IKVAV peptide (SIKVAV) and are involved in the subsequent increase in matrix metalloproteinase (MMP) production in cancer cells.[5]
-
α4β1 Integrin: Adhesion of human mesenchymal stem cells to IKVAV-presenting surfaces is significantly reduced by blocking the α4β1 integrin.[6]
While the above integrins are the most prominently cited receptors, the IKVAV motif may also interact with other, non-integrin receptors, potentially as part of a larger complex with proteoglycans.[5]
Quantitative Analysis of IKVAV-Integrin Interactions
A precise understanding of the binding affinity between the IKVAV peptide and its integrin receptors is critical for applications in drug development and biomaterial design. While specific dissociation constants (Kd) for IKVAV with all identified integrin subtypes are not extensively reported in a single source, the available data and related studies on RGD peptides provide a framework for quantitative analysis.
Table 1: Summary of IKVAV-Integrin Interactions and Cellular Responses
| Integrin Receptor | Cell Type(s) | Cellular Response | Quantitative Data/Observations | Citation(s) |
| β1-containing | Peripheral Neurons | Neurite Outgrowth | Antibodies against β1-integrin reduce neurite length by ~50%. | [7] |
| α2β1 | Macrophages | Modulation of Phenotype | IKVAV treatment reduces iNOS expression in M1 macrophages. | [3][4] |
| α3β1 | Adenoid Cystic Carcinoma Cells | Increased MMP Production | Silencing of α3 integrin decreases protease activity. | [5] |
| α6β1 | Adenoid Cystic Carcinoma Cells, hMSCs | Increased MMP Production, Cell Adhesion | Silencing of α6 integrin decreases protease activity; blocking α6β1 reduces hMSC adhesion. | [5][6] |
| α4β1 | Human Mesenchymal Stem Cells (hMSCs) | Cell Adhesion | Blocking α4β1 significantly reduces hMSC adhesion to IKVAV. | [6] |
Downstream Signaling Pathways
The binding of the IKVAV motif to integrin receptors triggers intracellular signaling cascades that orchestrate various cellular functions. The primary signaling pathways activated by IKVAV-integrin interaction are the Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK) pathways.
FAK/PI3K/Akt Signaling Pathway
Upon integrin ligation by IKVAV, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated.[8][9] This activation of FAK initiates a cascade that can include the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[5]
ERK1/2 Signaling Pathway
The activation of FAK can also lead to the stimulation of the Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway.[5] The phosphorylation of ERK1/2 is a key event that leads to the activation of transcription factors involved in cell proliferation, differentiation, and migration.[5][10] In the context of IKVAV signaling, the ERK1/2 pathway has been shown to be involved in the upregulation of MMPs.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound/IKVAV with cell surface receptors.
Cell Adhesion Assay
This protocol is used to quantify the attachment of cells to a substrate coated with the IKVAV peptide.
Materials:
-
96-well tissue culture plates
-
IKVAV peptide solution (e.g., 1 mg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Cell suspension in serum-free medium
-
Crystal Violet stain (0.5% w/v in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the IKVAV peptide solution (e.g., 50 µL of 10 µg/mL) and incubate overnight at 4°C. Use BSA-coated wells as a negative control.
-
Wash the wells three times with sterile PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS.
-
Seed the cells (e.g., 1 x 10^4 cells in 100 µL of serum-free medium) into each well.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 100 µL of Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with deionized water.
-
Solubilize the stain by adding 100 µL of Sorensen's buffer to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to demonstrate the physical interaction between the IKVAV peptide (or a protein containing it) and its integrin receptor.
Materials:
-
Cell lysate from cells expressing the target integrin
-
Antibody specific to the integrin subunit (e.g., anti-β1 integrin)
-
Biotinylated IKVAV peptide
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, protease inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-integrin antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-integrin complex.
-
Wash the beads three times with Co-IP Lysis/Wash Buffer.
-
Incubate the beads with the biotinylated IKVAV peptide for 2 hours at 4°C.
-
Wash the beads three times with Co-IP Lysis/Wash Buffer to remove unbound peptide.
-
Elute the protein complexes from the beads using the Elution Buffer.
-
Neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-biotin antibody to detect the co-precipitated IKVAV peptide.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
IKVAV peptide
-
Purified integrin receptor protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the IKVAV peptide solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the purified integrin receptor (analyte) over the IKVAV-functionalized surface and a reference surface (without IKVAV).
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the expression of genes downstream of IKVAV-integrin signaling, such as those encoding for MMPs or inflammatory markers.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
Procedure:
-
Treat cells with the IKVAV peptide for a specified time.
-
Isolate total RNA from the treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, SYBR Green or TaqMan master mix, and primers for the target gene(s) and a housekeeping gene (for normalization).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[11][12]
Conclusion
The interaction of the this compound peptide's active IKVAV motif with cell surface integrin receptors is a well-established mechanism that drives significant cellular responses. This guide provides a comprehensive overview of the key receptors, the downstream signaling pathways, and detailed experimental protocols for their investigation. For researchers and professionals in drug development and tissue engineering, a thorough understanding of these interactions is paramount for the design of novel therapeutics and biomaterials that can precisely modulate cellular behavior for desired clinical outcomes. Further research to elucidate the specific binding kinetics of IKVAV with different integrin subtypes and to explore the full spectrum of its signaling network will continue to advance these fields.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of Focal Adhesion Kinase activation on lipid membranes | The EMBO Journal [link.springer.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
The Influence of PA22-2 Peptide on Stem Cell Differentiation: A Technical Guide
An In-depth Examination of the PA22-2 Peptide and its Active Sequence, IKVAV, in Directing Mesenchymal Stem Cell Fate Towards Osteogenic and Adipogenic Lineages.
Introduction
The this compound peptide, a 19-amino acid sequence derived from the A chain of laminin, has garnered significant interest in the field of regenerative medicine. Its biological activity is primarily attributed to the core pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV). While initially recognized for its potent role in promoting neurite outgrowth and cell adhesion, emerging evidence suggests that the IKVAV sequence is also a key player in modulating the differentiation of mesenchymal stem cells (MSCs). This technical guide provides a comprehensive overview of the current understanding of the this compound peptide's effect on stem cell differentiation, with a focus on its pro-osteogenic and pro-adipogenic properties. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of stem cell biology, tissue engineering, and regenerative medicine.
Quantitative Data on Stem Cell Differentiation
The influence of the IKVAV peptide on the differentiation of human mesenchymal stem cells (hMSCs) has been observed in both osteogenic and adipogenic lineages. While comprehensive quantitative data remains an active area of research, existing studies provide valuable insights into its dose-dependent effects and impact on key differentiation markers.
Table 1: Effect of IKVAV Peptide on Osteogenic and Adipogenic Differentiation Markers in hMSCs
| Lineage | Marker | Peptide/Surface | Observation | Quantitative Data (where available) |
| Osteogenic | RUNX2 | IKVAV-presenting surface | Significantly higher expression compared to other peptides (RETTAWA, YIGSR) | - |
| Alkaline Phosphatase (ALP) | IKVAV-presenting surface | More intense staining compared to other peptides | - | |
| Adipogenic | General Differentiation | IKVAV-presenting surface | Conducive to adipogenic differentiation | - |
| Neuronal | MAP2 | PFB-IKVAV (1000 µM) | Increased expression in hMSCs | 4.6 times higher than control (neural induction medium) on day 7[1] |
Signaling Pathways in this compound/IKVAV-Mediated Stem Cell Differentiation
The this compound peptide, through its active IKVAV sequence, influences stem cell fate by activating specific intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways have been identified as key mediators of IKVAV's effects on bone marrow mesenchymal stem cell (BMMSC) proliferation, and these pathways are also critically involved in cell differentiation processes.
IKVAV-Induced Signaling Cascade
The binding of the IKVAV sequence to cell surface receptors, likely integrins, initiates a signaling cascade that promotes the phosphorylation and activation of ERK1/2 and Akt.[2] This activation is crucial for cell cycle progression and proliferation, which are often prerequisites for subsequent differentiation. While the direct downstream targets of these pathways in IKVAV-induced osteogenesis and adipogenesis are still under investigation, it is well-established that both MAPK/ERK and PI3K/Akt signaling play pivotal roles in regulating the master transcription factors of these lineages, namely RUNX2 for osteogenesis and PPARγ for adipogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of the this compound/IKVAV peptide on stem cell differentiation.
General Experimental Workflow
The general workflow for investigating the effects of the this compound peptide on stem cell differentiation involves several key stages, from initial cell culture to the final analysis of differentiation markers.
Osteogenic Differentiation Protocol
-
Cell Seeding: Seed human mesenchymal stem cells (hMSCs) at a density of 5,000 cells/cm² in a suitable culture vessel (e.g., 6-well plate) coated with the this compound or IKVAV peptide. A control group with an uncoated or scrambled peptide-coated surface should be included.
-
Culture Medium: Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) for 24 hours to allow for cell attachment.
-
Osteogenic Induction: After 24 hours, replace the growth medium with an osteogenic induction medium. A typical formulation includes:
-
DMEM (low glucose)
-
10% Fetal Bovine Serum (FBS)
-
100 nM Dexamethasone
-
50 µM Ascorbate-2-phosphate
-
10 mM β-glycerophosphate
-
-
Medium Change: Change the osteogenic medium every 2-3 days.
-
Differentiation Period: Continue the differentiation for 14-21 days.
-
Analysis: At the end of the differentiation period, assess osteogenesis using the following methods:
-
Alkaline Phosphatase (ALP) Staining: A marker for early osteogenic differentiation.
-
Alizarin Red S Staining: To visualize and quantify calcium deposition, a marker of late-stage osteogenesis.
-
Quantitative PCR (qPCR): To measure the expression of osteogenic marker genes such as RUNX2, ALP, and Osteocalcin.
-
Adipogenic Differentiation Protocol
-
Cell Seeding: Seed hMSCs at a density of 20,000 cells/cm² on this compound or IKVAV-coated culture plates.
-
Culture Medium: Maintain the cells in a standard growth medium until they reach confluence.
-
Adipogenic Induction: Once confluent, replace the growth medium with an adipogenic induction medium. A common formulation consists of:
-
DMEM (high glucose)
-
10% FBS
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
10 µg/mL Insulin
-
200 µM Indomethacin
-
-
Medium Change: Change the adipogenic medium every 2-3 days.
-
Differentiation Period: Culture the cells in the induction medium for 14-21 days.
-
Analysis: Evaluate adipogenic differentiation through:
-
Oil Red O Staining: To visualize and quantify the accumulation of lipid droplets within the cells.
-
qPCR: To analyze the expression of adipogenic marker genes such as PPARγ and FABP4.
-
Histochemical Staining and Quantification
Alizarin Red S Staining for Calcium Mineralization:
-
Fixation: Fix the differentiated cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with deionized water.
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the cells four times with deionized water.
-
Quantification: To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking. Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.[3][4][5]
Oil Red O Staining for Lipid Droplets:
-
Fixation: Fix the cells with 10% formalin for at least 60 minutes.
-
Washing: Wash with 60% isopropanol.
-
Staining: Stain with freshly prepared Oil Red O working solution for 10-15 minutes.[6]
-
Washing: Wash with deionized water.
-
Counterstaining (Optional): Counterstain the nuclei with hematoxylin.
-
Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.[7]
Conclusion
The this compound peptide and its core IKVAV sequence represent a promising biomaterial for guiding stem cell fate. The available evidence strongly suggests its capacity to promote both osteogenic and adipogenic differentiation of mesenchymal stem cells. The activation of the MAPK/ERK and PI3K/Akt signaling pathways appears to be a key mechanism underlying these effects. Further research is warranted to fully elucidate the downstream signaling events and to establish optimized, IKVAV-based protocols for robust and lineage-specific stem cell differentiation. The development of such protocols could have significant implications for the advancement of tissue engineering strategies and cell-based therapies for a variety of degenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of IKVAV peptide nanofiber on proliferation, adhesion and differentiation into neurocytes of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osteogenic differentiation of 3D cultured mesenchymal stem cells induced by bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: PA22-2, a Novel Mitogenic Peptide for PC12 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of PA22-2, a synthetic peptide derived from the A chain of laminin, and its role as a mitogenic agent in the PC12 cell line. PC12 cells, derived from a rat pheochromocytoma, are a crucial in vitro model for neurobiological and neuroendocrine research. While often used to study neuronal differentiation in response to nerve growth factor (NGF), they also proliferate in response to mitogens like epidermal growth factor (EGF).[1][2][3][4][5] This guide details the signaling pathways implicated in this compound-induced mitogenesis, presents quantitative data on its proliferative effects, and provides detailed experimental protocols for researchers investigating this peptide.
Introduction to this compound and PC12 Cells
PC12 cells are a well-established cell line used to study a variety of neuronal processes, including cell proliferation and differentiation.[5][6] These cells can be stimulated to divide by mitogens or to differentiate into neuron-like cells by factors such as NGF.[2][4][5]
This compound is a synthetic peptide containing the IKVAV (isoleucine-lysine-valine-alanine-valine) sequence from the A chain of the laminin protein.[7][8] Laminin is a major component of the basement membrane and is involved in various biological activities, including cell adhesion, migration, growth, and neurite outgrowth.[8] The this compound peptide has been shown to promote cell adhesion, migration, and neurite extension.[8] This guide focuses on its role as a mitogen, an agent that induces cell division (mitosis).
Mitogenic Signaling Pathway of this compound in PC12 Cells
The mitogenic effect of this compound in PC12 cells is primarily mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This is a common pathway for many growth factors that stimulate proliferation in PC12 cells.[1][3][4]
Key steps in the proposed signaling pathway:
-
Receptor Binding: this compound is hypothesized to bind to a specific cell surface receptor on PC12 cells, likely an integrin receptor that recognizes the laminin-derived sequence.
-
Activation of Downstream Effectors: This binding event triggers the activation of intracellular signaling molecules.
-
Ras-Raf-MEK-ERK Cascade: The signal is transduced through the canonical Ras-Raf-MEK-ERK pathway.
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression, leading to cell proliferation.
Below is a diagram illustrating the proposed signaling pathway.
Quantitative Data on this compound Mitogenic Activity
The mitogenic potential of this compound on PC12 cells can be quantified using various cell proliferation assays. The following table summarizes hypothetical data from a representative experiment comparing the effects of different concentrations of this compound with a negative control (serum-free media) and a positive control (EGF).
| Treatment Group | Concentration | Mean Cell Proliferation (Absorbance at 450 nm) | Standard Deviation |
| Negative Control | N/A | 0.25 | 0.03 |
| This compound | 1 µM | 0.48 | 0.05 |
| This compound | 10 µM | 0.85 | 0.07 |
| This compound | 50 µM | 1.22 | 0.10 |
| Positive Control (EGF) | 100 ng/mL | 1.55 | 0.12 |
Data is representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols.
-
Cell Line: PC12 (ATCC® CRL-1721™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Adherent cells are detached using a gentle cell scraper or by pipetting after a brief incubation in a calcium and magnesium-free buffer. Suspension cells can be directly subcultured.
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Add this compound at various concentrations (e.g., 1, 10, 50 µM), negative control (serum-free medium), and positive control (EGF, 100 ng/mL).
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
This technique is used to detect the phosphorylation of ERK, a key indicator of pathway activation.
-
Cell Lysis: After treatment with this compound for various time points (e.g., 0, 5, 15, 30 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Below is a diagram of the experimental workflow for assessing this compound's mitogenic effect.
Conclusion
The synthetic peptide this compound demonstrates mitogenic activity in PC12 cells, likely through the activation of the ERK signaling pathway. The provided data and protocols offer a foundational guide for researchers to further investigate the mechanisms of action and potential applications of this peptide in neurobiology and related fields. Further studies are warranted to fully elucidate the receptor interactions and the broader downstream effects of this compound on PC12 cell physiology.
References
- 1. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways for PC12 cell differentiation: Making the right connections - ProQuest [proquest.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 6. PC-12 Cells [cytion.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to PA22-2-Stimulated c-fos and c-jun Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling mechanisms and experimental protocols related to the induction of the proto-oncogenes c-fos and c-jun by the bioactive peptide PA22-2. This compound, a 19-mer peptide derived from the laminin A chain, has been shown to stimulate the expression of these key transcription factors, which are involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis. This document synthesizes the available data, details the implicated signaling pathways, and offers detailed experimental methodologies for further research in this area.
Quantitative Data Summary
While the available literature confirms the induction of c-fos and c-jun by this compound, specific quantitative data from dose-response and time-course experiments are not extensively detailed in the foundational study. The following table presents a summary of the key findings regarding the induction of c-fos and c-jun mRNA expression and AP-1 DNA binding activity by this compound in PC12 cells.
| Parameter | Stimulus | Cell Line | Observed Effect | Citation |
| c-fos mRNA Expression | Laminin and this compound | PC12 | Rapid and transient induction | [1] |
| c-jun mRNA Expression | Laminin and this compound | PC12 | Rapid and transient induction | [1] |
| AP-1 DNA Binding Activity | Laminin and this compound | PC12 | Stimulated binding of c-Fos/c-Jun complex | [1] |
Proposed Signaling Pathway
The this compound peptide, which contains the active pentapeptide sequence IKVAV (Ile-Lys-Val-Ala-Val), is known to interact with cell surface integrin receptors.[2][3][4] This interaction is hypothesized to initiate a downstream signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the activation of transcription factors and subsequent expression of c-fos and c-jun. Both the ERK and JNK branches of the MAPK pathway are strongly implicated in the regulation of c-fos and c-jun expression.[5][6][7][8][9]
The diagram below illustrates the proposed signaling pathway from this compound interaction with integrin receptors to the expression of c-fos and c-jun.
References
- 1. Signaling site of laminin with mitogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. C-Fos Regulation by the MAPK and PKC Pathways in Intervertebral Disc Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Repertoire of Fos and Jun Proteins Expressed during the G1 Phase of the Cell Cycle Is Determined by the Duration of Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen activated protein kinase-dependent activation of c-Jun and c-Fos is required for neuronal differentiation but not for growth and stress response in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Regulation of c-jun Gene Expression by Mitogen-Activated Protein Kinases via the 12-O-Tetradecanoylphorbol-13-Acetate- Responsive Element and Myocyte Enhancer Factor 2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
PA22-2 Mediated Cell Attachment and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion and migration are fundamental biological processes crucial for embryonic development, tissue regeneration, immune responses, and unfortunately, in pathological conditions such as cancer metastasis. The extracellular matrix (ECM) provides the structural and biochemical support for cells, and specific peptide sequences within ECM proteins play a pivotal role in regulating cellular behavior. One such critical sequence is found within the laminin A chain, a 19-mer peptide designated PA22-2, and its core active pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val).[1][2] This technical guide provides an in-depth overview of the role of this compound in mediating cell attachment and migration, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data on this compound Mediated Cellular Processes
The following tables summarize the quantitative effects of the this compound peptide and its core IKVAV sequence on cell attachment and neurite outgrowth, as reported in foundational studies.
Table 1: Peptide-Mediated Cell Attachment
| Peptide Sequence | Concentration for Half-Maximal Attachment (μg/ml) | Maximum Cell Attachment (% of Control) |
| This compound | ~10 | >100% (Exceeded laminin control) |
| IKVAV | ~25 | ~80% |
| Laminin (Control) | ~0.2 | 100% |
Data extrapolated from Tashiro et al., 1989. The study observed that this compound could promote cell binding to levels exceeding those seen with laminin.[1]
Table 2: Peptide-Mediated Neurite Outgrowth
| Peptide Sequence | Concentration for Half-Maximal Neurite Outgrowth (μg/ml) | Percentage of Cells with Neurites |
| This compound | ~5 | ~40% |
| IKVAV | ~20 | ~35% |
| Laminin (Control) | ~1 | ~50% |
Data extrapolated from Tashiro et al., 1989. Neurite outgrowth was assessed by counting cells with processes equal to or greater than two cell-body lengths.[1]
Experimental Protocols
Detailed methodologies for studying this compound mediated cell attachment and migration are crucial for reproducible research. The following are standard protocols for key in vitro assays.
Cell Attachment Assay (Crystal Violet Method)
This assay quantifies the ability of cells to adhere to a substrate coated with this compound or its derivatives.
Materials:
-
96-well tissue culture plates
-
This compound peptide solution (and other peptides for comparison)
-
Laminin solution (positive control)
-
Bovine Serum Albumin (BSA) solution (negative control/blocking agent)
-
Phosphate Buffered Saline (PBS)
-
Cell suspension in serum-free medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic Acid solution
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 50 μL of peptide or protein solutions (e.g., this compound, IKVAV, laminin) at desired concentrations. Incubate for 1-2 hours at 37°C or overnight at 4°C.[3]
-
Washing and Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 100 μL of 1% BSA in PBS to each well and incubate for 30-60 minutes at 37°C.[3]
-
Cell Seeding: Wash the wells again with PBS. Prepare a single-cell suspension in serum-free medium and add 100 μL of the cell suspension (typically 1 x 10^5 cells/mL) to each well.[4]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-90 minutes) to allow for cell attachment.
-
Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.[4]
-
Fixation: Fix the adherent cells by adding 100 μL of 4% PFA to each well and incubate for 10-15 minutes at room temperature.[3]
-
Staining: Discard the PFA and wash the wells with water. Add 100 μL of 0.1% Crystal Violet solution to each well and incubate for 10-30 minutes at room temperature.[5]
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Solubilization: Air dry the plate. Add 100 μL of 10% acetic acid to each well to solubilize the bound dye.[4]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.[5]
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the chemotactic or haptotactic potential of this compound by measuring the movement of cells across a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 μm pore size) for 24-well plates
-
This compound peptide solution (chemoattractant)
-
Serum-free medium
-
Cell suspension in serum-free medium
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution
-
Microscope
Procedure:
-
Preparation of Chemoattractant: Add 600 μL of serum-free medium containing the this compound peptide at the desired concentration to the lower chamber of the 24-well plate. Wells with serum-free medium alone can serve as a negative control.[6]
-
Cell Seeding: Prepare a cell suspension in serum-free medium (e.g., 1 x 10^5 cells/mL). Place the Transwell insert into the well and add 100-200 μL of the cell suspension to the upper chamber of the insert.[6]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).[6]
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell insert. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[6]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-20 minutes. Subsequently, stain the cells by immersing the insert in Crystal Violet solution for 10-30 minutes.[5]
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification: Allow the insert to air dry. Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view. The average cell count represents the migratory response.
Signaling Pathways and Visualizations
The biological effects of this compound are mediated through specific cell surface receptors and downstream intracellular signaling cascades.
This compound Signaling Pathway
The IKVAV sequence within this compound is recognized by cell surface integrin receptors. While multiple integrins have been implicated, studies suggest the involvement of α2β1, α3β1, α4β1, and α6β1 integrins.[7][8] Upon binding, these integrins can trigger a signaling cascade that often involves the activation of Focal Adhesion Kinase (FAK). Downstream of FAK, two major pathways have been shown to be activated by IKVAV: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[9][10] Activation of these pathways ultimately leads to cytoskeletal rearrangements and changes in gene expression that drive cell attachment, spreading, and migration.
Experimental Workflow Diagrams
Visualizing the experimental workflows can aid in understanding the sequence of steps involved in each assay.
Cell Attachment Assay Workflow
Cell Migration Assay Workflow (Boyden Chamber)
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Structural Landscape of the PA22-2 Peptide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive structural analysis of the PA22-2 peptide, a 19-amino acid sequence (H-CSRARKQAASIKVAVSADR-OH) derived from the A chain of laminin.[1] This document is intended for researchers, scientists, and drug development professionals interested in the biophysical properties and structural characteristics of this biologically active peptide, which is known to play a significant role in promoting cell adhesion, migration, and neurite outgrowth.[2][3] The core of this compound's bioactivity is attributed to the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV).[2]
Quantitative Structural Analysis
While a complete high-resolution three-dimensional structure of the full this compound peptide has not been extensively detailed in publicly available research, studies on fragments containing the active IKVAV sequence provide significant insights into its conformational tendencies. Circular dichroism (CD) spectroscopy and analyses of amyloid-like fibril formation of IKVAV-containing peptides suggest a propensity for organized secondary structures.
A study on a 12-amino acid segment of the laminin A chain, encompassing the IKVAV sequence, revealed a conformation consisting of predominantly β-sheet with a minor α-helical component.[4] Further investigation into a similar 12-mer peptide (AASIKVAVSADR) demonstrated its capacity to form amyloid-like fibrils, which are inherently rich in β-sheet structures.[5] This was confirmed through multiple analytical techniques, including Congo red staining, electron microscopy, X-ray diffraction, and infrared spectroscopy.[5]
The table below summarizes the available quantitative data on the secondary structure of IKVAV-containing peptide fragments.
| Peptide Fragment | Technique | Secondary Structure Composition | Reference |
| 12-amino acid IKVAV-containing peptide | Circular Dichroism | Mainly β-sheet, minor α-helix | [4] |
| LAM-L (AASIKVAVSADR) | Multiple | Cross-β-sheet (in fibril form) | [5] |
Experimental Methodologies
Detailed experimental protocols for the structural characterization of the this compound peptide are outlined below. These methodologies are based on established techniques for peptide structural analysis and the specific methods reported in studies of IKVAV-containing fragments.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Objective: To determine the percentage of α-helix, β-sheet, and random coil structures in the this compound peptide.
Protocol:
-
Sample Preparation:
-
Dissolve lyophilized this compound peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of a stock solution if the peptide contains aromatic residues (note: this compound does not).
-
Prepare a series of peptide solutions at different concentrations (e.g., 0.1 to 1 mg/mL) to assess concentration-dependent effects on secondary structure.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD analysis.
-
Use a quartz cuvette with a path length appropriate for the peptide concentration and buffer absorbance (e.g., 0.1 cm).
-
Maintain a constant temperature using a Peltier temperature controller (e.g., 25°C).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution.
-
Acquire multiple scans (e.g., 3-5) for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in millidegrees, c is the peptide concentration in mM, n is the number of amino acid residues (19 for this compound), and l is the path length of the cuvette in cm.
-
Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, BeStSel) to determine the percentage of α-helix, β-sheet, and random coil.
-
Amyloid Fibril Formation Assay
This set of experiments aims to determine if the this compound peptide can form amyloid-like fibrils, a characteristic of some peptides with high β-sheet content.
Objective: To assess the propensity of this compound to form amyloid fibrils and to characterize their morphology and structure.
Protocol:
-
Fibril Formation:
-
Dissolve this compound peptide at a high concentration (e.g., 1-5 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at 37°C with gentle agitation for an extended period (e.g., several hours to days).
-
-
Congo Red Staining:
-
Add a small volume of the incubated peptide solution to a solution of Congo red.
-
Acquire absorbance spectra between 400 and 600 nm. A red shift in the maximum absorbance is indicative of amyloid binding.
-
Alternatively, observe a sample under a microscope with cross-polarized light. Apple-green birefringence is a characteristic feature of amyloid fibrils stained with Congo red.
-
-
Transmission Electron Microscopy (TEM):
-
Apply a small drop of the incubated peptide solution onto a carbon-coated copper grid.
-
After a brief incubation, wick away the excess solution.
-
Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid.
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope to visualize fibril morphology.
-
-
X-ray Fiber Diffraction:
-
If sufficient fibrils are formed, they can be aligned to form a fiber.
-
Expose the fiber to a collimated X-ray beam.
-
The resulting diffraction pattern can reveal the characteristic cross-β structure of amyloid fibrils, with reflections at approximately 4.7 Å and 10 Å.
-
Visualizing Experimental Workflows and Structural Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Circular Dichroism (CD) Spectroscopy of the this compound Peptide.
Caption: Experimental workflow for the analysis of amyloid fibril formation by the this compound peptide.
Caption: Simplified signaling pathway initiated by the binding of the this compound peptide to a cell surface receptor.
References
- 1. Laminin A Chain (2091-2108) peptide [novoprolabs.com]
- 2. Research Portal [scholarlyworks.adelphi.edu]
- 3. researchgate.net [researchgate.net]
- 4. The all-D-configuration segment containing the IKVAV sequence of laminin A chain has similar activities to the all-L-peptide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Bioactivity of PA22-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PA22-2 is a synthetic 19-mer peptide derived from the A chain of laminin, a major glycoprotein component of the basement membrane. The bioactivity of this compound is primarily attributed to its constituent pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV). This sequence has been identified as a critical motif for mediating cellular interactions with laminin, playing a significant role in promoting cell adhesion, migration, and neurite outgrowth. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the available quantitative and semi-quantitative data on the in vitro bioactivity of the IKVAV peptide, the active sequence within this compound. While comprehensive dose-response data with EC50 and IC50 values are not extensively available in the public domain, the following provides key data points from published studies.
Table 1: Cell Adhesion
| Cell Type | Substrate/Condition | Readout | Result | Citation |
| PC12 cells | IKVAV-coated nanofibers | Rate of adherence | Significant increase at densities of 0.58 to 15.6 µg/cm² | [1] |
| SW1222 cells | IKVAV-containing hydrogel | Cell attachment | Increased cell adhesion compared to control hydrogel | [2] |
Table 2: Cell Migration
| Cell Type | Assay | Treatment | Readout | Result | Citation |
| Rat Glioma C6 cells | Spheroid migration on hydrogel | PEG-CLP-IKVAV hydrogel | Spreading area | 1.45 times bigger spreading area compared to control | |
| Human Melanoma A375 cells | Spheroid migration on hydrogel | PEG-CLP-IKVAV hydrogel | Spreading area | 79% smaller spreading area compared to control |
Table 3: Neurite Outgrowth
| Cell Type | Substrate/Condition | Readout | Result | Citation |
| PC-12 cells | Aligned cyclodextrin nanofibers with IKVAV | Neurite length and percentage of neurite-bearing cells | Significantly higher neurite extension and percentage of cells with neurites compared to random or non-functionalized nanofibers. | [1] |
| Neural Stem/Progenitor Cells | IKVAV-PA gel | Neurite length | Longer neurite length in aligned gel (386 ± 39 µm) compared to unaligned gel (137 ± 16 µm). | [3] |
Table 4: Macrophage Modulation
| Cell Type | Treatment | Readout | Result | Citation |
| Murine M1 Macrophages | 3 mM soluble IKVAV | iNOS expression (Mean Fluorescence Intensity) | Significant reduction from 82.13 ± 23.97 a.u. to 50.95 ± 7.3 a.u. | [4][5] |
| Murine M0 Macrophages | 3 mM soluble IKVAV | Arg-1 expression (Mean Fluorescence Intensity) | Increase from 37.92 ± 1.75 a.u. to 63.62 ± 2.74 a.u. | [4] |
| Murine M1 Macrophages | 3 mM soluble IKVAV | Arg-1 expression (Mean Fluorescence Intensity) | Increase from 39.73 ± 5.48 a.u. to 44.48 ± 6.21 a.u. | [4] |
Experimental Protocols
The following are generalized protocols for key in vitro assays to evaluate the bioactivity of this compound. These should be optimized for specific cell types and experimental conditions.
Cell Adhesion Assay
This protocol is a general guideline for assessing cell attachment to a this compound or IKVAV-coated surface.
Materials:
-
96-well tissue culture plates
-
This compound or IKVAV peptide solution (sterile, various concentrations)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell suspension in serum-free medium
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in water)
-
Elution buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Add 50 µL of this compound/IKVAV solution to each well of a 96-well plate. Allow to dry overnight in a sterile hood.
-
Washing: Wash the wells twice with 200 µL of sterile PBS to remove any unbound peptide.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific cell binding.
-
Washing: Wash the wells twice with 200 µL of sterile PBS.
-
Cell Seeding: Add 100 µL of cell suspension (e.g., 1 x 10^5 cells/mL) to each well.
-
Incubation: Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
Washing: Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixation solution and add 100 µL of staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water until the water runs clear.
-
Elution: Add 100 µL of elution buffer to each well to solubilize the stain.
-
Quantification: Read the absorbance at a wavelength appropriate for the stain used (e.g., 570 nm for Crystal Violet) using a plate reader.
Cell Migration Assay (Transwell)
This protocol describes a common method for evaluating the effect of this compound on cell migration using a Boyden chamber or Transwell insert.[6][7][8][9]
Materials:
-
24-well plate with Transwell inserts (typically 8 µm pore size)
-
This compound or IKVAV peptide solution (chemoattractant)
-
Serum-free cell culture medium
-
Cell suspension in serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Microscope
Procedure:
-
Chemoattractant Loading: Add 600 µL of serum-free medium containing the desired concentration of this compound/IKVAV to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of cell suspension (e.g., 5 x 10^4 cells) in serum-free medium to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period appropriate for the cell type (typically 4-24 hours) at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the Transwell insert. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in fixation solution for 10-15 minutes. Subsequently, stain the cells by immersing the insert in the staining solution.
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification: Allow the membrane to dry. The migrated cells can be visualized and counted under a microscope. For quantification, multiple fields of view should be counted and averaged.
Neurite Outgrowth Assay
This protocol provides a general framework for assessing the promotion of neurite extension by this compound.[1][10]
Materials:
-
24-well plates with glass coverslips
-
Coating solution (e.g., Poly-L-lysine)
-
This compound or IKVAV peptide solution
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Differentiation-inducing medium (if required for the cell type)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Coating Coverslips: Coat sterile glass coverslips with poly-L-lysine, followed by the this compound/IKVAV solution. Allow to dry.
-
Cell Seeding: Plate neuronal cells onto the coated coverslips in the 24-well plate.
-
Incubation and Treatment: Incubate the cells in the presence of this compound/IKVAV in the appropriate culture medium. If necessary, add factors to induce differentiation.
-
Fixation: After the desired incubation period (e.g., 24-72 hours), fix the cells with fixation solution for 15-20 minutes at room temperature.
-
Immunostaining:
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a nuclear stain.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Capture images and use image analysis software to measure neurite length, number of neurites per cell, and the percentage of cells with neurites.
Signaling Pathways
The bioactivity of this compound, through its IKVAV motif, is primarily mediated by interactions with cell surface integrin receptors. While several integrins have been implicated, including α3β1, α4β1, and α6β1, the α2β1 integrin has been shown to play a significant role in mediating IKVAV-induced cellular responses.[11] The binding of IKVAV to integrins triggers downstream signaling cascades, prominently involving the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
This compound (IKVAV) Signaling Pathway
Caption: this compound (IKVAV) signaling cascade.
Experimental Workflow for Signaling Pathway Analysis
Caption: Western blot workflow for pathway analysis.
Conclusion
This compound and its active IKVAV sequence represent a potent bioactive motif with significant potential in regenerative medicine and tissue engineering. The in vitro studies summarized in this guide highlight its ability to promote crucial cellular processes such as adhesion, migration, and neurite outgrowth. While a more extensive collection of quantitative dose-response data would be beneficial, the existing evidence strongly supports its biological efficacy. The elucidated signaling pathways, primarily involving integrin-mediated activation of the MAPK/ERK and PI3K/Akt cascades, provide a solid foundation for further mechanistic studies and the development of novel therapeutic strategies. The provided experimental protocols offer a starting point for researchers to investigate the multifaceted bioactivities of this compound in various cellular contexts.
References
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. sartorius.com [sartorius.com]
- 11. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PA22-2 Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PA22-2 is a synthetic 19-amino acid peptide derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] Its biological activity is primarily attributed to the presence of the pentapeptide sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV).[1][2] This sequence mimics the function of native laminin, promoting a variety of cellular responses, including cell adhesion, migration, spreading, and neurite outgrowth.[1][2] These properties make this compound a valuable tool in various fields of cell biology research, including neuroscience, cancer biology, and tissue engineering.
This document provides detailed application notes and protocols for the effective use of this compound peptide in cell culture experiments.
Data Presentation
The following tables summarize quantitative data on the effects of IKVAV-containing peptides, the active motif in this compound, on neurite outgrowth and cell migration.
| Peptide Concentration | Average Neurite Length (µm) | Cell Type | Reference |
| 125 µM | ~25 | Mouse Embryonic Stem Cells | [3] |
| 420 µM | ~30 | Mouse Embryonic Stem Cells | [3] |
| 570 µM | ~38 | Mouse Embryonic Stem Cells | [3] |
| 920 µM | ~28 | Mouse Embryonic Stem Cells | [3] |
| Peptide Concentration | Migration Distance (µm) - Day 3 | Migration Distance (µm) - Day 7 | Migration Distance (µm) - Day 21 | Cell Type | Reference |
| 10 µM | ~150 | ~250 | ~400 | Human Neural Stem Cells | [2][4] |
| 50 µM | ~100 | ~150 | ~250 | Human Neural Stem Cells | [2][4] |
| 100 µM | ~80 | ~120 | ~200 | Human Neural Stem Cells | [2][4] |
Signaling Pathway
The biological effects of the IKVAV sequence within the this compound peptide are primarily mediated through its interaction with integrin receptors on the cell surface, particularly β1-integrins.[5] This binding initiates a downstream signaling cascade that ultimately leads to changes in gene expression and cytoskeletal dynamics, driving processes like neurite outgrowth and cell migration. The key steps in this pathway are illustrated below.
Experimental Protocols
Preparation of this compound Peptide Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free water or a buffer appropriate for your cell culture system (e.g., phosphate-buffered saline, PBS). To ensure complete dissolution, gentle vortexing or sonication may be applied.
-
Concentration: Prepare a stock solution at a concentration of 1 mg/mL or 1 mM. For example, if the molecular weight of this compound is approximately 2000 g/mol , dissolving 1 mg in 1 mL of solvent will yield a 0.5 mM stock solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 1: Neurite Outgrowth Assay
This protocol details how to assess the effect of this compound on promoting neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons.
Materials:
-
This compound peptide stock solution
-
Neuronal cells
-
Appropriate cell culture medium (e.g., DMEM/F12 with supplements)
-
24-well tissue culture plates
-
Sterile glass coverslips (optional, for high-resolution imaging)
-
Poly-L-lysine (PLL) or other adhesion-promoting coating (optional)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope and image analysis software
Procedure:
-
Coating of Culture Surface:
-
Aseptically place sterile glass coverslips into the wells of a 24-well plate.
-
Add a sufficient volume of this compound solution, diluted to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in sterile PBS, to cover the surface of each well or coverslip.
-
Incubate the plate at 37°C for 2-4 hours or overnight at 4°C to allow the peptide to adsorb to the surface.
-
Aspirate the peptide solution and wash the wells twice with sterile PBS. Leave the final PBS wash in the wells until ready to seed the cells.
-
-
Cell Seeding:
-
Harvest and count the neuronal cells.
-
Resuspend the cells in the appropriate culture medium at the desired density.
-
Aspirate the PBS from the coated wells and immediately add the cell suspension.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.
-
-
Immunofluorescence Staining:
-
After the incubation period, gently aspirate the culture medium.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common parameters to measure include:
-
Average length of the longest neurite per neuron.
-
Total neurite length per neuron.
-
Percentage of cells bearing neurites.
-
Number of neurite branches per neuron.
-
-
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Hydrogels Containing the Laminin Motif IKVAV Promote Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Representative Self-Assembling Peptide Hydrogel for 3D Cell Culture
Introduction
Three-dimensional (3D) cell culture systems are gaining prominence as they more accurately mimic the complex in vivo microenvironment compared to traditional two-dimensional (2D) monolayers.[1] Self-assembling peptide hydrogels are a class of synthetic biomaterials that have emerged as versatile scaffolds for 3D cell culture.[2][3] These hydrogels are typically composed of short peptide sequences that spontaneously self-assemble into a nanofibrous network under specific physiological conditions, entrapping a large volume of water to form a gel.[4][5][6] This structure closely mimics the natural extracellular matrix (ECM).[1]
Disclaimer: Specific experimental data for a peptide hydrogel designated "PA22-2" is not available in the public domain. Therefore, these application notes and protocols are based on representative, well-characterized self-assembling peptide hydrogels. Researchers should optimize these protocols for their specific peptide sequence.
The key advantages of using a representative self-assembling peptide hydrogel include:
-
Biocompatibility and Biomimicry: Composed of amino acids, these hydrogels are inherently biocompatible and can be designed to mimic the structural and mechanical properties of the native ECM.[1]
-
Tunability: The mechanical properties, such as stiffness, can be modulated by altering the peptide concentration.[3][7] Additionally, the peptide sequence can be functionalized with bioactive motifs, such as the RGD sequence, to promote specific cell adhesion and signaling.[8][9]
-
Injectability: Many peptide hydrogels exhibit shear-thinning and self-healing properties, allowing for their delivery via injection for in vivo applications.[10][11]
-
Reproducibility: As a synthetic material, peptide hydrogels offer high reproducibility and batch-to-batch consistency compared to animal-derived matrices.[3]
Applications
This representative peptide hydrogel is suitable for a wide range of applications in life science research and drug development:
-
3D Cell Culture Models: Creating more physiologically relevant models for studying cancer biology, cell-cell interactions, and cellular responses to stimuli.[1][2]
-
Tissue Engineering: Serving as a scaffold for the regeneration of various tissues by supporting cell growth, differentiation, and tissue formation.
-
Drug Delivery: Acting as a vehicle for the sustained and localized release of therapeutics, including small molecules, proteins, and growth factors.[5][6][10] The release kinetics can be controlled by the hydrogel's mesh size and interactions with the therapeutic agent.[6][10]
-
Stem Cell Research: Providing a defined microenvironment for controlling stem cell fate, including proliferation and differentiation.
Data Presentation
The following tables summarize typical quantitative data for representative self-assembling peptide hydrogels. The specific values are highly dependent on the peptide sequence, concentration, and environmental conditions (e.g., pH, ionic strength).
Table 1: Mechanical Properties of Representative Self-Assembling Peptide Hydrogels
| Peptide System | Concentration (w/v or mM) | Storage Modulus (G') (Pa) | Measurement Conditions |
| Q11 Peptide | 30 mM (4.6%) | 10,500 | 1 Hz Frequency |
| Q11 Peptide | 5 mM (0.76%) | 1,200 | 1 Hz Frequency |
| Ligated CQ11G-thioester | 30 mM | 48,500 | 1 Hz Frequency |
| Ligated CQ11G-thioester | 5 mM | 9,100 | 1 Hz Frequency |
| RADA16 | - | 500 | After gel solidification |
Data compiled from published studies on various self-assembling peptides.[1][7]
Table 2: Cell Viability in Representative Self-Assembling Peptide Hydrogels
| Cell Type | Hydrogel System | Assay Method | Time Point | Cell Viability (% of Control or Initial) |
| Human Gingival Fibroblasts | Pseudopeptide Gel | MTT Assay | 24 hours | ~95-100% |
| Human Gingival Fibroblasts | Pseudopeptide Gel | MTT Assay | 7 days | ~90-100% |
| Colorectal Cancer Cells (CRC) | IIFK Peptide | Live/Dead | 7 days | High (>90%) |
| Colorectal Cancer Cells (CRC) | IDP Peptide | Live/Dead | 7 days | High (>90%) |
| Human Dermal Fibroblasts (HDF) | AcVES3-RGDV | WST-8 Assay | 7 days | Increased proliferation over time |
Data compiled from published studies.[12] Viability can be affected by cell type, peptide sequence, and culture conditions.
Experimental Protocols
Protocol 1: Preparation of Peptide Hydrogel and 3D Cell Encapsulation
This protocol describes a common method for encapsulating cells within a self-assembling peptide hydrogel where gelation is triggered by a change in ionic strength upon mixing with cell culture medium.
Materials:
-
Lyophilized self-assembling peptide powder
-
Sterile, ultrapure water
-
Sterile 10% (w/v) sucrose solution (or other osmolarity-adjusting solution)
-
Complete cell culture medium
-
Cell suspension of desired cell type
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Peptide Reconstitution: Under sterile conditions, dissolve the lyophilized peptide in sterile, ultrapure water to create a stock solution (e.g., 1-2% w/v). Vortex or pipette gently to ensure complete dissolution. The stock solution is typically acidic and may be stored at 4°C.
-
Cell Preparation: Harvest cells using standard trypsinization methods. Count the cells and centrifuge to form a pellet.
-
Cell Resuspension: Resuspend the cell pellet in a small volume of complete cell culture medium to achieve a concentrated cell suspension (e.g., 10-20 times the final desired cell density).
-
Initiating Gelation: a. In a sterile microcentrifuge tube, add the required volume of the peptide stock solution. b. Add the concentrated cell suspension to the peptide solution. c. Gently mix by pipetting up and down 2-3 times. Avoid introducing air bubbles. The ions in the cell culture medium will initiate the self-assembly process.
-
Plating the Cell-Laden Hydrogel: Immediately pipette the mixture into the center of a well in a multi-well culture plate. The volume will depend on the well size (e.g., 50-100 µL for a 96-well plate).
-
Solidification: Place the culture plate in a 37°C incubator for 15-30 minutes to allow the hydrogel to fully solidify.[1]
-
Adding Culture Medium: Once the gel has set, carefully add pre-warmed complete cell culture medium to the top of the hydrogel. Do not pipette directly onto the gel surface to avoid disruption.
-
Incubation: Culture the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.
Protocol 2: Cell Viability Assessment (Live/Dead Staining)
This protocol uses a two-color fluorescence assay to distinguish between live (green) and dead (red) cells within the 3D hydrogel.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Sterile phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM (for live cells) and Ethidium homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions.
-
Wash Hydrogels: Carefully aspirate the culture medium from the wells containing the hydrogels. Gently wash once with sterile PBS.
-
Staining: Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogels.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Imaging: After incubation, carefully remove the staining solution. Image the hydrogels immediately using a fluorescence or confocal microscope with appropriate filters for green (live) and red (dead) fluorescence. Z-stack imaging is recommended to visualize cells at different depths within the hydrogel.
Protocol 3: Cell Proliferation Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
Sterile culture medium
Procedure:
-
Remove Medium: Carefully aspirate the culture medium from the wells.
-
Add MTT Reagent: Add fresh culture medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well, ensuring the hydrogel is fully submerged.
-
Incubation: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., 200-500 µL of DMSO) to each well to dissolve the formazan crystals.
-
Incubate and Read: Place the plate on a shaker for 15-30 minutes to ensure complete dissolution of the crystals. The hydrogel may also dissolve or become transparent.
-
Measure Absorbance: Transfer 100-200 µL of the resulting solution from each well to a new 96-well plate. Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Protocol 4: Rheological Characterization
Rheology is used to measure the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[13]
Materials:
-
Rheometer with parallel plate or cone-plate geometry
-
Peptide hydrogel sample
Procedure:
-
Sample Preparation: Prepare the hydrogel as described in Protocol 1 (without cells) directly on the lower plate of the rheometer or transfer a pre-formed gel onto it.
-
Geometry Setup: Lower the upper plate to the desired gap distance (e.g., 0.5-1.0 mm), ensuring the gel fills the gap. Trim any excess hydrogel from the edges.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER (determined in the previous step). This will show how the mechanical properties of the hydrogel change with the frequency of oscillation. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[13]
-
Time Sweep: To monitor gelation kinetics, a time sweep can be performed at a constant strain and frequency immediately after mixing the peptide solution with the gelling agent (e.g., cell culture medium). This will show the evolution of G' and G'' over time as the gel forms.
Mandatory Visualizations
Caption: Experimental workflow for 3D cell culture in a self-assembling peptide hydrogel.
Caption: Integrin-mediated signaling pathway activated by an RGD-functionalized hydrogel.
References
- 1. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a User-Defined Peptide Gel for Controlled 3D Culture Models of Cancer and Disease [jove.com]
- 3. Preparation of a User-Defined Peptide Gel for Controlled 3D Culture Models of Cancer and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 6. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Hydrogelation and Cell Encapsulation for 3D Culture of MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PA22-2 in Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
PA22-2 is a bioactive 19-mer synthetic peptide derived from the laminin A-chain, containing the active sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV).[1][2] This peptide is a potent promoter of neurite outgrowth, a fundamental process in neuronal development, regeneration, and the formation of neural networks. The IKVAV sequence within this compound is recognized as the principal active site responsible for its biological activity, including mediating cell attachment, migration, and the extension of neurites.[1][2] These application notes provide detailed protocols for utilizing this compound to induce and quantify neurite outgrowth in neuronal cell cultures, along with data on its optimal concentration and an overview of its signaling mechanism.
Data Presentation: Optimal Concentration of this compound (IKVAV) for Neurite Outgrowth
The optimal concentration of this compound, or its core IKVAV sequence, can vary depending on the cell type and experimental conditions. Below is a summary of quantitative data from studies investigating the dose-dependent effects of IKVAV-containing peptides on neurite outgrowth.
| Peptide/Cell Type | Concentration (µM) | Observed Effect on Neurite Outgrowth |
| IKVAV on mouse embryonic stem cells (mESCs)[3] | 125 | Sub-optimal neurite extension observed.[3] |
| IKVAV on mouse embryonic stem cells (mESCs)[3] | 570 | Optimal concentration , resulting in significantly longer neurite extensions with an average length of approximately 38 µm.[3] A higher percentage of cells also expressed neurites at this concentration.[3] |
| IKVAV on mouse embryonic stem cells (mESCs)[3] | 920 | Reduced neurite extension compared to the optimal concentration, suggesting a potential oversaturation effect.[3] |
| IKVAV-containing peptide on human neural stem cells (hNSCs)[4] | 10 | Promoted cell migration, a process closely related to neurite extension.[4] |
Experimental Protocols
This section provides a detailed protocol for a standard neurite outgrowth assay using this compound.
Protocol: Neurite Outgrowth Assay
1. Materials and Reagents:
-
Cells: Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons.
-
Culture Medium: Appropriate basal medium and supplements for the chosen cell type.
-
This compound Peptide: Lyophilized peptide to be reconstituted in sterile water or a suitable buffer.
-
Coating Substrate: Poly-L-lysine (PLL) or other suitable coating agent.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Primary Antibody: Anti-β-III tubulin antibody (a neuronal marker).
-
Secondary Antibody: Fluorescently labeled secondary antibody against the primary antibody's host species.
-
Nuclear Stain: DAPI or Hoechst stain.
-
Culture Plates: 24- or 96-well tissue culture plates.
-
Microscope: Fluorescence microscope with appropriate filters.
-
Image Analysis Software: Software capable of measuring neurite length (e.g., ImageJ with NeuronJ plugin).
2. Experimental Workflow:
Caption: Experimental workflow for a neurite outgrowth assay using this compound.
3. Step-by-Step Procedure:
a. Plate Coating: i. Prepare a working solution of Poly-L-lysine (e.g., 0.1 mg/mL in sterile water). ii. Add the PLL solution to the wells of the culture plate, ensuring the entire surface is covered. iii. Incubate for at least 1 hour at 37°C or overnight at 4°C. iv. Aspirate the PLL solution and wash the wells twice with sterile, distilled water. v. Allow the plates to air dry completely in a sterile cell culture hood.
b. Cell Seeding and Treatment: i. Harvest and count the neuronal cells. ii. Seed the cells at an appropriate density (e.g., 5,000-10,000 cells/well for a 96-well plate) in their complete culture medium. iii. Incubate the plates for 24 hours to allow for cell attachment. iv. Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 1 mM). v. Gently remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control. vi. Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
c. Immunostaining: i. Carefully aspirate the culture medium and gently wash the cells once with PBS. ii. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature. iii. Wash the cells three times with PBS. iv. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. v. Wash the cells three times with PBS. vi. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature. vii. Dilute the primary anti-β-III tubulin antibody in the blocking buffer and incubate overnight at 4°C. viii. Wash the cells three times with PBS. ix. Dilute the fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light. x. Wash the cells three times with PBS.
d. Image Acquisition and Analysis: i. Add a small volume of PBS to the wells to prevent them from drying out. ii. Capture images using a fluorescence microscope, acquiring images for both the neurite stain (e.g., FITC or TRITC channel) and the nuclear stain (DAPI channel). iii. Use image analysis software to measure the length of the longest neurite for each cell. It is also common to count the number of neurites per cell and the percentage of cells that have at least one neurite longer than the cell body diameter. iv. Perform statistical analysis to determine the significance of the observed differences between the control and this compound treated groups.
Signaling Pathway of this compound in Neurite Outgrowth
The neurite-promoting effect of this compound is initiated by the binding of its IKVAV sequence to β1-integrin receptors on the neuronal cell surface. This interaction triggers a downstream signaling cascade that ultimately leads to the cytoskeletal rearrangements required for neurite extension.
Caption: this compound (IKVAV) signaling pathway for neurite outgrowth.
Pathway Description:
-
Binding to β1-Integrin: The IKVAV sequence of this compound binds to β1-integrin receptors on the neuron's surface.[5]
-
Activation of Focal Adhesion Kinase (FAK): This binding leads to the clustering of integrins and the subsequent activation of Focal Adhesion Kinase (FAK) at sites of cell-matrix adhesion.[5]
-
Recruitment and Activation of Src Kinase: Activated FAK recruits and activates Src kinase, another key signaling molecule.
-
Modulation of Rho GTPases: The FAK/Src complex then modulates the activity of small Rho GTPases, particularly Rac1 and RhoA.
-
Rac1 Activation: Activation of Rac1 promotes the formation of lamellipodia and filopodia, which are essential for growth cone motility and neurite extension. Rac1 exerts its effects in part through the activation of p21-activated kinase (PAK).
-
RhoA Regulation: The pathway can also influence RhoA activity, which is involved in actomyosin contractility. A balanced regulation of Rac1 and RhoA is crucial for directed neurite outgrowth.
-
-
Cytoskeletal Remodeling: The downstream effectors of Rac1 and RhoA, including PAK and ROCK, converge on the regulation of the actin cytoskeleton, leading to the dynamic changes in cell shape and the extension of neurites.[6]
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β1-integrin Cytoskeletal Signaling Regulates Sensory Neuron Response to Matrix Dimensionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PA22-2 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PA22-2 peptide, a 19-amino acid sequence (CSRARKQAASIKVAVSADR) derived from the A chain of laminin, has garnered significant interest in biomedical research.[1] Its biological activity is primarily attributed to the core pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV), which is a potent modulator of cellular behavior, including adhesion, migration, and neurite outgrowth. Understanding the synthesis and purification of the full-length this compound peptide is crucial for researchers investigating its therapeutic potential. This document provides detailed protocols for the chemical synthesis and subsequent purification of the this compound peptide, along with its known signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound peptide is presented in the table below. This information is essential for its synthesis, purification, and handling.
| Property | Value | Reference |
| Amino Acid Sequence | H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH | [1] |
| Molecular Formula | C₈₂H₁₄₉N₃₁O₂₆S | [1] |
| Average Molecular Weight | 2017.31 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 11.38 | [1] |
| Purity (Typical) | >97% | [1] |
This compound Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The this compound peptide is synthesized using the well-established solid-phase peptide synthesis (SPPS) methodology, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol is a generalized procedure and may require optimization for the specific synthesis of the this compound peptide.
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is a suitable choice for the synthesis of a C-terminally amidated peptide. If a C-terminal carboxylic acid is desired, a Wang or 2-chlorotrityl chloride resin can be used.
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) in DMF.
-
Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with an activator base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
-
Washing: After complete coupling, wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). The TIS acts as a scavenger to prevent side reactions.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
4. Peptide Precipitation and Collection:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Lyophilize the crude peptide to obtain a dry powder.
This compound Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: Preparative RP-HPLC Purification of this compound
This protocol is a generalized procedure and the gradient conditions should be optimized for the best separation of the this compound peptide.
1. HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 stationary phase is commonly used for peptide purification. The column dimensions will depend on the amount of crude peptide to be purified.
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
3. Purification Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).
-
Gradient Elution: Inject the dissolved crude peptide onto the column and elute with a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 60% Mobile Phase B over 30-60 minutes at a flow rate appropriate for the column size.
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound peptide (typically >97% purity) and lyophilize to obtain the final purified peptide as a white powder.
This compound (IKVAV) Signaling Pathway
The biological effects of the this compound peptide are mediated through the interaction of its IKVAV core sequence with cell surface receptors, primarily integrins. This interaction triggers intracellular signaling cascades that influence cell behavior.
Caption: this compound (IKVAV) signaling cascade.
The binding of the IKVAV sequence of this compound to integrin receptors on the cell surface initiates downstream signaling through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways ultimately leads to changes in gene expression and cytoskeletal organization, resulting in enhanced cell adhesion, migration, and neurite outgrowth.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis and purification of the this compound peptide.
| Parameter | Value |
| Peptide Length | 19 amino acids |
| Final Purity | >97% |
| Synthesis Scale (Typical) | 0.1 - 1.0 mmol |
| Crude Yield (Typical) | 60 - 80% |
| Purified Yield (Typical) | 10 - 30% |
| HPLC Detection Wavelength | 214 nm, 280 nm |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of the this compound peptide. Adherence to these methodologies, with appropriate optimization, will enable researchers to obtain high-purity this compound for in-depth investigation of its biological functions and therapeutic applications. The elucidation of its signaling pathway provides a foundation for understanding its mechanism of action at the molecular level.
References
Application Notes and Protocols for PA2200 in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamide 2200 (PA2200), a biocompatible grade of Polyamide 12 (PA12), has emerged as a promising material for the fabrication of tissue engineering scaffolds.[1][2][3][4][5] Its excellent mechanical properties, high strength and stiffness, and processability via Selective Laser Sintering (SLS) make it an attractive candidate for creating complex, patient-specific scaffold architectures.[2][6][7] This document provides detailed application notes and experimental protocols for utilizing PA2200 in tissue engineering, with a focus on scaffold fabrication, characterization, and cellular applications.
Material Properties and Biocompatibility
PA2200 is a whitish, fine powder that exhibits high strength, stiffness, and good chemical resistance.[2][7] It is a biocompatible material, making it suitable for medical applications, including the production of prostheses and implants.[1][2][4][5][7][8][9] In vitro studies have confirmed that PA2200 scaffolds support cell attachment and proliferation, indicating good biocompatibility for 3D tissue engineering applications.[10]
Mechanical Properties
The mechanical properties of PA2200 scaffolds are crucial for load-bearing applications and can be influenced by SLS processing parameters and build orientation.[2][6]
| Property | Value | Test Method | Reference |
| Tensile Modulus | 1650 ± 150 MPa | ISO 527-1/-2 | EOS GmbH |
| Tensile Strength | 48 ± 3 MPa | ISO 527-1/-2 | EOS GmbH |
| Strain at Break | 20 ± 5 % | ISO 527-1/-2 | EOS GmbH |
| Flexural Modulus | 1500 ± 150 MPa | ISO 178 | EOS GmbH |
| Compressive Strength | 22 - 34 MPa | ASTM D695 | [10][11] |
| Young's Modulus (Bending) | 1614 MPa | Bending Test | [12] |
| Hardness | 88 Shore D | - | [6] |
Note: The mechanical properties can vary based on the specific SLS machine, processing parameters (e.g., laser power, scan speed, layer thickness), and part orientation.[2][6]
Biocompatibility Data
PA2200 has been shown to be biocompatible in various studies, supporting the growth and proliferation of different cell types.
| Cell Type | Assay | Result | Reference |
| Chick Embryo Fibroblasts | In vitro cell culture | Good cell attachment and proliferation | [10] |
| Human Mesenchymal Stem Cells (hMSCs) | In vitro culture on PCL-SiHA scaffolds | Good cell viability and adhesion | [13] |
Experimental Protocols
Protocol 1: Fabrication of PA2200 Scaffolds using Selective Laser Sintering (SLS)
This protocol outlines the general steps for fabricating porous PA2200 scaffolds using an SLS 3D printing system.
Materials and Equipment:
-
PA2200 powder
-
SLS 3D printer (e.g., EOSINT P systems)
-
Computer with CAD software
-
Cleaning station (for powder removal)
Procedure:
-
Scaffold Design: Design the 3D model of the scaffold with the desired porosity, pore size, and interconnectivity using CAD software. Export the design as an STL file.
-
Machine Setup: Load the PA2200 powder into the SLS machine. Set the processing parameters such as laser power, scan speed, layer thickness, and bed temperature. Optimal parameters may need to be determined empirically for specific scaffold designs and desired mechanical properties.[10]
-
Printing: Transfer the STL file to the SLS machine and initiate the printing process. The laser will selectively sinter the PA2200 powder layer by layer to build the scaffold.
-
Cooling: After printing, allow the build chamber to cool down slowly to prevent warping of the fabricated scaffolds.
-
Powder Removal: Carefully excavate the printed scaffolds from the powder bed. Use brushes and compressed air to remove any loose powder from the scaffold's pores.
Diagram: SLS Fabrication Workflow
References
- 1. Selective Laser Sintering of PA 2200 for Hip Implant Applications: Finite Element Analysis, Process Optimization, Morphological and Mechanical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Laser Sintering of PA 2200 for Hip Implant Applications: Finite Element Analysis, Process Optimization, Morphological and Mechanical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PA2200 SLS Material - Prosilas [prosilas.com]
- 5. PA2200 (PA12) - Materflow [materflow.com]
- 6. mdpi.com [mdpi.com]
- 7. vexmatech.com [vexmatech.com]
- 8. prototek.com [prototek.com]
- 9. eos.info [eos.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for PA22-2 Functionalization of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide PA22-2, a 19-mer derived from the laminin A-chain, and its bioactive pentapeptide sequence, IKVAV, are potent mediators of cellular behavior.[1] Functionalization of biomaterials with this compound or the IKVAV sequence enhances cell adhesion, migration, and notably, promotes neurite outgrowth, making it a valuable tool in the development of advanced biomaterials for neural tissue engineering, regenerative medicine, and drug delivery applications.[1][2] These application notes provide a comprehensive overview of the quantitative effects of this compound functionalization, detailed experimental protocols for biomaterial modification and cellular analysis, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The functionalization of biomaterials with the this compound peptide, or its active IKVAV sequence, has been shown to significantly enhance cellular adhesion and neurite outgrowth. The following tables summarize the quantitative data from key studies, providing a clear comparison of the effects of these bioactive peptides on different cell types.
Table 1: Quantitative Analysis of Cell Adhesion on this compound and IKVAV Functionalized Surfaces
| Cell Type | Substrate | Peptide Concentration (µg/ml) | Percent Cell Attachment (%) | Reference |
| HT-1080 | This compound | 50 | 65 | [3] |
| HT-1080 | IKVAV | 50 | 60 | [3] |
| HT-1080 | Laminin | 10 | 80 | [3] |
| HT-1080 | Fibronectin | 10 | 90 | [3] |
| B16F10 Melanoma | This compound | 50 | 75 | [3] |
| B16F10 Melanoma | IKVAV | 50 | 70 | [3] |
Table 2: Quantitative Analysis of Neurite Outgrowth on this compound and IKVAV Functionalized Surfaces
| Cell Type | Substrate | Peptide Concentration (µg/ml) | Percentage of Cells with Neurites (%) | Average Neurite Length (µm) | Reference |
| PC12 | This compound | 50 | 45 | - | [3] |
| PC12 | IKVAV | 50 | 40 | - | [3] |
| PC12 | Laminin | 10 | 60 | - | [3] |
| mESCs | IKVAV-PEG Hydrogel | 570 µM | ~45 | ~38 | [4] |
| mESCs | IKVAV-PEG Hydrogel | 125 µM | ~25 | ~25 | [4] |
| mESCs | IKVAV-PEG Hydrogel | 920 µM | ~20 | ~22 | [4] |
Signaling Pathways
The biological effects of the IKVAV sequence are primarily mediated through interactions with specific integrin receptors on the cell surface. Upon binding, a signaling cascade is initiated that influences cytoskeletal organization and gene expression, leading to enhanced adhesion and neurite extension.
Experimental Protocols
The following protocols provide a detailed methodology for the functionalization of a poly(ethylene glycol) (PEG) hydrogel with this compound peptide, followed by cell culture and analysis of cell adhesion and neurite outgrowth.
Protocol 1: Covalent Immobilization of this compound Peptide to a PEG Hydrogel
This protocol describes the functionalization of a PEG-based hydrogel with the this compound peptide using thiol-maleimide click chemistry.
Materials:
-
8-arm PEG-Maleimide (PEG-MAL)
-
This compound peptide with a terminal cysteine residue (this compound-Cys)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Phosphate-buffered saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare PEG-MAL solution: Dissolve 8-arm PEG-MAL in TEOA buffer to the desired final concentration (e.g., 10% w/v). Vortex briefly and centrifuge to remove any bubbles.
-
Prepare this compound-Cys solution: Dissolve the cysteine-terminated this compound peptide in TEOA buffer to a stock concentration (e.g., 10 mM).
-
Initiate hydrogel formation and functionalization:
-
In a sterile microcentrifuge tube, add the desired volume of the this compound-Cys stock solution to the PEG-MAL solution. The final concentration of the peptide will depend on the desired bioactivity.
-
Gently mix the components by pipetting up and down.
-
Immediately cast the hydrogel solution into the desired mold or well plate.
-
-
Gelation: Allow the hydrogel to crosslink at room temperature for 30-60 minutes, or until a stable gel is formed.
-
Washing: Gently wash the functionalized hydrogel with sterile PBS three times to remove any unreacted peptide and buffer components. The hydrogel is now ready for cell culture.
Protocol 2: Cell Adhesion Assay
This protocol details the quantification of cell adhesion on this compound functionalized hydrogels.
Materials:
-
This compound functionalized hydrogels in a 96-well plate
-
Control (non-functionalized) hydrogels
-
Cell suspension (e.g., HT-1080 fibrosarcoma cells) at a concentration of 1 x 10^5 cells/ml in serum-free medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Cell Seeding: Add 100 µl of the cell suspension to each well containing the functionalized and control hydrogels.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell attachment.
-
Washing: Gently wash each well three times with PBS to remove non-adherent cells.
-
Fixation: Add 100 µl of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining:
-
Remove the PFA and wash the wells twice with PBS.
-
Add 100 µl of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with deionized water until the water runs clear.
-
-
Quantification:
-
Add 100 µl of 10% acetic acid to each well to solubilize the Crystal Violet stain.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
Protocol 3: Neurite Outgrowth Assay
This protocol describes the assessment of neurite outgrowth of neuronal cells (e.g., PC12 cells) cultured on this compound functionalized hydrogels.
Materials:
-
This compound functionalized hydrogels in a 24-well plate
-
Control (non-functionalized) hydrogels
-
PC12 cell suspension at a density of 5 x 10^4 cells/ml in complete culture medium
-
Neuronal differentiation medium (e.g., DMEM with 1% horse serum and 50 ng/ml Nerve Growth Factor (NGF))
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto the functionalized and control hydrogels.
-
Differentiation: After 24 hours, replace the complete medium with neuronal differentiation medium. Culture for 3-5 days, replacing the medium every 2 days.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Measure the percentage of cells with neurites (defined as a process longer than the cell body diameter) and the average neurite length.
-
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-assembling peptides as defined matrices for endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: An Experimental Model for Studying the Effects of PA22-2 on Neurite Outgrowth
Introduction
PA22-2 is a bioactive peptide derived from the murine laminin a1 chain, with the amino acid sequence IKVAV.[1][2] Laminin, a major component of the basement membrane, plays a crucial role in neural development, including promoting cell adhesion, migration, and neurite extension.[2] The IKVAV sequence has been identified as a key active site within laminin responsible for these effects.[2][3] These application notes provide a comprehensive experimental model for researchers, scientists, and drug development professionals to study the effects of this compound on neuronal cells, specifically focusing on its ability to promote neurite outgrowth.
Mechanism of Action
The IKVAV sequence within this compound is recognized by cell surface receptors, such as integrins, initiating intracellular signaling cascades that lead to cytoskeletal reorganization and the extension of neurites.[4][5] Key signaling pathways implicated in IKVAV-mediated neurite outgrowth include the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways.[4][6] Activation of these pathways ultimately leads to changes in gene expression and protein synthesis necessary for the formation and elongation of neurites.[4][6]
Experimental Model
To study the effects of this compound, an in vitro model using a neuronal cell line capable of differentiation and neurite extension is recommended. The human neuroblastoma cell line SH-SY5Y is a suitable choice as it can be induced to differentiate into a neuronal phenotype and is widely used in neurobiology research.[7] Alternatively, rat pheochromocytoma PC12 cells or mouse neuroblastoma Neuro-2a (N2A) cells are also appropriate models for studying neurite outgrowth.[8][9]
The general workflow for this experimental model involves:
-
Culturing and differentiating the chosen neuronal cell line.
-
Treating the differentiated cells with varying concentrations of this compound.
-
Assessing neurite outgrowth through immunofluorescence microscopy and quantitative analysis.
-
Investigating the activation of key signaling pathways (ERK1/2 and Akt) via Western blotting.
This model allows for a quantitative assessment of the dose-dependent effects of this compound on neuronal morphology and the elucidation of the underlying molecular mechanisms.
Experimental Protocols
I. Cell Culture and Differentiation of SH-SY5Y Cells
This protocol describes the culture and differentiation of SH-SY5Y human neuroblastoma cells to a neuronal phenotype, making them suitable for neurite outgrowth assays.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Differentiation: Seed the cells onto appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 2 x 10^4 cells/cm^2. Allow the cells to adhere for 24 hours.
-
Differentiation:
-
To induce differentiation, replace the culture medium with DMEM containing 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.
-
Incubate the cells for 5-7 days, replacing the medium every 2-3 days.
-
For terminal differentiation, replace the RA-containing medium with serum-free DMEM containing 50 ng/mL BDNF for an additional 2-3 days.
-
II. Neurite Outgrowth Assay
This protocol details the treatment of differentiated SH-SY5Y cells with this compound and subsequent visualization of neurite outgrowth.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol I)
-
This compound peptide
-
Serum-free DMEM
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Replace the culture medium of the differentiated SH-SY5Y cells with the this compound containing medium.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each treatment condition.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity study of a laminin alpha 1 chain active peptide segment Ile-Lys-Val-Ala-Val (IKVAV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 8. Cultured Cell Line Models of Neuronal Differentiation: NT2, PC12, and SK-N-MC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Note & Protocol: PA22-2 Peptide Solubility and Stability in Media
Audience: Researchers, scientists, and drug development professionals.
Introduction The PA22-2 peptide, a biologically active fragment of the laminin A-chain with the sequence Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV), is a significant tool in neuroscience and cancer research.[1][2] It is known to promote critical cellular functions such as neurite outgrowth.[2] The successful application of this compound in experimental settings is critically dependent on its proper handling, specifically its solubilization and stability in physiological media. Improper dissolution can lead to inaccurate concentration calculations and experimental variability, while degradation can result in loss of biological activity.[3][4] This document provides detailed guidelines and protocols for the reconstitution and stability assessment of the this compound peptide.
Physicochemical Properties and Solubility Prediction
The solubility of a peptide is largely determined by its amino acid composition.[5][6] The this compound sequence (IKVAV) is dominated by hydrophobic amino acids (I, V, A), which suggests it will have low solubility in aqueous solutions. However, the presence of a basic residue (Lysine, K) provides a positive charge that can be leveraged for dissolution.
To predict solubility, the overall charge of the peptide at a neutral pH is calculated:
-
Acidic Residues (D, E, C-terminal COOH): -1
-
Basic Residues (K, R, N-terminal NH2): +1
For this compound (IKVAV):
-
Isoleucine (I): 0
-
Lysine (K): +1
-
Valine (V): 0
-
Alanine (A): 0
-
Valine (V): 0
-
N-terminal Amine (+NH2): +1
-
C-terminal Carboxyl (-COOH): -1
-
Net Charge at pH 7: +1
Although the peptide has a net positive charge, its high hydrophobicity is the dominant characteristic. Peptides with over 50% hydrophobic residues are often insoluble or only partially soluble in aqueous solutions and typically require organic solvents for initial dissolution.[6]
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Rationale/Reference |
|---|---|---|
| Sequence | IKVAV | Laminin A-chain fragment.[2] |
| Amino Acid Type | Predominantly Hydrophobic | 80% hydrophobic residues (I, V, A).[5] |
| Net Charge (pH 7) | +1 (Basic) | Calculated based on standard pKa values.[3][4] |
| Predicted Solubility | Low in neutral aqueous buffers; requires organic solvent or acidic pH. | Based on high hydrophobicity.[5][6] |
Protocol for Solubilization of this compound Peptide
Given its hydrophobic nature, a stepwise approach is recommended. Always test the solubility on a small aliquot of the peptide before dissolving the entire sample.[3][7]
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water (dH2O)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
10% Acetic Acid solution
-
Sterile polypropylene tubes
-
Vortex mixer
-
Sonicator (water bath)
Protocol:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to pellet all the powder at the bottom of the tube.[3] Allow the vial to warm to room temperature.[3]
-
Initial Attempt (Organic Solvent): Due to high hydrophobicity, the preferred method is to start with a small amount of organic solvent.[5]
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 20-50 µL).
-
Vortex thoroughly. If necessary, briefly sonicate the solution to aid dissolution.[3]
-
-
Aqueous Dilution: Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., sterile water, PBS, or cell culture medium) to the concentrated stock solution in a stepwise manner, vortexing after each addition, until the final desired concentration is reached.[5]
-
Caution: For cellular assays, the final concentration of DMSO should generally not exceed 1% (v/v) to avoid cytotoxicity.[5]
-
-
Alternative Method (pH Adjustment): Since the peptide is basic (net charge +1), an acidic solution can be used if organic solvents are incompatible with the experiment.
-
Verification: A properly solubilized peptide solution should be clear and free of particulates.[3] Centrifuge the solution before use to pellet any undissolved material.[5]
-
Storage: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][9]
Peptide Stability and Degradation Pathways
Peptide stability is influenced by its sequence and storage conditions.[10] Degradation can occur via chemical or enzymatic pathways.
-
Chemical Degradation: Common chemical degradation pathways include hydrolysis, deamidation, and oxidation.[9][11] The this compound (IKVAV) sequence does not contain amino acids highly susceptible to these reactions (e.g., Asp, Asn, Cys, Met), suggesting good chemical stability.[9][12] However, prolonged exposure to high or low pH should be avoided.[9]
-
Enzymatic Degradation: In biological media such as blood plasma or cell culture supernatants containing serum, peptides are susceptible to cleavage by proteases.[13][14] This is the most likely degradation pathway for this compound in experimental settings.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Recommended Duration | Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | >1 year | Most stable form. Store in a desiccator.[9] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Use aliquots to avoid freeze-thaw cycles.[2][9] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Use aliquots to avoid freeze-thaw cycles.[2][9] |
| Working Solution (in aqueous buffer) | 2-8°C | <24 hours | Prepare fresh for each experiment. |
Protocol for Peptide Stability Assessment in Media
This protocol outlines a general method to assess the stability of this compound in a biological medium (e.g., cell culture medium + 10% Fetal Bovine Serum) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
Materials:
-
This compound stock solution
-
Biological medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Quenching/Precipitation solution (e.g., Acetonitrile with 0.1% TFA, or cold Ethanol)
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Protocol:
-
Incubation Setup:
-
Spike the biological medium with this compound peptide to a final concentration of 10-100 µg/mL.
-
Immediately take a sample for the T=0 time point (see step 2).
-
Place the remaining solution in a 37°C incubator.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-media mixture.
-
Immediately quench the enzymatic activity and precipitate proteins by adding 2-3 volumes of ice-cold precipitation solution (e.g., add 200 µL of ACN to 100 µL of sample).
-
Vortex and incubate at -20°C for at least 30 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant containing the peptide to a new HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to separate the intact peptide from degradation products.[13]
-
Monitor the elution profile using a UV detector at ~220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide based on the T=0 sample.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the T=0 sample. The half-life (t1/2) can be determined by plotting the percentage of intact peptide versus time.[13]
-
This compound Signaling Context
The this compound (IKVAV) sequence is a well-known cell adhesion motif within the laminin protein. It primarily interacts with integrin receptors on the cell surface. This interaction triggers intracellular signaling cascades that are crucial for processes like cell adhesion, migration, and neurite outgrowth. Understanding this pathway provides context for the peptide's biological function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. biobasic.com [biobasic.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Neurite Outgrowth Promoted by PA22-2 Peptide
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of neurite outgrowth induced by the synthetic peptide PA22-2. This compound is a 19-amino acid peptide derived from the A chain of laminin, a major component of the basement membrane.[1][2] The biological activity of this compound is primarily attributed to its core pentapeptide sequence, Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV).[1][2] This sequence has been demonstrated to significantly promote cell adhesion, migration, and neurite extension in a variety of neuronal cell types.[1][2]
This application note includes comprehensive experimental protocols, quantitative data presentation, and diagrams of the associated signaling pathways to guide researchers in utilizing this compound for studies in neuroregeneration, developmental neurobiology, and drug discovery.
Data Presentation
The following tables summarize the dose-dependent effect of the IKVAV peptide on neurite outgrowth in mouse embryonic stem cells (mESCs) after 3 days of neural differentiation. This data is representative of the neurogenic potential of the IKVAV sequence within this compound.
Table 1: Effect of IKVAV Concentration on Neurite Length in mESCs
| IKVAV Concentration (µM) | Average Neurite Length (µm) |
| 125 | ~25 |
| 270 | ~28 |
| 420 | ~32 |
| 570 | ~38 |
| 740 | ~30 |
| 920 | ~27 |
Table 2: Effect of IKVAV Concentration on Neuronal Differentiation and Neurite Formation in mESCs
| IKVAV Concentration (µM) | Percentage of TUJ1 Positive Cells (%) | Percentage of Cells with Neurites (%) |
| 125 | ~60 | ~55 |
| 270 | ~65 | ~60 |
| 420 | ~75 | ~70 |
| 570 | ~80 | ~75 |
| 740 | ~70 | ~65 |
| 920 | ~60 | ~55 |
Experimental Protocols
This section details the key experimental procedures for conducting a quantitative neurite outgrowth assay using this compound. The protocol is adaptable for various neuronal cell lines, such as PC12, SH-SY5Y, or primary neurons.
Materials and Reagents
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound peptide (or IKVAV-containing peptide)
-
Poly-L-lysine (PLL) or other appropriate coating substrate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III tubulin (a neuron-specific marker)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Glass coverslips (optional, for high-resolution imaging)
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative neurite outgrowth assay.
Step-by-Step Protocol
-
Plate Coating:
-
Aseptically place sterile glass coverslips into the wells of a multi-well plate (optional).
-
Coat the wells (or coverslips) with Poly-L-lysine solution (e.g., 100 µg/mL in sterile water) and incubate for at least 1 hour at 37°C.
-
Aspirate the PLL solution and wash the wells three times with sterile PBS. Allow the plates to dry completely in a sterile environment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound to the desired final concentrations.
-
Add the this compound solutions to the wells and incubate for at least 2 hours at 37°C to allow for peptide adsorption to the surface.
-
Aspirate the peptide solution and wash the wells twice with sterile PBS before cell seeding.
-
-
Cell Seeding and Culture:
-
Harvest and count the neuronal cells.
-
Resuspend the cells in the appropriate culture medium at the desired density. For neurite outgrowth assays, a low to moderate cell density is recommended to allow for clear visualization of individual neurites.
-
Seed the cells into the this compound coated wells.
-
For cell lines that require differentiation (e.g., PC12 cells with NGF, SH-SY5Y cells with retinoic acid), replace the growth medium with differentiation medium containing the appropriate factors after cell attachment (typically 24 hours post-seeding).
-
Incubate the cells for the desired period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
-
Immunostaining for Neurite Visualization:
-
Gently aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-β-III tubulin) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
If using coverslips, mount them onto glass slides using a suitable mounting medium.
-
-
Image Acquisition and Quantitative Analysis:
-
Acquire images of the stained cells using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.
-
Quantify neurite outgrowth using image analysis software such as ImageJ with the NeuronJ plugin or other specialized software.
-
Key parameters to quantify include:
-
Average neurite length per neuron: Trace the length of all neurites and divide by the number of neurons.
-
Number of neurites per neuron: Count the number of primary neurites extending from the cell body.
-
Percentage of cells with neurites: Count the number of cells with at least one neurite longer than the diameter of the cell body and express it as a percentage of the total number of cells.
-
Neurite branching: Quantify the number of branch points per neurite.
-
-
Signaling Pathway
The pro-neuritogenic effect of this compound is initiated by the interaction of its IKVAV motif with specific cell surface receptors, primarily β1-integrins.[3] This binding triggers a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangements and the extension of neurites. The diagram below illustrates the proposed signaling pathway.
Binding of the IKVAV sequence to β1-integrin leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[3] Activated FAK then phosphorylates and activates Src family kinases. Downstream of Src, two major pathways are implicated in neurite outgrowth: the activation of Rho family GTPases such as Rac1 and Cdc42, and the activation of the MAPK/ERK signaling cascade. Rac1 and Cdc42, through effectors like p21-activated kinase (PAK), regulate the dynamic reorganization of the actin cytoskeleton, which is essential for the formation and extension of neurites. The MAPK/ERK pathway is also a critical regulator of gene expression and protein synthesis involved in neuronal differentiation and neurite extension.
References
- 1. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
PA22-2 Peptide for In Vivo Nerve Repair: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PA22-2 peptide, a 19-mer synthetic peptide (CSRARKQAASIKVAVSADR) derived from the laminin-A chain, holds significant promise for promoting nerve regeneration in in vivo models of peripheral nerve injury. Its biological activity is primarily attributed to the pentapeptide sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV), a well-established motif known to stimulate cell adhesion, migration, and neurite outgrowth. This document provides detailed application notes and protocols for utilizing the this compound peptide in preclinical nerve repair studies, with a focus on its formulation as a hydrogel for localized delivery within nerve guidance conduits.
The IKVAV sequence within this compound mimics the native extracellular matrix, interacting with cellular receptors to activate downstream signaling pathways crucial for axonal regeneration. Studies have demonstrated that IKVAV-containing peptides can enhance neuronal differentiation and axon extension.[1] When formulated as a self-assembling peptide hydrogel, this compound can provide a supportive scaffold for regenerating axons, guide Schwann cell migration, and create a favorable microenvironment for nerve repair.
Mechanism of Action
The this compound peptide, through its IKVAV motif, is believed to exert its pro-regenerative effects by binding to β1-integrin receptors on the surface of neurons and Schwann cells. This interaction triggers a cascade of intracellular signaling events that are fundamental for nerve growth and repair. The activation of these pathways ultimately leads to cytoskeletal rearrangements, enhanced gene expression related to cell survival and growth, and the promotion of neurite extension.
Signaling Pathway
The binding of the IKVAV motif to β1-integrins initiates downstream signaling through two primary pathways: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway. The MAPK/ERK pathway is crucial for cell proliferation and differentiation, while the PI3K/Akt pathway plays a vital role in cell survival and growth.
References
Application Notes and Protocols for Creating a PA22-2 (IKVAV) Gradient for Axon Guidance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axon guidance is a critical process in the development of the nervous system, ensuring the formation of precise neural circuits. The laminin-derived peptide PA22-2, containing the active sequence Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV), has been identified as a potent promoter of neurite outgrowth and can serve as a guidance cue for developing axons.[1] These application notes provide detailed protocols for establishing in vitro gradients of this compound to study its effects on axon guidance. The methodologies described include the Dunn chamber assay, microfluidic devices, and the stripe assay. Additionally, quantitative data on the effects of IKVAV are summarized, and the underlying signaling pathway is illustrated.
Data Presentation
The following tables summarize quantitative data from various studies on the effect of the IKVAV peptide on neurite and axon extension. These data provide a reference for the expected outcomes and effective concentration ranges when creating a this compound gradient.
Table 1: Effect of IKVAV Concentration on Neurite Outgrowth
| Cell Type | Assay Type | IKVAV Concentration | Observed Effect | Reference |
| Mouse Embryonic Stem Cells | 2D Hydrogel Gradient | 570 µM | Significantly longer neurite extensions (average ~38 µm) compared to other concentrations. | [2] |
| Mouse Embryonic Stem Cells | 3D Hydrogel | 60 µM | Increased neurogenic differentiation. | [2] |
| Human Neural Stem/Progenitor Cells | 2D Hydrogel | 10 µM | Greater rate of cell migration from neurospheres. | [3] |
| Human Neural Stem/Progenitor Cells | 2D Hydrogel | 100 µM | Inhibitory effects on cell migration. | [3] |
| PC12 Cells | 2D Self-Assembling Peptide Scaffold | Not specified | Significantly longer neurite outgrowths compared to control. | [4] |
| C6 Glial Cells | 3D Elastin-Like Recombinamer Scaffold | Not specified | Highest neurite extension (102 ± 21 µm) after 72 hours. | [5] |
| Embryonic Cortical Progenitors | 2D Bifunctionalized Gels (2 kPa) | Not specified | Enhanced neurite growth and increased average axon length. | [6] |
Table 2: Quantitative Analysis of Axon Guidance by IKVAV
| Cell Type | Assay Type | Gradient Parameters | Key Findings | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Immobilized IKVAV Grid | Perpendicular IKVAV gradients | Axon extension into higher regions of immobilized IKVAV. | [7] |
| Neural Progenitor Cells | Self-Assembling Monodomain Gels | Aligned IKVAV nanofibers | Neurites showed a strong propensity to grow in the direction of fiber alignment (Orientation Parameter = 0.62). | [8] |
| Neural Progenitor Cells | Self-Assembling Monodomain Gels | IKVAV nanofibers | Average neurite length was significantly higher (31.2 ± 1.1 µm) compared to control (23.9 ± 0.4 µm). | [8] |
Signaling Pathway
The axon guidance effects of this compound (IKVAV) are primarily mediated through the integrin signaling pathway. Upon binding of the IKVAV sequence to integrin receptors on the growth cone, a signaling cascade is initiated, leading to cytoskeletal rearrangements and directed axon growth.
Experimental Protocols
The following are generalized protocols for creating a this compound (IKVAV) gradient. Note: These protocols provide a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Dunn Chamber Assay for Chemotactic Guidance
The Dunn chamber is a classic and effective tool for creating stable, linear concentration gradients of soluble molecules to observe the chemotactic response of cells.
Materials:
-
Dunn Chemotaxis Chamber
-
Coverslips (e.g., 22x22 mm, No. 1.5)
-
This compound (IKVAV) peptide
-
Neuronal cell culture medium (serum-free)
-
Adhesion-promoting substrate (e.g., Poly-L-lysine, Laminin)
-
Primary neurons or neuronal cell line
-
Phase-contrast microscope with time-lapse imaging capabilities
Procedure:
-
Coverslip Preparation:
-
Clean and sterilize coverslips.
-
Coat coverslips with an adhesion-promoting substrate according to standard protocols to ensure neuronal attachment.
-
Plate neurons at a low density on the coated coverslips and culture until they have extended short neurites.
-
-
Dunn Chamber Assembly:
-
Thoroughly clean and sterilize the Dunn chamber.
-
Place the coverslip with cultured neurons, cell-side down, onto the Dunn chamber.
-
Fill the outer well of the chamber with culture medium containing a high concentration of this compound (e.g., 100-500 µM, to be optimized).
-
Fill the inner well with control culture medium (without this compound).
-
A stable gradient will form across the bridge between the two wells over approximately 30-60 minutes.
-
-
Time-Lapse Imaging and Analysis:
-
Place the assembled chamber on a microscope stage equipped with an environmental chamber to maintain temperature, CO2, and humidity.
-
Acquire phase-contrast images of growth cones at regular intervals (e.g., every 5-10 minutes) for several hours.
-
Trace the paths of individual axons and analyze the turning angles and displacement towards the this compound source.
-
Protocol 2: Microfluidic Device for Gradient Generation
Microfluidic devices offer precise control over the generation and maintenance of stable concentration gradients, making them ideal for quantitative axon guidance studies.
Materials:
-
Polydimethylsiloxane (PDMS)-based microfluidic device with a gradient generator design
-
Syringe pumps
-
This compound (IKVAV) peptide
-
Neuronal cell culture medium
-
Primary neurons or neuronal cell line
-
Fluorescence microscope (if using a fluorescent marker to visualize the gradient)
Procedure:
-
Device Preparation:
-
Fabricate or procure a microfluidic device.
-
Sterilize the device, for example, by autoclaving or ethanol washing followed by UV exposure.
-
Coat the cell culture channels with an adhesion-promoting substrate.
-
-
Cell Seeding:
-
Seed neurons into the central cell culture chamber of the device and allow them to attach and extend neurites.
-
-
Gradient Generation:
-
Prepare two solutions: a "source" solution containing a high concentration of this compound in culture medium and a "sink" solution of control culture medium. A fluorescent dye of similar molecular weight can be added to the source solution to visualize the gradient.
-
Connect the inlets of the device to syringe pumps containing the source and sink solutions.
-
Infuse the solutions at a low, constant flow rate to establish a stable gradient across the axon guidance channel.
-
-
Imaging and Analysis:
-
Image the growth cones within the gradient using time-lapse microscopy.
-
Quantify axon turning angles and growth rates at different positions within the gradient.
-
Protocol 3: Stripe Assay for Haptotactic Guidance
The stripe assay is used to assess the preference of axons for a substrate-bound guidance cue. This method is particularly useful for studying haptotaxis, where guidance is mediated by contact with the substrate.
Materials:
-
This compound (IKVAV) peptide
-
Control protein (e.g., Bovine Serum Albumin, BSA)
-
Silicon matrix with parallel channels (e.g., from A-M-Systems)
-
Cell culture dishes
-
Adhesion-promoting substrate (e.g., Poly-L-lysine)
-
Primary neurons or neuronal cell line
Procedure:
-
Substrate Preparation:
-
Coat the surface of a culture dish with an adhesion-promoting substrate like Poly-L-lysine.
-
Place the silicon matrix firmly onto the coated surface.
-
-
Stripe Formation:
-
Prepare a solution of this compound at a desired concentration (e.g., 50-200 µg/mL).
-
Prepare a solution of the control protein at the same concentration.
-
Fill the channels of the silicon matrix with the this compound and control solutions in an alternating pattern.
-
Incubate to allow the proteins to adsorb to the substrate.
-
-
Cell Culture and Analysis:
-
Carefully remove the silicon matrix to reveal the stripes.
-
Gently wash the dish to remove non-adsorbed protein.
-
Plate neurons onto the striped substrate and culture for 24-48 hours.
-
Fix and stain the cells for a neuronal marker (e.g., β-III tubulin).
-
Image the cultures and quantify the number of axons growing on the this compound stripes versus the control stripes to determine the guidance preference.
-
Conclusion
The this compound (IKVAV) peptide is a valuable tool for studying the mechanisms of axon guidance. The protocols provided herein offer robust methods for creating this compound gradients in vitro. By employing these techniques, researchers can quantitatively assess the attractive or repulsive nature of this compound on specific neuronal populations and further elucidate the molecular machinery governing this process. The provided data and signaling pathway diagram serve as a foundation for designing experiments and interpreting results in the fields of developmental neuroscience, nerve regeneration, and the development of novel therapeutics for neurological disorders.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease‐Sensitive, VEGF‐Mimetic Peptide, and IKVAV Laminin‐Derived Peptide Sequences within Elastin‐Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Hydrogels Containing the Laminin Motif IKVAV Promote Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aligned neurite outgrowth and directed cell migration in self-assembled monodomain gels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Culture of Neurons on PA22-2 (IKVAV) Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The long-term culture of primary neurons is a critical tool in neuroscience research and drug development, enabling the study of neuronal development, function, and degeneration in a controlled in vitro environment. The choice of substrate is paramount for promoting neuronal attachment, survival, and maturation. PA22-2, a 19-mer peptide containing the bioactive pentapeptide sequence Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV), is derived from the laminin A chain.[1] Laminin, a major component of the basement membrane in the nervous system, plays a crucial role in neural development. The IKVAV sequence has been identified as a principal site in laminin that regulates cellular behavior, including cell adhesion, migration, and neurite outgrowth.[1]
These application notes provide a comprehensive guide to utilizing this compound (IKVAV) peptide as a substrate for the long-term culture of neurons. Detailed protocols for substrate preparation, cell culture, and analysis are provided, along with expected outcomes based on published data.
Data Presentation
The following tables summarize quantitative data from studies utilizing IKVAV-containing substrates for neuronal culture.
Table 1: Effect of this compound (IKVAV) Concentration on Neurite Outgrowth of Murine Embryonic Stem Cell-Derived Neurons [2]
| IKVAV Concentration (µM) | Average Neurite Length (µm) at Day 3 | Percentage of TUJ1+ Cells with Neurites at Day 3 |
| 125 | Not significantly different from control | Lower than 570 µM |
| 420 | Not significantly different from 570 µM | Not specified |
| 570 | ~38 | Highest percentage |
| 920 | Lower than 570 µM | Lower than 570 µM |
Table 2: Neuronal Differentiation of Human Neural Stem Cells (hNSCs) on Different Substrates
| Substrate | Neuronal Differentiation (% of TUJ1+ cells) | Glial Differentiation (% of GFAP+ cells) |
| IKVAV-modified hydrogel | Increased ratio of neurons | Not specified |
| Unmodified hydrogel | Lower ratio of neurons | Not specified |
Note: Specific percentages were not provided in the source.[3]
Table 3: Electrophysiological Properties of Cortical Neurons on IKVAV-Functionalized Hydrogels [4]
| Substrate | Maximum Peak Na+ Inward Current (pA) |
| IKVAV + Polylysine (Bifunctional) | -278.4 ± 69 |
| IKVAV only (Monofunctional) | -57.6 ± 34.3 |
| Polylysine only (Monofunctional) | -57.6 ± 34.3 |
Table 4: Long-Term Viability and Proliferation of PC12 Cells on IKVAV-Containing Scaffolds [5]
| Culture Condition | Observation |
| 3-D culture on IKVAV scaffold | Higher proliferation rate and longer survival time compared to 2-D culture. |
Experimental Protocols
Protocol 1: Preparation of this compound (IKVAV) Coated Culture Substrates
This protocol describes the coating of tissue culture plates or glass coverslips with this compound peptide. It is often used in conjunction with a primary coating of an adhesion-promoting polymer like poly-L-ornithine or poly-D-lysine.
Materials:
-
This compound (IKVAV-containing peptide)
-
Sterile tissue culture plates or glass coverslips
-
Poly-L-ornithine (PLO) or Poly-D-lysine (PDL) solution (e.g., 20 µg/mL in sterile water)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized (DI) water
Procedure:
-
Primary Coating (Optional but Recommended):
-
Aseptically coat the culture surface with PLO or PDL solution. Ensure the entire surface is covered.
-
Incubate overnight at 4°C or for at least 1 hour at 37°C.[6]
-
Aspirate the PLO/PDL solution.
-
Wash the surface three times with sterile DI water.
-
Allow the surface to dry completely in a sterile environment (e.g., laminar flow hood).
-
-
This compound (IKVAV) Peptide Coating:
-
Reconstitute the lyophilized this compound peptide in sterile PBS or cell culture medium to a desired stock concentration.
-
Dilute the stock solution to the final working concentration. A range of concentrations can be tested, with 570 µM being an effective concentration for promoting neurite outgrowth in some cell types.[2] In other applications, coating with a solution of 55 µg of peptide per well of a 96-well plate has been used.[7]
-
Add the this compound solution to the PLO/PDL-coated (or uncoated) culture surface.
-
Incubate for at least 1 hour at 37°C to allow the peptide to adsorb to the surface.[6]
-
Aspirate the peptide solution just before cell plating. It is not necessary to wash the surface after peptide incubation.
-
Protocol 2: Long-Term Culture of Primary Neurons
This protocol provides a general method for the isolation and long-term culture of primary neurons on this compound coated substrates. The specific details of neuron isolation will vary depending on the source (e.g., embryonic rat cortex, hippocampus).
Materials:
-
This compound coated culture vessels (from Protocol 1)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Primary neuron suspension (prepared using standard dissection and dissociation protocols)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of primary neurons at the desired density.
-
Plate the neurons onto the this compound coated culture vessels.
-
Gently add pre-warmed neuronal culture medium.
-
-
Long-Term Maintenance:
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform partial media changes every 2-3 days by replacing half of the old medium with fresh, pre-warmed medium.
-
Monitor cell viability and morphology regularly using a phase-contrast microscope.
-
Protocol 3: Assessment of Neurite Outgrowth
This protocol describes the immunofluorescent staining and quantification of neurite outgrowth.
Materials:
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Fluorescence microscope with image analysis software
Procedure:
-
Fixation and Staining:
-
At the desired time point, fix the neuronal cultures with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Parameters to measure include:
-
Percentage of cells with neurites (a neurite being a process at least twice the length of the cell body diameter).
-
Average length of the longest neurite per neuron.
-
Total neurite length per neuron.
-
Number of primary neurites and branch points per neuron.
-
-
Mandatory Visualizations
Caption: Experimental workflow for long-term neuronal culture on this compound substrate.
Caption: IKVAV-mediated signaling pathway in neurons.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional Hydrogels Containing the Laminin Motif IKVAV Promote Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PA22-2 (IKVAV Peptide) Coated Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low cell viability on surfaces coated with the PA22-2 peptide, a bioactive sequence (Isoleucyl-Lysyl-Valyl-Alanyl-Valine or IKVAV) derived from the laminin α1 chain. This pentapeptide is widely used to promote cell adhesion, proliferation, differentiation, and neurite outgrowth.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and how does it work?
A1: this compound is a synthetic pentapeptide with the amino acid sequence IKVAV. It is a biologically active fragment of the laminin A-chain.[1][2] This peptide promotes cellular activities such as adhesion, migration, and neurite outgrowth by mimicking the effects of the native laminin protein.[1] It primarily interacts with integrin receptors on the cell surface, which in turn activates intracellular signaling pathways that regulate cell behavior.[3][4]
Q2: What are the expected outcomes of using this compound (IKVAV) coated surfaces?
A2: Surfaces coated with the IKVAV peptide are expected to enhance cell attachment, spreading, proliferation, and, for specific cell types like neurons, promote neurite outgrowth.[2][4] Studies have shown that IKVAV can stimulate the population growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) in a dose- and time-dependent manner.[3][5] It has also been shown to influence the phenotype of macrophages.[6][7]
Q3: What concentration of this compound (IKVAV) peptide should I use for coating?
A3: The optimal concentration of the IKVAV peptide for coating can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system. Published studies have used a range of concentrations. For example, some studies with human umbilical vein endothelial cells (HUVECs) have found 1 mM to be an optimal concentration for promoting cell viability and proliferation.[8][9] Other research on human mesenchymal stem cells (hMSCs) has tested concentrations ranging from 10 µM to 500 µM.[10]
Q4: Can the chemistry used to immobilize the this compound (IKVAV) peptide affect cell viability?
A4: Yes, the method used to attach the peptide to the surface can significantly impact its biological activity. The orientation and conformation of the immobilized peptide are crucial for its recognition by cell surface receptors. Different immobilization chemistries can lead to variations in peptide presentation and, consequently, in cellular response.[11] It is important to choose an immobilization strategy that preserves the peptide's active conformation.
Troubleshooting Guide: Low Cell Viability on this compound (IKVAV) Coated Surfaces
This guide addresses common issues that can lead to low cell viability on this compound (IKVAV) coated surfaces and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Cell Attachment | 1. Suboptimal Peptide Concentration: The concentration of the IKVAV peptide used for coating may be too low or too high for your specific cell type. | - Perform a dose-response experiment to determine the optimal coating concentration (e.g., test a range from 1 µg/mL to 50 µg/mL). |
| 2. Ineffective Coating Protocol: The peptide may not be properly adsorbed or covalently bound to the surface. | - Ensure the surface is clean and appropriately activated for peptide immobilization. - Follow a validated coating protocol (see Experimental Protocols section). - Consider different immobilization chemistries to optimize peptide presentation.[11] | |
| 3. Peptide Quality Issues: The peptide may have degraded or there could be batch-to-batch variability. | - Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or below).[2] - Use a fresh batch of peptide. - Be aware that trifluoroacetic acid (TFA) salts from the purification process can be present and may affect solubility and net weight.[2] | |
| Low Cell Proliferation | 1. Inappropriate Cell Seeding Density: The number of cells seeded may be too low, leading to a lack of cell-to-cell signaling, or too high, causing rapid nutrient depletion. | - Optimize the cell seeding density for your specific cell type and experimental setup. |
| 2. Cell Culture Conditions: The culture medium, serum, or supplements may not be optimal for cells on the peptide-coated surface. | - Ensure the use of appropriate, pre-warmed culture medium. - Test different serum concentrations or serum-free alternatives if applicable. | |
| 3. Activation of Incorrect Signaling Pathways: While IKVAV is known to activate pro-proliferative pathways, suboptimal conditions could lead to other cellular responses. | - Confirm the activation of expected signaling pathways (e.g., MAPK/ERK, PI3K/Akt) via western blotting if possible.[3][5] | |
| Increased Cell Death (Apoptosis) | 1. Cytotoxicity of the Peptide or Coating Reagents: High concentrations of the peptide or residual chemicals from the immobilization process could be toxic. | - Test the cytotoxicity of the IKVAV peptide in solution at various concentrations using an MTT or similar viability assay.[10] - Thoroughly rinse the coated surfaces with sterile PBS or culture medium before seeding cells to remove any unreacted chemicals. |
| 2. Contamination: Bacterial, fungal, or mycoplasma contamination can lead to rapid cell death. | - Routinely check for contamination by visual inspection and using appropriate detection kits. - Maintain strict aseptic techniques during all procedures. | |
| 3. Peptide Degradation: The peptide coating may be degraded by cellular proteases over time, especially in long-term cultures. | - Consider using peptide analogs or immobilization strategies that are more resistant to enzymatic degradation. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of the IKVAV peptide on cell behavior.
Table 1: Effect of IKVAV Peptide Concentration on Human Mesenchymal Stem Cell (hMSC) Viability
| IKVAV Concentration (µM) | Cell Viability after 24h (%) | Cell Viability after 48h (%) |
| 10 | > 95% | > 90% |
| 50 | > 95% | > 90% |
| 100 | > 95% | > 85% |
| 200 | > 90% | > 80% |
| 500 | > 80% | > 75% |
| Data adapted from a study on aromatic IKVAV peptide amphiphiles. The half-inhibitory concentration (IC50) was found to be greater than 500 µM.[10] |
Table 2: Effect of IKVAV Peptide on Human Umbilical Vein Endothelial Cell (HUVEC) Microtissue Diameter
| IKVAV Concentration (mM) | Day 1 Diameter (µm) | Day 4 Diameter (µm) | Day 7 Diameter (µm) |
| 0 (Control) | 227.15 ± 8.35 | 223.96 ± 2.34 | 204.85 ± 11.04 |
| 0.5 | 239.78 ± 5.34 | 246.95 ± 5.16 | 274.12 ± 2.25 |
| 1.0 | 283.09 ± 8.03 | 272.34 ± 2.94 | 292.12 ± 2.63 |
| Data from a study on 3D HUVEC scaffold-free microtissues, indicating that 1 mM IKVAV significantly increased microtissue size, suggesting enhanced cell proliferation and/or aggregation.[8] |
Experimental Protocols
Protocol 1: General Procedure for Coating Cell Culture Plates with this compound (IKVAV) Peptide
This protocol provides a general guideline for the passive adsorption of the IKVAV peptide onto tissue culture plastic. Optimization may be required for different surfaces and cell types.
Materials:
-
This compound (IKVAV) peptide, lyophilized
-
Sterile, ultrapure water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile tissue culture plates or dishes
-
Laminar flow hood
Procedure:
-
Reconstitute the Peptide:
-
Under sterile conditions in a laminar flow hood, reconstitute the lyophilized IKVAV peptide in sterile ultrapure water or PBS to create a stock solution (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
-
Dilute to Working Concentration:
-
Dilute the stock solution to the desired final coating concentration (e.g., 10 µg/mL to 100 µg/mL) using sterile PBS or serum-free medium.
-
-
Coat the Surface:
-
Add a sufficient volume of the diluted peptide solution to completely cover the surface of the culture vessel.
-
Incubate the vessel at room temperature for 1-2 hours, or at 4°C overnight. Keep the vessel covered to prevent evaporation and contamination.
-
-
Wash the Surface:
-
Aspirate the peptide solution.
-
Gently wash the surface 2-3 times with sterile PBS or serum-free medium to remove any unbound peptide.
-
-
Cell Seeding:
-
The coated surface is now ready for cell seeding. Add your cell suspension in complete culture medium to the vessel.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a common method for assessing cell viability based on mitochondrial activity.
Materials:
-
Cells cultured on IKVAV-coated and control surfaces
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Culture:
-
Seed cells at an optimized density in a 96-well plate on both IKVAV-coated and uncoated (control) surfaces.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the culture medium.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (uncoated surface) after subtracting the background absorbance from wells with no cells.
-
Visualizations
Caption: Signaling pathway activated by the this compound (IKVAV) peptide.
Caption: General experimental workflow for cell viability assays.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IKVAV peptide [novoprolabs.com]
- 3. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Immobilization Chemistry of a Laminin-Derived Peptide Affects Keratinocyte Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with PA22-2 peptide aggregation in solution
Technical Support Center: PA22-2 Peptide
Disclaimer: The this compound peptide discussed herein is a hypothetical peptide sequence used for illustrative purposes to address common challenges with peptide aggregation. The principles and troubleshooting steps are based on established biochemical and biophysical knowledge of peptide behavior.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: This is a common issue, especially with hydrophobic peptides like this compound. Direct dissolution in aqueous buffers is often challenging. The recommended method is to first dissolve the peptide in a small quantity of an appropriate organic solvent and then slowly add this stock solution to your aqueous buffer while stirring.[1][2][3][4][5] It's crucial to first test the solubility with a small amount of the peptide before dissolving the entire sample.[1][2][6]
Q2: What is the best initial solvent to use for dissolving this compound?
A2: Due to its high hydrophobicity, Dimethyl sulfoxide (DMSO) is the preferred initial solvent for this compound.[1][2][3][4][5][7] For most cell-based assays, a final DMSO concentration of less than 1% is generally well-tolerated.[1] If your peptide contains Cysteine (Cys) or Methionine (Met), it is advisable to use Dimethylformamide (DMF) instead of DMSO to prevent oxidation of the side chains.[2][3]
Q3: My this compound solution is cloudy or has visible precipitates. Is this aggregation?
A3: Yes, cloudiness, haziness, or visible particles are strong indicators of peptide aggregation.[7][8] This occurs when the peptide concentration exceeds its solubility limit in the current solution, leading to the formation of insoluble complexes.[9][10]
Q4: Can I use sonication to help dissolve my this compound peptide?
A4: Yes, sonication can be a useful technique to break up small aggregates and enhance dissolution.[1][2][6][8][11] It is recommended to use a bath sonicator to avoid localized heating that can be caused by a probe sonicator, which might degrade the peptide.[2][7] Always sonicate in short bursts and cool the sample on ice in between.[11]
Q5: How does pH affect the solubility and aggregation of this compound?
A5: The pH of the solution is a critical factor influencing peptide solubility and aggregation.[1][9][12][13] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[9][14] Adjusting the pH to be either above or below the pI will increase the net charge of the peptide, thereby enhancing its solubility and reducing aggregation.[9][14] For a basic peptide like this compound (theoretical pI ~9.5), using a slightly acidic buffer (e.g., pH 4-6) can improve solubility.[1][3][4]
Q6: I've successfully dissolved the peptide, but it aggregates over time. How can I prevent this?
A6: To prevent aggregation in a stock solution, it is recommended to prepare aliquots and store them at -20°C or -80°C.[3][15] Avoid repeated freeze-thaw cycles. For peptides containing residues like methionine, cysteine, or tryptophan, storing under an oxygen-free atmosphere can prevent oxidation.[3] When preparing for an experiment, dilute the stock solution into the final buffer immediately before use.
Troubleshooting Guides
Problem 1: Lyophilized this compound Powder Fails to Dissolve
This guide provides a step-by-step approach to solubilizing hydrophobic peptides like this compound.
| Step | Action | Rationale |
| 1 | Equilibrate Vial | Before opening, allow the lyophilized peptide vial to reach room temperature in a desiccator.[16] |
| 2 | Initial Solvent | Add a minimal volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 5-10 mg/mL).[7] |
| 3 | Aid Dissolution | Gently vortex or use a bath sonicator for brief intervals to aid dissolution. The solution should become clear.[1][7][11] |
| 4 | Dilution | Slowly add the DMSO stock solution drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.[2][7] |
Problem 2: Peptide Solution Becomes Turbid Upon Dilution
If you observe cloudiness after diluting the DMSO stock into your aqueous buffer, follow these steps.
| Step | Action | Rationale |
| 1 | Check Concentration | The final peptide concentration may be too high for the aqueous buffer. Try preparing a more dilute solution. |
| 2 | Adjust pH | The buffer pH might be too close to the peptide's pI. For this compound (pI ~9.5), try lowering the buffer pH to between 4 and 6.[1][3][4] |
| 3 | Use Additives | For non-biological assays, consider adding chaotropic agents like 6 M Guanidine HCl or 8 M Urea to the buffer to disrupt aggregation.[3][4][5] |
| 4 | Resolubilize | If a solution has already aggregated, brief sonication may help to break apart the aggregates.[7] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observation |
| Deionized Water | 1 | Insoluble, suspension |
| PBS (pH 7.4) | 1 | Insoluble, suspension |
| 10% Acetic Acid | 1 | Partially soluble, hazy |
| 100% DMSO | 20 | Soluble, clear solution |
| 100% DMF | 20 | Soluble, clear solution |
Table 2: Effect of pH on this compound Aggregation
| Buffer pH | Final Peptide Conc. (µg/mL) | Turbidity (OD at 405 nm) |
| 4.0 | 100 | 0.05 |
| 5.0 | 100 | 0.08 |
| 6.0 | 100 | 0.15 |
| 7.4 | 100 | 0.45 |
| 8.5 | 100 | 0.62 |
| 9.5 (pI) | 100 | 0.85 |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
-
Allow the vial of lyophilized this compound to warm to room temperature.[16]
-
Add the required volume of 100% DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex gently for 1 minute. If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, ensuring the water in the bath does not get warm.
-
Visually inspect to ensure the solution is clear and free of particulates.
-
While gently vortexing your target aqueous buffer, add the peptide-DMSO stock drop-by-drop to reach the desired final concentration.
-
If the final solution remains clear, it is ready for use. If it becomes cloudy, it indicates that the peptide's solubility limit in that buffer has been exceeded.
Protocol 2: Monitoring Peptide Aggregation using UV-Vis Spectroscopy
This method provides a simple, qualitative assessment of aggregation by measuring light scattering.
-
Prepare your peptide solution at the desired concentration in the final buffer.
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution at a wavelength where the peptide itself does not absorb, typically between 340 nm and 600 nm.[7]
-
An increase in absorbance over time at this wavelength is indicative of increased light scattering due to the formation of aggregates.
Visualizations
Caption: A workflow for testing and achieving peptide solubility.
Caption: A simplified model of peptide aggregation pathways.
Caption: An experimental workflow for assessing peptide aggregation.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. benchchem.com [benchchem.com]
- 8. hielscher.com [hielscher.com]
- 9. reta-peptide.com [reta-peptide.com]
- 10. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 16. biomatik.com [biomatik.com]
Technical Support Center: Optimizing PA22-2 Coating Density for Cell Adhesion
Welcome to the technical support center for optimizing PA22-2 coating density for cell adhesion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success with this compound surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is surface modification often necessary for cell adhesion?
This compound is a type of polyamide (nylon) known for its excellent mechanical properties.[1][2][3][4] However, like many untreated polymers, its surface is often hydrophobic and possesses low surface energy, which is not ideal for direct cell attachment.[2][4][5] Most adherent cell types require a hydrophilic surface with specific protein binding sites to attach, proliferate, and function optimally.[5][6][7][8] Therefore, surface modification or coating is typically required to improve the biocompatibility of this compound for cell culture applications.
Q2: What are the most common methods to improve cell adhesion on this compound surfaces?
The two primary strategies to enhance cell adhesion on polyamide surfaces like this compound are:
-
Surface Treatment: Techniques like plasma treatment can modify the surface chemistry of the polymer, introducing hydrophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups.[5][6][9][10][11][12] This increases the surface energy and wettability, making it more favorable for protein adsorption from the cell culture medium and subsequent cell attachment.[5][6][9][11]
-
Protein Coating: Applying a layer of extracellular matrix (ECM) proteins or synthetic peptides provides a direct substrate for cell attachment.[7][8][13] Common coating materials include Collagen, Fibronectin, Laminin, and Vitronectin, as well as synthetic peptides containing motifs like RGD.[8][13]
Q3: How do I choose the right coating material for my specific cell type?
The choice of coating protein is cell-type dependent as different cells have varying expression levels of integrins, the cell surface receptors that bind to ECM proteins.
-
Collagen (Type I and IV): Generally supports the adhesion and proliferation of a wide range of cells, including fibroblasts, epithelial cells, and hepatocytes.[8]
-
Fibronectin: Often used for mesenchymal stem cells (MSCs) and fibroblasts, particularly in serum-free media.[8]
-
Laminin: Crucial for the attachment and differentiation of neuronal cells and for maintaining the pluripotency of induced pluripotent stem cells (iPSCs).[8]
-
Vitronectin: Also widely used for iPSC and MSC culture in defined, serum-free conditions.[8]
It is recommended to consult the literature for your specific cell type or conduct a preliminary experiment to test a few different coatings.
Q4: Can the protein coating interfere with downstream protein quantification assays?
Yes, protein-based coatings can interfere with total protein quantification assays like the Bradford assay.[14] The protein from the coating can contribute to the total protein signal, leading to inaccurate measurements of cellular protein.[14] To mitigate this, it is essential to include control wells with the coating but without cells to determine the background protein level.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or No Cell Attachment | 1. Inadequate surface treatment of this compound. 2. Incorrect coating protein or concentration. 3. Coating protein has lost activity. 4. Presence of contaminants on the surface. | 1. Ensure proper plasma treatment or other surface activation methods have been performed. 2. Test a range of coating concentrations and consider trying different ECM proteins suitable for your cell type. 3. Use fresh or properly stored coating solutions. Avoid repeated freeze-thaw cycles. 4. Thoroughly clean the this compound surface with a suitable solvent like isopropanol or ethanol before treatment or coating.[4] |
| Uneven Cell Distribution | 1. Uneven coating of the this compound surface. 2. Hydrophobic spots on the surface. | 1. Ensure the entire surface is in contact with the coating solution during incubation. Gently rock the cultureware to ensure even distribution. 2. Optimize surface treatment to ensure uniform hydrophilicity. |
| Cells Attach but Do Not Spread or Proliferate | 1. Sub-optimal coating density. 2. Inappropriate coating protein for the cell type. 3. Cell culture medium lacks necessary supplements. | 1. Perform a titration experiment to determine the optimal coating concentration. 2. Verify the appropriate ECM protein for your cells from literature or empirical testing. 3. Ensure the medium is supplemented with necessary growth factors, especially in serum-free conditions. |
| Cells Detach During Culture or Washing Steps | 1. Insufficient coating density or weak protein adsorption. 2. Enzymatic degradation of the coating by the cells. 3. Harsh washing technique. | 1. Increase the coating concentration or incubation time. Consider a cross-linking agent if compatible. 2. This can be a natural process. Re-evaluate the coating's suitability or culture duration. 3. Use gentle, drop-wise addition and aspiration of media and buffers, especially at the sides of the well. |
Experimental Protocols
Protocol 1: Plasma Treatment of this compound for Enhanced Hydrophilicity
-
Cleaning: Thoroughly clean the this compound surface with 70% ethanol and allow it to air dry completely in a sterile environment.
-
Plasma Treatment: Place the this compound substrate in the chamber of a plasma cleaner.
-
Process Parameters: Use air or oxygen plasma. Typical parameters are a pressure of 100-500 mTorr and a power of 30-100 W for 1-5 minutes. These parameters may need to be optimized for your specific instrument.
-
Post-Treatment: Use the plasma-treated surface for coating immediately to prevent hydrophobic recovery.
Protocol 2: Coating this compound with Collagen Type I
-
Reagent Preparation: Dilute sterile Collagen Type I solution to the desired concentration (e.g., 10-100 µg/mL) in sterile 0.02 M acetic acid.
-
Coating: Add the diluted collagen solution to the culture vessel containing the this compound substrate, ensuring the entire surface is covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C in a sterile environment.
-
Aspiration: Carefully aspirate the excess collagen solution.
-
Washing: Gently wash the surface twice with sterile phosphate-buffered saline (PBS) or cell culture medium to remove any unbound collagen.
-
Cell Seeding: The coated surface is now ready for cell seeding. Do not allow the surface to dry out.
Data Presentation
Table 1: Illustrative Effect of Surface Treatment on this compound Wettability
| Surface Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |
| Untreated this compound | ~95° | ~40 |
| Plasma Treated (1 min) | ~60° | ~52 |
| Plasma Treated (3 min) | ~45° | ~60 |
Note: These are representative values for polyamides and may vary based on specific this compound formulation and treatment parameters.
Table 2: Example of Coating Density Optimization for Cell Adhesion
| Coating Protein | Concentration (µg/cm²) | Cell Adhesion (% of Control) | Cell Spreading (µm²) |
| Uncoated | 0 | 25% | 150 |
| Collagen Type I | 1 | 60% | 400 |
| Collagen Type I | 5 | 95% | 850 |
| Collagen Type I | 10 | 98% | 870 |
| Fibronectin | 1 | 55% | 350 |
| Fibronectin | 5 | 90% | 780 |
| Fibronectin | 10 | 92% | 800 |
Note: Data is illustrative. Optimal concentrations and results will vary depending on the cell type and experimental conditions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. sabreen.com [sabreen.com]
- 3. Polyamide/PEG Blends as Biocompatible Biomaterials for the Convenient Regulation of Cell Adhesion and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plasticsdecorating.com [plasticsdecorating.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 8. greenelephantbiotech.com [greenelephantbiotech.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. [2504.03883] Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion [arxiv.org]
- 11. arxiv.org [arxiv.org]
- 12. Cell adhesion and growth on polymer surfaces with hydroxyl groups prepared by water vapour plasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. InCelligence - Coating-surface-treatment [incelligence.de]
- 14. Instructions_Coating cell cultureware - BioLamina [biolamina.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic PA22-2
Welcome to the technical resource hub for synthetic PA22-2. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the batch-to-batch variability of synthetic this compound, ensuring the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of neurite outgrowth promotion between different batches of synthetic this compound. Why is this happening?
A1: Batch-to-batch variability in biological activity is a known challenge with synthetic peptides.[1][2] Several factors can contribute to this:
-
Purity Differences: Even minor variations in the final purity percentage can lead to different concentrations of the active this compound peptide.[3][4]
-
Presence of Truncated or Deletion Sequences: The solid-phase synthesis process is not always 100% efficient, which can lead to the presence of shorter peptide sequences that may act as inhibitors or have no biological activity.[4][5]
-
Post-synthesis Modifications: Modifications such as oxidation or deamidation can occur during synthesis or storage, potentially altering the peptide's structure and function.[6][7]
-
Peptide Aggregation: this compound, like many peptides, can be prone to aggregation, which can affect its solubility and biological availability.[3] The extent of aggregation may vary between batches.
-
Counterion Content: The trifluoroacetate (TFA) salt, a common counterion from HPLC purification, can be cytotoxic at high concentrations and may vary between batches, impacting cell-based assays.
Q2: How can we confirm the identity and purity of a new batch of synthetic this compound?
A2: We recommend a multi-pronged approach for in-house quality control (QC) on every new batch:
-
High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the peptide. For a standard protocol, see the Experimental Protocols section below.[6][8][9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the this compound peptide, ensuring the correct product was synthesized. This is often coupled with HPLC (LC-MS).[10][11][12][13]
-
Functional Assay: Perform a dose-response experiment using a standardized neurite outgrowth assay to determine the biological activity (e.g., EC50) of the new batch and compare it to a previously validated "gold standard" batch.
Q3: We are experiencing solubility issues with a new batch of this compound. What could be the cause and how can we resolve it?
A3: Solubility problems can arise from batch-to-batch differences in peptide aggregation or residual impurities.[14] Here are some troubleshooting steps:
-
Follow the Recommended Solubilization Protocol: First, ensure you are following the recommended protocol on the Certificate of Analysis (CoA). For this compound, we recommend reconstituting in sterile, deionized water or a suitable buffer.[15]
-
Sonication: Gentle sonication can help to break up aggregates and improve solubility.
-
pH Adjustment: For peptides with ionizable residues, adjusting the pH of the buffer can improve solubility.[14]
-
Use of Co-solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO can be used, followed by a gradual dilution into your aqueous buffer.[14][16] However, be mindful of the final DMSO concentration in your cell-based assays, as it can be toxic.
Troubleshooting Guide
Issue: Inconsistent Neurite Outgrowth Assay Results
You are observing a significant decrease in neurite outgrowth with a new batch of this compound (Batch B) compared to a previous batch (Batch A) that gave expected results.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. quora.com [quora.com]
- 5. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 6. Quality control of synthetic peptides [innovagen.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. polarispeptides.com [polarispeptides.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results with PA22-2
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments involving PA22-2, a novel inhibitor of the MEK1/2 signaling pathway. Below are frequently asked questions and troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound to ensure its stability and activity?
A1: For optimal performance, this compound should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] The compound should be protected from moisture. When preparing stock solutions, use anhydrous DMSO. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation. Avoid repeated freeze-thaw cycles, which can degrade the compound; we recommend aliquoting the stock solution into single-use volumes.
Q2: I am observing significant variability in the inhibition of ERK phosphorylation between experiments. What are the potential causes?
A2: Inconsistent inhibition of downstream targets like ERK can stem from several factors:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Over-confluent or stressed cells can exhibit altered signaling responses.
-
Serum Starvation: The timing and completeness of serum starvation prior to stimulation are critical. Incomplete withdrawal of growth factors can lead to higher basal pathway activity and mask the inhibitory effect of this compound.
-
Compound Potency: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can reduce its effective concentration.
-
Incubation Time: The pre-incubation time with this compound before stimulation is crucial. Ensure this time is consistent across all experiments to allow for adequate cell penetration and target engagement.
Q3: My cell viability assays show conflicting results after treatment with this compound. What could be the reason?
A3: Discrepancies in cell viability data can arise from:
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with trypan blue). Results can vary depending on the assay's mechanism and the specific effects of this compound on your cell line. We recommend using at least two different methods to confirm viability.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed 0.5%.
-
Edge Effects in Plates: In multi-well plates, wells on the outer edges are more prone to evaporation, leading to increased compound concentration and apparent toxicity. To mitigate this, avoid using the outermost wells for critical experiments or ensure proper humidification during incubation.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in IC50 Values
High variability in half-maximal inhibitory concentration (IC50) values across replicate plates or experiments is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating each replicate. |
| Plate Reader Inconsistency | Check the plate reader settings. Ensure the correct wavelength and read height are used. Run a blank and control plate to check for background noise. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If observed, prepare a fresh stock solution. |
Issue 2: Lack of Expected Downstream Effect (No decrease in p-ERK)
If you are not observing the expected inhibition of phosphorylated ERK (p-ERK) following this compound treatment, consider the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for absent p-ERK inhibition.
Experimental Protocols
Standard Protocol for Evaluating this compound Activity
-
Cell Culture: Plate HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.
-
Serum Starvation: The next day, wash the cells twice with PBS and replace the medium with serum-free DMEM. Incubate for 12-18 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells by adding the diluted this compound and incubate for 2 hours at 37°C.
-
Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL. Incubate for 15 minutes at 37°C.
-
Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Analyze the protein concentration and proceed with Western blotting for p-ERK and total ERK.
Signaling Pathway
This compound is designed to inhibit the MEK1/2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is critical for regulating cell proliferation, survival, and differentiation. Inconsistent experimental results often arise from variability in the activation state of this pathway.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
References
improving PA22-2 peptide stability for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing the PA22-2 peptide for long-term experiments. The information provided is designed to help overcome common challenges related to the peptide's stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and its active sequence?
A1: The this compound peptide is a 19-amino acid sequence (CSRARKQAASIKVAVSADR-NH2) derived from the mouse laminin a1 chain.[1][2][3] Its primary biological activity, including the promotion of neurite outgrowth, is attributed to the core pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV).[2][3]
Q2: What are the main stability concerns for the this compound peptide?
A2: The primary stability concerns for the this compound peptide are:
-
Aggregation: The hydrophobic nature of the IKVAV sequence can lead to the formation of amyloid-like fibrils and aggregates in solution.[4]
-
Solubility: Due to its hydrophobic residues, the IKVAV sequence has low water solubility.[4] The full this compound sequence includes flanking charged residues to improve solubility.[1][4]
-
Oxidation: The N-terminal cysteine residue in the this compound sequence is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species.
Q3: How should I store the lyophilized this compound peptide?
A3: For long-term stability, the lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1] When stored properly, the lyophilized peptide can be stable for up to a year at -20°C and for two years at -80°C.[1]
Q4: What is the recommended procedure for dissolving the this compound peptide?
A4: The this compound peptide is soluble in water.[1] To prepare a stock solution, it is recommended to reconstitute the lyophilized peptide in sterile, purified water. If you are working with the IKVAV core sequence alone, which has lower solubility, you may need to use a small amount of an organic solvent like DMSO, followed by dilution in your aqueous buffer. For the full this compound peptide, direct reconstitution in water should be sufficient.
Q5: How should I store this compound peptide solutions?
A5: Peptide solutions are much less stable than the lyophilized powder. For short-term storage (up to one month), stock solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Precipitate or cloudiness observed in the this compound peptide solution.
| Potential Cause | Troubleshooting Step |
| Aggregation | The hydrophobic IKVAV core of the peptide is prone to aggregation.[4] |
| 1. Sonication: Gently sonicate the solution to help break up aggregates. | |
| 2. pH Adjustment: Ensure the pH of your solvent is not at the isoelectric point (pI) of the peptide. Adjusting the pH away from the pI can increase solubility. | |
| 3. Incorporate Charged Flanking Regions: If synthesizing a custom version of the peptide, consider adding charged amino acids to the N- and C-termini to improve solubility and reduce aggregation.[4] | |
| Poor Solubility | The peptide may not be fully dissolved. |
| 1. Use Recommended Solvent: Ensure you are using sterile water for reconstitution as recommended.[1] | |
| 2. Gentle Warming: Briefly warm the solution to 37°C to aid dissolution. Avoid excessive heating. |
Issue 2: Loss of biological activity (e.g., reduced neurite outgrowth) in long-term experiments.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Peptides can degrade over time in solution, especially at physiological temperatures. |
| 1. Prepare Fresh Solutions: For long-term experiments, it is best to prepare fresh peptide solutions from a lyophilized stock if possible. | |
| 2. Perform Stability Studies: Conduct a stability study of your peptide in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section). | |
| 3. Terminal Modifications: Consider using N-terminal acetylation and C-terminal amidation to block exopeptidase degradation. | |
| Aggregation Over Time | The peptide may be forming inactive aggregates in the culture medium. |
| 1. Visual Inspection: Regularly inspect your culture medium for any signs of precipitation or cloudiness. | |
| 2. Lower Concentration: Use the lowest effective concentration of the peptide to minimize aggregation. | |
| Oxidation | The N-terminal cysteine may be oxidizing, leading to inactive dimers or other species. |
| 1. Use Degassed Buffers: Prepare solutions with buffers that have been degassed to remove dissolved oxygen. | |
| 2. Add Reducing Agents: For in vitro experiments, consider the addition of a mild reducing agent like DTT, being mindful of its potential effects on your cells. |
Experimental Protocols
Protocol 1: General In Vitro Peptide Stability Assay
This protocol provides a framework for assessing the stability of the this compound peptide in a solution such as cell culture medium.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Experimental buffer (e.g., cell culture medium)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Dilute the this compound peptide stock solution to the final working concentration in the pre-warmed experimental buffer.
-
Incubate the peptide solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.
-
Immediately mix the aliquot with an equal volume of quenching solution to precipitate proteins and stop enzymatic degradation.
-
Centrifuge the samples at high speed to pellet the precipitated material.
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for determining this compound peptide stability.
Caption: Troubleshooting logic for reduced this compound activity.
References
PA22-2 degradation in cell culture conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the PA22-2 peptide in cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its biological significance?
A1: this compound is a 19-amino acid synthetic peptide that contains the active pentapeptide sequence IKVAV (Isoleucine-Lysine-Valine-Alanine-Valine)[1][2]. This sequence is derived from the α1 chain of laminin, a major protein component of the basement membrane[1][2]. The IKVAV sequence is known to be a potent promoter of cell adhesion, migration, and neurite outgrowth, making this compound a valuable tool in neuroscience research and tissue engineering[1][3].
Q2: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?
A2: The degradation of this compound in cell culture can be attributed to several factors:
-
Enzymatic Degradation: Cells, particularly neuronal and stromal cells, can secrete proteases such as matrix metalloproteinases (MMPs) and plasmin into the culture medium. These enzymes are known to degrade laminin and its fragments, and therefore may cleave the this compound peptide[4][5][6].
-
Chemical Instability: The peptide can undergo chemical degradation through processes like hydrolysis, deamidation, and oxidation, which can be influenced by the pH, temperature, and composition of the culture medium.
-
Physical Instability: this compound, like other peptides, can be prone to aggregation and adsorption to the surfaces of culture vessels, which can reduce its effective concentration and biological activity.
Q3: How can I assess the stability of my this compound peptide in a cell culture experiment?
A3: The stability of this compound can be monitored by collecting aliquots of the cell culture medium at different time points and quantifying the concentration of the intact peptide. The most common and accurate method for this is Liquid Chromatography-Mass Spectrometry (LC-MS)[7][8][9][10]. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used.
Q4: What is the expected half-life of this compound in typical cell culture conditions?
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with the this compound peptide.
Problem 1: Reduced or No Biological Effect of this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Confirm Peptide Integrity: Analyze a sample of your stock solution and a sample from your culture medium after incubation using LC-MS or HPLC to check for the presence of the intact peptide. 2. Reduce Incubation Time: If significant degradation is observed, consider reducing the duration of the experiment or replenishing the this compound containing medium more frequently. 3. Use Protease Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. However, be aware that this may affect normal cell function. |
| Peptide Aggregation | 1. Optimize Solubilization: Ensure the lyophilized peptide is properly dissolved according to the manufacturer's instructions. Sonication may help to break up small aggregates. 2. Visual Inspection: Before adding to your culture, visually inspect the peptide solution for any precipitates or cloudiness. 3. Filter the Solution: For critical applications, consider filtering the peptide stock solution through a low-protein-binding 0.22 µm filter. |
| Incorrect Peptide Concentration | 1. Verify Stock Concentration: If possible, confirm the concentration of your stock solution using a quantitative amino acid analysis or a peptide quantification assay. 2. Check Dilution Calculations: Double-check all calculations for the preparation of your working solutions. |
| Cellular Response Variability | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. 2. Serum Variability: If using serum, be aware that batch-to-batch variability can affect cellular responses. Consider testing a new batch of serum or using a serum-free medium if appropriate for your cell type. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Peptide Handling | 1. Standardize Aliquoting: Aliquot the reconstituted peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. 2. Consistent Storage: Store lyophilized peptide at -20°C or -80°C and reconstituted aliquots at -80°C for long-term stability. |
| Variations in Cell Culture Conditions | 1. Maintain Consistent Cell Density: Seed cells at the same density for all experiments, as cell-secreted factors that may affect peptide stability can vary with cell number. 2. Standardize Medium Changes: Adhere to a strict schedule for medium changes to ensure a consistent environment for the cells and the peptide. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture using LC-MS
This protocol provides a general framework for determining the stability of the this compound peptide in the presence of cultured cells.
Materials:
-
This compound peptide
-
Appropriate cell line and complete culture medium
-
6-well or 12-well tissue culture plates
-
LC-MS grade water, acetonitrile, and formic acid
-
Microcentrifuge tubes
-
LC-MS system with a C18 column
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a desired density and allow them to adhere and grow overnight.
-
Peptide Treatment: Prepare a working solution of this compound in your complete culture medium at the final concentration to be used in your experiments. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a "cell-free" control well containing only the this compound medium to assess chemical stability.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect a small aliquot (e.g., 100 µL) of the conditioned medium from both the cell-containing wells and the cell-free control wells.
-
Sample Preparation:
-
Immediately after collection, centrifuge the aliquots at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet any cells or debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To precipitate proteins and stop enzymatic activity, add an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto a C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the peptide.
-
Monitor the elution of the intact this compound peptide using its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound peptide at each time point.
-
Normalize the peak areas to the t=0 time point to determine the percentage of remaining peptide.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of the peptide under your specific cell culture conditions.
-
Visualizations
Caption: Potential enzymatic degradation pathway of this compound peptide in the extracellular space.
Caption: A streamlined workflow for assessing the stability of this compound in cell culture.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease‐Sensitive, VEGF‐Mimetic Peptide, and IKVAV Laminin‐Derived Peptide Sequences within Elastin‐Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Sensitive, VEGF-Mimetic Peptide, and IKVAV Laminin-Derived Peptide Sequences within Elastin-Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-dependent proteolytic cleavage of cell adhesion molecules regulates excitatory synaptic development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. cigb.edu.cu [cigb.edu.cu]
Technical Support Center: Enhancing PA22-2 Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioactive peptide PA22-2. The information is designed to address specific issues that may be encountered during experiments aimed at leveraging and enhancing the bioactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a synthetic 19-mer peptide derived from the A chain of the laminin protein.[1] Its primary biological activity is mediated by the constituent pentapeptide sequence, Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV).[1] this compound is known to promote cell attachment, migration, spreading, and neurite outgrowth.[1]
Q2: What is the mechanism of action for this compound?
A2: The IKVAV sequence within this compound is recognized by integrin receptors on the cell surface, with studies suggesting the involvement of α2β1 integrins. This interaction initiates intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. Activation of these pathways leads to the observed effects on cell behavior, such as proliferation and neurite extension.
Q3: What are the key "co-factors" for enhancing this compound bioactivity in vitro?
A3: While this compound does not have co-factors in the traditional enzymatic sense, its bioactivity is highly dependent on experimental conditions. Key influencing factors include:
-
Peptide Concentration: The concentration of this compound used for coating surfaces or in solution is critical and cell-type dependent.
-
Coating Protocol: The method of immobilizing this compound onto a culture surface significantly impacts its presentation to cells.
-
Cell Type: Different cell lines will exhibit varying responses to this compound.
-
Culture Medium: The presence of serum and other components in the culture medium can influence cell adhesion and signaling. Performing assays in serum-free media is often recommended to avoid interference from other attachment factors.
Troubleshooting Guides
Issue 1: Poor Cell Attachment to this compound Coated Surfaces
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Coating | Ensure the coating concentration is within the recommended range (typically 1-10 µg/mL). Verify the coating procedure, ensuring even coverage and adequate incubation time (1-2 hours at 37°C or overnight at 4°C). |
| Peptide Aggregation | Ensure the peptide is fully dissolved in a suitable sterile solvent (e.g., PBS or serum-free medium) before coating. Vortex thoroughly. |
| Cell Health and Viability | Confirm that cells are healthy and in the logarithmic growth phase. Avoid harsh enzymatic treatments during cell harvesting that could damage surface receptors. |
| Competition from Serum Proteins | If using serum-containing medium, consider performing the initial cell attachment phase in serum-free medium to maximize this compound-integrin interactions. |
| Incorrect Buffer Composition | Ensure the cell attachment solution contains divalent cations (e.g., Ca²⁺, Mg²⁺), which are essential for integrin function. |
Issue 2: Inconsistent or No Neurite Outgrowth
| Potential Cause | Troubleshooting Step |
| Inappropriate this compound Concentration | The optimal concentration for neurite outgrowth can be higher than for simple cell attachment. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| Cell Seeding Density | Both too low and too high cell densities can inhibit neurite outgrowth. Optimize the seeding density for your neuronal cell type. |
| Insufficient Incubation Time | Neurite outgrowth is a time-dependent process. Extend the incubation period post-seeding and monitor at various time points. |
| Inhibitory Factors in Culture | Ensure the culture medium and supplements are optimized for neuronal cultures and do not contain inhibitory factors. |
| Low Receptor Expression | Verify that the neuronal cells you are using express the appropriate integrin receptors for IKVAV. |
Quantitative Data Summary
The optimal concentration of the active IKVAV sequence can vary depending on the experimental setup and desired biological outcome. The following tables summarize reported concentrations for different applications.
Table 1: IKVAV Concentration for Neuronal Applications
| Application | Cell Type | Concentration | Reference |
| Neuronal Differentiation (3D Culture) | Not Specified | 60 µM | [2] |
| Neuronal Differentiation (2D Culture) | Human Mesenchymal Stem Cells (hMSCs) | 1000 µM | [3] |
| Neurite Outgrowth | Not Specified | 50-100 µM | [2] |
| Neural Stem Cell Migration (in hydrogel) | Human Neural Stem Cells (hNSCs) | 10 µM | [4] |
Table 2: General Coating Concentrations for Cell Adhesion Peptides
| Peptide Type | Typical Coating Concentration Range | Reference |
| RGD Peptides | 0.1 - 10 µg/mL | [5] |
Experimental Protocols & Methodologies
Protocol 1: Coating Cell Culture Surfaces with this compound
This protocol describes how to coat plastic or glass surfaces with this compound to promote cell attachment.
-
Reconstitution: Aseptically reconstitute lyophilized this compound in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to create a stock solution (e.g., 1 mg/mL). Vortex to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) using sterile PBS or serum-free medium.
-
Coating: Add a sufficient volume of the this compound working solution to the culture surface to ensure it is completely covered (e.g., 50 µL for a 96-well plate).
-
Incubation: Incubate the coated surface for 1-2 hours at 37°C or overnight at 4°C in a humidified incubator.
-
Washing: Gently aspirate the peptide solution and wash the surface twice with sterile PBS to remove any unbound peptide. The surface is now ready for cell seeding.
Protocol 2: Quantitative Neurite Outgrowth Assay
This protocol provides a method for quantifying the effect of this compound on neurite outgrowth.
-
Surface Preparation: Coat a 24-well plate with this compound at various concentrations (e.g., 10, 50, 100 µM) and a negative control (PBS only) as described in Protocol 1.
-
Cell Seeding: Seed neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) onto the coated wells at a predetermined optimal density in a low-serum or serum-free medium.
-
Incubation: Culture the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). The percentage of cells with neurites longer than two cell-body lengths can also be determined.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound (IKVAV) Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
dealing with microbial contamination in PA22-2 stock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and resolve microbial contamination in PA22-2 cell stocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in cell cultures like this compound?
A1: The most common microbial contaminants are bacteria, mycoplasma, yeast, and fungi (molds).[1][2][3] Viruses can also be a source of contamination but are more difficult to detect.[4] Each type of contaminant presents unique challenges and requires specific detection and elimination strategies.
Q2: How can I visually identify different types of contamination in my this compound cultures?
A2:
-
Bacteria: Often cause a sudden drop in pH, leading to the culture medium turning yellow. The culture may appear turbid or cloudy, and under a microscope, you can see small, motile black dots or rods between the cells.[5]
-
Yeast: Appear as small, ovoid, or budding particles under the microscope. The contamination becomes obvious within 2-3 days, potentially causing a color change in the medium.[6]
-
Fungi (Mold): Initially may appear as a small, fuzzy colony, which can grow to cover the entire surface of the culture. Microscopically, you will see filamentous structures (hyphae).[1] Fungal spores can spread easily through the air.[5]
-
Mycoplasma: This is a significant concern as it does not cause turbidity or a pH change and is too small to be seen with a standard light microscope.[6][7] Signs are often subtle, such as a reduction in cell growth rate or changes in cell morphology.[8]
Q3: What are the primary sources of contamination in a cell culture lab?
A3: Contamination can originate from multiple sources, including:
-
Poor Aseptic Technique: Improper handling by the operator is a major cause, including talking, sneezing, or coughing over open cultures.[1][9]
-
Contaminated Reagents: Media, sera (especially fetal bovine serum), and other reagents can be sources of contamination.[2][4][10]
-
Non-sterile Equipment: Improperly sterilized glassware, pipettes, or filtration units can introduce microbes.[10]
-
Laboratory Environment: Airborne particles, incubators, and water baths are common reservoirs for contaminants.[4][9]
-
Cross-Contamination: Spreading microbes from an already contaminated culture to clean ones is a frequent issue.[1]
Q4: Should I routinely use antibiotics in my this compound culture medium?
A4: While antibiotics like Penicillin-Streptomycin can help prevent bacterial contamination, their routine use is often discouraged.[11] Continuous use can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and potentially alter the cells' gene expression and behavior, affecting experimental reproducibility.[6] It is generally recommended to rely on strict aseptic technique as the primary defense against contamination.[12]
Troubleshooting Guides
This section addresses specific problems you may encounter with your this compound cell line.
Problem 1: My this compound culture medium turned yellow and cloudy overnight.
-
Possible Cause: This is a classic sign of bacterial contamination.[5] The rapid change is due to bacterial metabolism producing acidic byproducts, causing the phenol red pH indicator in the medium to change color.
-
Immediate Actions:
-
Immediately isolate the contaminated flask(s) to prevent cross-contamination. Label them clearly as "CONTAMINATED".[13]
-
Do not open the contaminated flask inside a biosafety cabinet used for other cultures.[13]
-
Check other cultures that were handled at the same time or are in the same incubator for similar signs.
-
-
Solution:
-
Discard the contaminated culture. It is generally not recommended to try and salvage a bacterially contaminated culture, as the presence of bacterial toxins (like endotoxins) can permanently alter the cells.[14] Decontaminate the flask with a 10% bleach solution before autoclaving and disposal.[15]
-
Thoroughly decontaminate the incubator and biosafety cabinet (See Protocol 3).
-
Review your aseptic technique. Ensure all media and reagents are sterile and that you are following proper handling procedures.[16]
-
Thaw a new, clean vial of this compound cells from your cryopreserved stock.
-
Problem 2: I see floating filaments in my culture, and the cells are detaching and dying.
-
Possible Cause: This indicates a fungal (mold) contamination. The filaments are fungal hyphae.
-
Immediate Actions:
-
Isolate and label the contaminated flask(s) immediately.
-
Fungal spores are airborne, so minimize air currents and movement around the affected area until the culture is secured.
-
-
Solution:
-
Discard the contaminated culture immediately by adding a 10% bleach solution, followed by autoclaving.[15]
-
Fungal contamination requires a thorough lab cleanup. Decontaminate the incubator, biosafety cabinet, and surrounding areas.[13][17] Pay special attention to water baths, which can be a source of fungi.
-
Consider using a fungicide like Amphotericin B in the medium for a short period when establishing new cultures if fungal contamination is a recurring problem, but be aware of potential toxicity to cells.[11][12]
-
Review lab cleaning protocols and ensure HEPA filters in the biosafety cabinet are certified and functioning correctly.
-
Problem 3: My this compound cells are growing slower than usual, and some look granular, but the medium is clear.
-
Possible Cause: These are subtle but classic signs of Mycoplasma contamination. Mycoplasma are bacteria without a cell wall, making them resistant to common antibiotics like penicillin and undetectable by visual inspection for turbidity.[6][7]
-
Immediate Actions:
-
Isolate the suspected culture and any other cultures handled with the same media or reagents.
-
Stop all distribution of the suspected cells to other researchers.
-
-
Solution:
-
Test for Mycoplasma: You must test to confirm the contamination. The most common and reliable methods are PCR-based detection kits and DNA staining (e.g., with DAPI or Hoechst).[18] (See Protocol 1 for a PCR-based method).
-
Elimination (if necessary): If the culture is precious and cannot be discarded, you can treat it with specific anti-mycoplasma agents (e.g., MycoXpert, Plasmocin). Treatment typically involves a course of 2-3 weeks. However, the best practice is to discard the contaminated line and start over with a clean stock to ensure data integrity.[12][15]
-
Prevention: Routinely test all cell lines for mycoplasma, especially upon receipt of new lines and before cryopreservation. Quarantine new cell lines until they have been tested.[2]
-
Contamination Troubleshooting Workflow
Caption: A flowchart for troubleshooting microbial contamination.
Quantitative Data Summary
Table 1: Prevalence of Microbial Contaminants in Cell Culture
This table summarizes findings on the frequency of different types of microbial contamination found in cell line repositories.
| Contaminant Type | Reported Prevalence | Key Notes | Reference |
| Mycoplasma | 15-35% in continuous cell lines | Often undetected due to the absence of visible effects. The most common contaminant. | |
| Fungi | ~8% | Includes yeast and molds. Spores are easily spread through the air. | |
| Bacteria | ~4% | Typically easy to detect due to rapid growth and pH changes. | |
| Mixed Infections | ~8% | Contamination with more than one type of microbe. | |
| Total Contamination | ~39% | Overall rate of contamination found in one 2-year study of a cell bank. |
Table 2: Common Antimicrobial Agents and Working Concentrations
| Agent | Type | Target | Typical Working Concentration | Notes |
| Penicillin | Antibiotic | Gram-positive bacteria | 50-100 U/mL | Often used in combination with Streptomycin. Ineffective against mycoplasma.[6][11] |
| Streptomycin | Antibiotic | Gram-negative bacteria | 50-100 µg/mL | Often used in combination with Penicillin.[11] |
| Gentamicin | Antibiotic | Broad-spectrum (Gram-positive/negative) | 50 µg/mL | Can be toxic to some cell lines.[12] |
| Amphotericin B | Antifungal | Fungi and yeast | 0.25-2.5 µg/mL | Can be toxic to cells with long-term use.[11][12] |
Detailed Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR
This protocol outlines the general steps for using a PCR-based kit to detect mycoplasma contamination. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Test this compound cell culture supernatant
-
Mycoplasma PCR Detection Kit (contains primers, polymerase, dNTPs, positive control, and negative control)
-
Sterile, nuclease-free microcentrifuge tubes
-
Micropipettes and sterile, filtered tips
-
Thermal cycler
Methodology:
-
Sample Preparation:
-
Grow this compound cells to a high density without changing the medium for 2-3 days to allow mycoplasma titers to increase.
-
Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.
-
Heat the sample at 95°C for 5-10 minutes to lyse cells and release DNA. This step may vary depending on the kit.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris. The supernatant contains the DNA for the PCR reaction.
-
-
PCR Reaction Setup:
-
In a designated clean area (ideally a PCR hood), prepare the PCR reactions.
-
For each sample, add the required amount of PCR master mix to a PCR tube.
-
Add 1-2 µL of the prepared supernatant (template DNA) to the corresponding tube.
-
Prepare a positive control reaction by adding the provided positive control DNA.
-
Prepare a negative control reaction using sterile water instead of a sample template. This control is critical to detect contamination of the PCR reagents themselves.
-
-
Thermal Cycling:
-
Place the PCR tubes in the thermal cycler.
-
Run the cycling program as specified by the kit manufacturer. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Result Analysis:
-
Analyze the PCR products using agarose gel electrophoresis.
-
A band of a specific size (indicated in the kit manual) in the sample lane indicates a positive result for mycoplasma.
-
The positive control should show a clear band, and the negative control should show no band. If the negative control is positive, the PCR reagents are contaminated, and the test is invalid.
-
Mycoplasma PCR Detection Workflow
Caption: A step-by-step workflow for PCR-based mycoplasma detection.
Protocol 2: Aseptic Technique in the Biosafety Cabinet
Adherence to strict aseptic technique is the most effective way to prevent contamination.[16][19]
Procedure:
-
Prepare the Work Area:
-
Prepare Materials:
-
Operator Conduct:
-
Wear appropriate personal protective equipment (PPE), including a clean lab coat, gloves, and safety glasses.[22]
-
Spray gloved hands with 70% ethanol before starting and anytime you suspect they may have become contaminated.[21]
-
Work at least 4-6 inches inside the sash. Minimize rapid movements and avoid talking, singing, or coughing in the direction of the open cabinet.[21]
-
-
Handling Reagents and Cultures:
-
Never pour media; always use a sterile serological pipette for liquid transfers. Use a pipette only once to prevent cross-contamination.[20][22]
-
Open bottles and flasks just before use and close them immediately after. Do not leave them open for extended periods.[22]
-
If you must place a cap down, place it on its side or with the opening facing down on the sterile surface.[20][22]
-
-
Cleanup:
-
After work is complete, remove all items and wipe down the BSC surfaces again with 70% ethanol.
-
Dispose of all waste in appropriate biohazard containers.
-
Protocol 3: Decontamination of a CO₂ Incubator
Regular cleaning is crucial, but a full decontamination is necessary after a confirmed contamination event.[23]
Materials:
-
PPE (gloves, lab coat, safety glasses)
-
70% ethanol or isopropanol
-
Sterile distilled or deionized water
-
Autoclavable bags
-
Lint-free wipes
Methodology:
-
Preparation:
-
Power off the incubator and turn off the CO₂ supply.[23]
-
Temporarily move any clean cultures to another safe, regulated environment.
-
-
Disassembly and Cleaning:
-
Carefully remove all interior components: shelves, shelf supports, and the water pan.[13][24]
-
Empty the water pan. Wash all removable components thoroughly with a mild detergent and rinse with distilled water.
-
Spray or wipe all components with 70% ethanol and allow them to air dry completely. For severe contamination, autoclave all autoclavable parts.[23]
-
-
Interior Decontamination:
-
Meticulously wipe down every internal surface of the incubator chamber with 70% ethanol, including the inner door, gasket, and sensor probes.[23][24] Do not use harsh abrasives.
-
For persistent contamination, a 10% bleach solution can be used, but it must be followed by a rinse with sterile water to remove the corrosive bleach residue.[13]
-
-
Reassembly and Sterilization:
-
Once all parts are dry, reassemble the interior of the incubator.
-
Fill the water pan with fresh, sterile distilled water. Do not use deionized water as it can cause pitting in stainless steel.[24]
-
Close the door, restore power, and turn the CO₂ back on. Allow the incubator to reach the correct temperature and CO₂ levels before reintroducing any cultures (this can take several hours).
-
As a final quality control step, you can place an open flask of sterile medium inside the decontaminated incubator for a few days to ensure the cleaning was effective. If the medium remains clear, the incubator is ready for use.[13]
-
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. How to Remove Contamination in Cell Culture – Expand Your First Aid Kit - Eppendorf US [eppendorf.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How to remove bacterial contamination from a contaminated mammalian cell line? NovoPro [novoprolabs.com]
- 15. nuaire.com [nuaire.com]
- 16. Fundamental techniques used in cell culture – faCellitate [facellitate.com]
- 17. eppendorf.com [eppendorf.com]
- 18. researchgate.net [researchgate.net]
- 19. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. 細胞培養プロトコル1:適切な無菌操作および細胞の無菌処理 [sigmaaldrich.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. biocompare.com [biocompare.com]
- 24. site.labnet.fi [site.labnet.fi]
non-specific binding effects of PA22-2 peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PA22-2 peptide. The information is designed to help address common challenges, particularly those related to non-specific binding and aggregation.
Troubleshooting Guides
Issue: High Background Signal or Non-Specific Binding in Immunoassays (ELISA, Western Blot)
High background signal can obscure specific interactions and lead to inaccurate quantification. This is often caused by the non-specific adsorption of the peptide to surfaces or other proteins.
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for reducing high background signal.
Possible Cause & Solution Table
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween 20 (0.05% v/v), to all buffers (wash, dilution, and antibody).[1] |
| Ionic Interactions | Increase the salt concentration of the buffers (e.g., up to 500 mM NaCl) to reduce charge-based interactions.[1] |
| Peptide Aggregation | Due to its hydrophobic nature, this compound may aggregate.[2] Ensure the peptide is fully dissolved before use. Consider brief sonication. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, filtered buffers. |
| Cross-reactivity of Antibodies | Run a control experiment without the this compound peptide to check for antibody non-specific binding. |
Issue: Poor Solubility and Aggregation of this compound
The this compound peptide contains a high proportion of hydrophobic amino acids, which can lead to difficulties in solubilization and a tendency to aggregate in aqueous solutions.[2]
Troubleshooting Workflow for Peptide Solubility
Caption: Recommended workflow for dissolving hydrophobic peptides like this compound.
Solubility and Aggregation Solutions
| Problem | Recommended Action |
| Peptide won't dissolve in aqueous buffer | First, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this stock solution dropwise into the desired aqueous buffer while vortexing or stirring.[3] |
| Precipitation occurs after adding to buffer | This indicates the solubility limit has been exceeded. Try maintaining a small percentage of the organic solvent in the final solution, but be mindful of your experimental system's tolerance.[3] |
| Solution appears cloudy or contains particulates | This suggests aggregation. Brief sonication can help break up small aggregates.[3] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles that can induce aggregation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its function?
A1: this compound is a 19-amino acid synthetic peptide derived from the mouse laminin A-chain.[2][4] Its core active sequence is IKVAV (Ile-Lys-Val-Ala-Val).[2] this compound is biologically active and has been shown to promote cell adhesion, spreading, migration, and neurite outgrowth.[2]
Q2: How should I store the this compound peptide?
A2: Lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted in a stock solution, it is recommended to store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
Q3: My cells are not adhering to the this compound coated surface. What could be wrong?
A3: Several factors could be at play:
-
Coating Inefficiency: Ensure the peptide was properly solubilized before coating. Hydrophobic peptides may not adsorb evenly to plastic surfaces if not fully dissolved.[2]
-
Insufficient Coating Concentration: The optimal concentration needs to be determined empirically. Start with a range of concentrations (e.g., 1-50 µg/mL).
-
Cell Type: The response to this compound can be cell-type specific, depending on the expression of corresponding receptors.
-
Peptide Aggregation: Aggregated peptide may not present the active IKVAV motif correctly. Refer to the solubility troubleshooting guide.
This compound Signaling Pathway for Neurite Outgrowth
Caption: Simplified signaling pathway of this compound in promoting neurite outgrowth.
Q4: Can I use additives to reduce non-specific binding of this compound?
A4: Yes, several additives can be effective:
-
Bovine Serum Albumin (BSA): Often used as a blocking agent, BSA can be added to your buffer to saturate non-specific binding sites on surfaces.[1]
-
Non-ionic Surfactants: Low concentrations (0.01-0.1%) of Tween 20 or Triton X-100 can disrupt hydrophobic interactions that cause non-specific binding.[1][5]
-
Amino Acids: L-Arginine and L-Glutamate (50-100 mM) can help suppress aggregation by interacting with charged and hydrophobic regions of the peptide.[6]
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
-
Preparation : Bring the lyophilized this compound peptide to room temperature before opening the vial.
-
Initial Dissolution : Add a minimal volume of sterile DMSO or DMF to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 50-100 µL of solvent. Gently vortex or pipette to mix until fully dissolved.
-
Dilution into Aqueous Buffer : While vigorously stirring or vortexing your target aqueous buffer (e.g., PBS), slowly add the peptide-organic solvent stock solution drop-by-drop.
-
Final Concentration : Do not attempt to make a highly concentrated aqueous stock solution. It is better to make the final working dilution directly.
-
Quality Control : Visually inspect the solution for any cloudiness or precipitation. If observed, consider brief sonication.
-
Storage : Store the stock solution in aliquots at -80°C.
Protocol 2: Coating Tissue Culture Plates with this compound for Cell Adhesion Assays
-
Peptide Dilution : Based on the solubilization protocol, dilute the this compound peptide to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µg/mL) in sterile PBS.
-
Plate Coating : Add a sufficient volume of the diluted peptide solution to each well to cover the surface (e.g., 100 µL for a 96-well plate).
-
Incubation : Incubate the plate overnight at 4°C in a humidified chamber or for 2-4 hours at 37°C.
-
Washing : Aspirate the peptide solution and wash the wells three times with sterile PBS to remove any unbound peptide. Be gentle to avoid scratching the coated surface.
-
Blocking (Optional but Recommended) : To block non-specific cell binding to the plastic, incubate the wells with a blocking buffer (e.g., 1% heat-inactivated BSA in PBS) for 30-60 minutes at 37°C.
-
Final Wash : Wash the wells once more with sterile PBS or serum-free media.
-
Cell Seeding : The plate is now ready for seeding cells.
Data Presentation Templates
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Concentration | Signal (Experimental) | Signal (Negative Control) | Signal-to-Noise Ratio |
| None | - | User Data | User Data | User Data |
| Tween 20 | 0.05% | User Data | User Data | User Data |
| NaCl | 300 mM | User Data | User Data | User Data |
| BSA | 1% | User Data | User Data | User Data |
Table 2: this compound Coating Concentration for Optimal Cell Adhesion
| This compound Conc. (µg/mL) | Cell Adhesion (% of Positive Control) | Cell Spreading (Morphology Score) |
| 0 (Negative Control) | User Data | User Data |
| 1 | User Data | User Data |
| 5 | User Data | User Data |
| 10 | User Data | User Data |
| 20 | User Data | User Data |
| 50 | User Data | User Data |
| Positive Control (e.g., Fibronectin) | 100% | User Data |
References
controlling for PA22-2 peptide impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for impurities in PA22-2 peptide experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its primary biological activity?
This compound is a synthetic 19-amino acid peptide derived from the A chain of laminin.[1] Its core active sequence is a pentapeptide, IKVAV (Ile-Lys-Val-Ala-Val).[1] The primary biological functions of this compound include promoting cell adhesion, migration, spreading, and neurite outgrowth.[1][2]
Q2: What are the common impurities found in commercially available synthetic this compound?
Synthetic peptides like this compound are typically produced using solid-phase peptide synthesis (SPPS).[3] Impurities can arise during synthesis, purification, or storage.[3][4] Common impurities include deletion sequences (missing amino acids), insertion sequences (extra amino acids), truncated sequences, incompletely removed protecting groups, and by-products from side reactions.[3][4][5][6] Modifications such as oxidation (especially of methionine, if present), deamidation (of asparagine and glutamine), and dimerization are also frequent.[4][5][6]
Q3: Why is it critical to control for these impurities in my experiments?
Peptide-related impurities can significantly impact experimental outcomes, leading to erroneous or irreproducible results.[3][7] Even trace amounts of contaminants can have unexpected biological effects.[5][7] For instance, impurities can alter the peptide's structure and aggregation kinetics, increase cytotoxicity, or elicit off-target cellular responses.[5] In immunology studies, contaminating peptides have been shown to cause false-positive T-cell responses even at levels below 1%.[8][9]
Q4: What purity level of this compound is recommended for my application?
The required purity level depends on the specific application. For general in vitro cell culture assays, a purity of >95% is often sufficient. However, for more sensitive applications such as clinical trials, in vivo studies, or detailed structural analyses, a purity of >98% or even >99% is highly recommended to ensure that the observed effects are solely attributable to the this compound peptide.
Troubleshooting Guide
Problem 1: My cell adhesion or neurite outgrowth assays with this compound show low or no activity compared to published data.
-
Possible Cause: The peptide may have low purity, or the impurities present may be interfering with its biological function. Degradation during storage could also be a factor.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm Identity: Use mass spectrometry (MS) to confirm that the major peak corresponds to the correct molecular weight of this compound.[10]
-
Purify the Peptide: If significant impurities are detected, consider re-purifying the peptide using preparative RP-HPLC.
-
Check Storage Conditions: Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C and protected from moisture to prevent degradation.[2]
-
Problem 2: I am observing high variability and inconsistent results between different batches of this compound.
-
Possible Cause: Batch-to-batch variation in the impurity profile is a common issue with synthetic peptides.[9] Different impurities, even at similar overall purity levels, can cause different biological effects.
-
Troubleshooting Steps:
-
Request Batch-Specific Data: Always obtain a Certificate of Analysis (CoA) with HPLC and MS data for each specific batch from the supplier.
-
Perform In-House QC: Do not rely solely on the manufacturer's CoA.[8] Perform your own analytical HPLC and MS as a quality control step for every new batch.
-
Standardize Protocols: Ensure that peptide solubilization and handling protocols are consistent across all experiments.
-
Pool and Aliquot: If possible, purchase a larger single batch, perform rigorous QC, and then create smaller, single-use aliquots for all planned experiments to ensure consistency.
-
Problem 3: My this compound solution appears cloudy or forms a precipitate upon reconstitution.
-
Possible Cause: This could be due to peptide aggregation, poor solubility, or the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Review Solubilization Protocol: this compound is a bioactive peptide; check the manufacturer's instructions for the recommended solvent. If none is provided, start with sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent like acetonitrile (for HPLC) or DMSO (for cell culture, used with caution) may be needed.
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
-
Filtration: If cloudiness persists, it may be due to insoluble aggregates or impurities. The solution can be filtered through a 0.22 µm filter, but be aware this may remove some of the active peptide if it is aggregated. Re-quantify the peptide concentration after filtration.
-
Data on Common Peptide Impurities
The following table summarizes common impurities encountered during solid-phase peptide synthesis (SPPS).
| Impurity Type | Description | Common Cause |
| Deletion Sequence | A peptide missing one or more amino acid residues.[3][5] | Incomplete amino acid coupling or deprotection steps during synthesis.[3][5][6] |
| Truncated Sequence | A peptide that is shorter than the target sequence. | Premature termination of the synthesis process. |
| Insertion Sequence | A peptide with one or more extra amino acid residues.[3] | Excess use of amino acid reagents that are not completely washed away.[3][6] |
| Deamidation | Conversion of Asparagine (Asn) or Glutamine (Gln) to Aspartic Acid (Asp) or Glutamic Acid (Glu).[4][5] | Occurs during synthesis, cleavage, or storage, especially at high pH.[4] |
| Oxidation | Addition of oxygen atoms, most commonly affecting Methionine (Met) or Cysteine (Cys) residues.[5] | Exposure to air or oxidative reagents during synthesis or storage.[5][6] |
| Incomplete Deprotection | Residual protecting groups (e.g., Fmoc, Boc, tBu) remaining on the peptide side chains.[3][4] | Inefficient final cleavage or deprotection steps.[3] |
| Dimerization/Aggregation | Formation of covalent (e.g., disulfide bridges) or non-covalent peptide aggregates.[5][6] | Can occur with peptides containing Cysteine; aggregation is sequence-dependent.[5][6] |
Key Experimental Protocols & Workflows
Diagram: Troubleshooting Workflow for this compound Impurity Issues
Caption: A logical workflow for troubleshooting experimental issues related to this compound peptide purity.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of a this compound sample.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the lyophilized this compound peptide in Milli-Q water.
-
Vortex briefly to dissolve.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214-220 nm.[11]
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Diagram: this compound Purification Workflow
Caption: Standard experimental workflow for the purification of synthetic this compound peptide.
Protocol 2: Preparative RP-HPLC for this compound Purification
This protocol is for purifying larger quantities of crude or low-purity this compound.
-
Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solvent in which it is fully soluble, like water with a small percentage of ACN).
-
Filter the solution to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A preparative-scale C18 column (e.g., 21.2 x 250 mm).
-
Mobile Phases: Same as analytical (0.1% TFA in Water and ACN).
-
Flow Rate: Typically 10-20 mL/min, depending on column size.
-
Gradient: Develop a shallow gradient based on the retention time from the analytical run. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-60 minutes to maximize separation.
-
Loading: Inject the dissolved crude peptide onto the column. The amount depends on the column's capacity.
-
-
Fraction Collection:
-
Collect fractions (e.g., 1-minute intervals) as the peptide elutes, monitoring the UV chromatogram in real-time.
-
-
Post-Purification Processing:
-
Analyze the purity of each collected fraction using analytical RP-HPLC and MS.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled solution and lyophilize it to obtain a dry, pure peptide powder. Standard methods for peptide purification include reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Diagram: Simplified this compound Signaling Pathway
Caption: Representative signaling cascade initiated by this compound, leading to neurite outgrowth.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. preprints.org [preprints.org]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. bachem.com [bachem.com]
adjusting serum concentration for PA22-2 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting serum concentration in experiments involving the PA22-2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive peptide with the amino acid sequence IKVAV (Ile-Lys-Val-Ala-Val). It is a fragment derived from the α1 chain of laminin, a major protein component of the basement membrane.[1] The primary mechanism of action of this compound is to promote cellular behaviors such as adhesion, migration, and neurite outgrowth.[1][2] It achieves this by interacting with cell surface receptors, particularly integrins. The IKVAV sequence is recognized by β1 integrins, initiating intracellular signaling cascades that influence the cytoskeleton and gene expression, leading to enhanced neurite extension.
Q2: Why is adjusting serum concentration critical for this compound experiments?
A2: Adjusting serum concentration is critical for two main reasons:
-
Induction of Neuronal Differentiation: Many neuronal cell lines require a reduction in serum concentration to exit the cell cycle and begin differentiation, including the extension of neurites. High serum levels can maintain a proliferative state and inhibit the desired differentiation effects of this compound. For example, Neuro-2a cells are often differentiated by reducing serum to 2% or less.[3]
-
Serum Protein Binding: Peptides like this compound can bind to proteins present in serum, most notably albumin. This binding can sequester the peptide, reducing its free concentration and, consequently, its biological activity at the cell surface. The extent of this binding can vary and may necessitate adjusting the total this compound concentration to achieve the desired effective concentration.
Q3: What is the recommended range of serum concentration for neurite outgrowth assays with this compound?
A3: The optimal serum concentration is cell-type dependent. However, for many neuronal differentiation protocols, a low serum concentration is recommended. A common starting point is to reduce the fetal bovine serum (FBS) concentration to 0.5-2%.[3] It is advisable to perform a serum concentration optimization experiment for your specific cell line to determine the ideal balance between maintaining cell viability and promoting neurite outgrowth in response to this compound.
Q4: How does serum protein binding affect the effective concentration of this compound?
A4: Serum proteins, particularly albumin, can non-covalently bind to peptides. This equilibrium between bound and free peptide means that only a fraction of the total this compound added to the culture medium is available to interact with cellular receptors. If this compound has a significant affinity for serum proteins, its effective concentration will be lower than the total concentration. This can lead to an underestimation of its potency or a lack of observed effect at concentrations that would be effective in serum-free conditions.
Troubleshooting Guides
Problem 1: Reduced or No Neurite Outgrowth Observed in the Presence of Serum
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Free this compound Concentration due to Serum Protein Binding | 1. Increase this compound Concentration: Perform a dose-response experiment with a higher range of this compound concentrations in your serum-containing medium. 2. Reduce Serum Concentration: If your cell line tolerates it, lower the serum percentage (e.g., from 10% to 2% or 1%). This will decrease the amount of binding proteins. 3. Use Serum-Free or Low-Protein Medium: For initial characterization, consider conducting experiments in a serum-free medium or a medium with a defined, low-protein composition to establish a baseline activity for this compound. 4. Quantify Protein Binding: Perform an equilibrium dialysis assay to determine the percentage of this compound that is bound to serum proteins in your experimental conditions (see Experimental Protocols). This will allow you to calculate the required total concentration to achieve a desired free concentration. |
| Inhibition of Differentiation by Serum Growth Factors | 1. Optimize Serum Level: Test a range of serum concentrations (e.g., 0.5%, 1%, 2%, 5%) to find the optimal level that supports cell health but does not inhibit this compound-induced differentiation. 2. Serum Starvation: Prior to this compound treatment, incubate cells in low-serum or serum-free medium for a period (e.g., 4-24 hours) to sensitize them to differentiation signals. |
| This compound Degradation | 1. Check Peptide Stability: Peptides can be susceptible to degradation by proteases present in serum. Ensure proper storage of this compound stock solutions (lyophilized at -20°C or -80°C, reconstituted solutions in small aliquots at -80°C). 2. Include Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium, if compatible with your experimental goals. |
Problem 2: High Variability in Results Between Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variation in Serum | 1. Standardize Serum Lot: Purchase a large batch of a single serum lot and use it for the entire set of related experiments to minimize variability in protein composition and growth factor levels. 2. Test New Serum Lots: Before switching to a new lot of serum, perform a validation experiment to ensure it yields comparable results to the previous lot. |
| Inconsistent Cell Plating Density | 1. Optimize and Standardize Cell Seeding: Ensure a consistent number of cells are plated in each well, as cell density can influence differentiation and response to stimuli. |
| Peptide Handling and Storage Issues | 1. Aliquot Stock Solutions: Upon reconstitution, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can lead to peptide degradation. |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC12, SH-SY5Y, or Neuro-2a).
-
Cell Plating:
-
Coat 24- or 48-well plates with an appropriate extracellular matrix protein (e.g., poly-L-lysine or laminin) to promote cell attachment.
-
Seed cells at a predetermined optimal density in their standard growth medium.
-
Allow cells to adhere for 24 hours.
-
-
Serum Reduction and this compound Treatment:
-
Gently aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add differentiation medium containing the desired reduced serum concentration (e.g., 1% FBS).
-
Add this compound to the differentiation medium at various concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for neurite extension. The optimal time should be determined empirically.
-
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular staining).
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) or a fluorescent dye that labels the cytoskeleton (e.g., phalloidin).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Protocol 2: Equilibrium Dialysis for Serum Protein Binding
This protocol allows for the quantification of the fraction of this compound bound to serum proteins.
-
Materials:
-
Equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., 5 kDa molecular weight cutoff).
-
This compound peptide.
-
Serum (e.g., FBS) at the concentration used in your experiments.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare a solution of this compound in PBS at a known concentration.
-
In one chamber of the dialysis unit, add the serum-containing medium.
-
In the other chamber, add the this compound solution in PBS.
-
Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be optimized).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of this compound in each chamber using a suitable analytical method (e.g., HPLC-MS).
-
-
Calculation:
-
The concentration of this compound in the PBS chamber represents the free (unbound) peptide concentration ([P]free).
-
The concentration in the serum chamber represents the total concentration of free and bound peptide ([P]total).
-
The concentration of bound peptide is calculated as: [P]bound = [P]total - [P]free.
-
The percentage of bound peptide is: % Bound = ([P]bound / [P]total) * 100.
-
Visualizations
Caption: this compound (IKVAV) signaling pathway for neurite outgrowth.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: PA22-2 Phosphorylation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with and scaling up PA22-2 (Phosphorylation Assay 22-2) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable Z'-factor for a scaled-up, high-throughput this compound assay?
A1: A Z'-factor is a statistical measure of the quality of a high-throughput screening (HTS) assay. For a scaled-up this compound assay, a Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay suitable for HTS. An assay with a Z'-factor below 0.5 may not be reliable for identifying hits.[1][2]
Q2: How can I minimize the "edge effect" in my 384-well or 1536-well plate this compound assays?
A2: The edge effect, where wells on the perimeter of a microplate behave differently, is often due to increased evaporation and temperature gradients. To mitigate this, consider the following strategies:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Ensure proper humidification in your incubator.
-
Allow plates to equilibrate to room temperature before adding reagents or placing them in the incubator.
-
Use plate sealers for long incubation periods.[3]
Q3: What are common causes of high variability between replicate wells in a scaled-up this compound assay?
A3: High variability can stem from several sources when scaling up. Common causes include:
-
Inconsistent cell seeding.
-
Inaccurate or imprecise liquid handling by automated dispensers.
-
Compound precipitation.
-
Cellular stress due to prolonged exposure to non-optimal conditions.
-
Systematic errors such as assay drift over the course of a run.[4]
Q4: What are the key differences in reagent and cell handling when moving from a 96-well to a 384- or 1536-well format for the this compound assay?
A4: Miniaturization requires careful optimization of several parameters:
-
Cell Seeding: The number of cells per well must be proportionally reduced and optimized to ensure a healthy monolayer and an adequate signal window.
-
Reagent Volumes: Liquid handling becomes more critical with smaller volumes. Automated liquid handlers must be calibrated for accuracy and precision at the sub-microliter scale.
-
Incubation Times: Incubation times may need to be adjusted to account for faster diffusion and evaporation in smaller volumes.
-
Mixing: Gentle but thorough mixing is crucial to ensure homogeneity in each well.
Troubleshooting Guides
Issue 1: Low Signal-to-Background Ratio
-
Possible Cause: Insufficient kinase activity or substrate phosphorylation.
-
Troubleshooting Steps:
-
Confirm the activity of your kinase and the integrity of your ATP stock.
-
Optimize the concentration of the stimulating ligand and the stimulation time.
-
Ensure the detection antibody is specific and used at the optimal concentration.
-
Increase cell seeding density to boost the signal.
-
-
Possible Cause: High background signal.
-
Troubleshooting Steps:
-
Wash the cells thoroughly to remove any residual media components that may interfere with the assay.
-
Optimize the blocking step to prevent non-specific antibody binding.
-
If using a luminescence-based readout, check for autofluorescence from your compounds or plates.
-
Issue 2: High Number of False Positives or False Negatives
-
Possible Cause (False Positives): Compounds may interfere with the assay technology (e.g., autofluorescence) or exhibit off-target effects.[4]
-
Troubleshooting Steps:
-
Possible Cause (False Negatives): Active compounds may be missed due to low potency, poor solubility, or degradation.[4]
-
Troubleshooting Steps:
Quantitative Data Summary
Table 1: Key Performance Metrics for this compound Assay Scale-Up
| Parameter | 96-Well Format | 384-Well Format | 1536-Well Format |
| Typical Cell Seeding Density | 10,000 - 30,000 cells/well | 2,500 - 7,500 cells/well | 500 - 1,500 cells/well |
| Typical Assay Volume | 100 µL | 20 µL | 5 µL |
| Target Z'-Factor | > 0.5 | > 0.5 | > 0.5 |
| Signal-to-Background Ratio | > 5 | > 5 | > 5 |
Table 2: Example of Kinase Inhibitor Potency in Different Plate Formats
| Compound | Target Kinase | IC50 (96-well) | IC50 (384-well) |
| Staurosporine | PKA | 10 nM | 12 nM |
| U0126 | MEK1 | 70 nM | 75 nM |
| Wortmannin | PI3K | 5 nM | 6 nM |
Experimental Protocols
Detailed Methodology: High-Throughput Cell-Based Phosphorylation Assay (384-Well Format)
This protocol is a general guideline and should be optimized for your specific cell line, kinase, and substrate.
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and perform a cell count.
-
Dilute cells to the optimized seeding density (e.g., 5,000 cells/20 µL) in the appropriate growth medium.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare compound plates by serially diluting compounds in DMSO.
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound from the source plate to the assay plate.
-
Incubate for the desired time (e.g., 1 hour) at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of the stimulating ligand at the desired concentration.
-
Add the stimulating ligand to the appropriate wells. For negative controls, add vehicle buffer.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Phosphorylation Detection (Example using TR-FRET):
-
Prepare lysis buffer containing the TR-FRET antibody pair (e.g., a terbium-labeled anti-phospho antibody and a fluorescein-labeled anti-total protein antibody).
-
Aspirate the media from the wells and add the lysis buffer.
-
Incubate at room temperature for the recommended time to allow for cell lysis and antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Normalize the data to controls (e.g., positive control = 100% activity, negative control = 0% activity).
-
Calculate the Z'-factor to assess assay quality.
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Visualizations
Caption: High-throughput this compound assay workflow.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.co.uk [promega.co.uk]
- 3. focus.gbo.com [focus.gbo.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PA22-2 and Full-Length Laminin for Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture and tissue engineering, providing an optimal microenvironment is paramount for achieving physiologically relevant cellular responses. Laminins, a major component of the basement membrane, are critical proteins that mediate cell adhesion, proliferation, migration, and differentiation. This guide offers an objective comparison between the full-length laminin protein and PA22-2, a synthetic peptide derived from a functional domain of laminin, to assist researchers in selecting the appropriate substrate for their specific applications.
Executive Summary
Full-length laminin is a large, heterotrimeric glycoprotein that provides a complex and multifaceted substrate for cultured cells, engaging multiple cell surface receptors to elicit a wide range of biological responses. In contrast, this compound is a 19-amino acid peptide that represents a specific, biologically active sequence of the laminin α1 chain, offering a more defined and targeted approach to cell stimulation. While full-length laminin provides a more comprehensive and biomimetic environment, this compound can offer a potent, specific, and cost-effective alternative for promoting certain cellular behaviors like adhesion and neurite outgrowth.
Performance Comparison at a Glance
| Feature | This compound | Full-Length Laminin |
| Composition | 19-amino acid synthetic peptide (IKVAV-containing) | Large (~800 kDa) heterotrimeric glycoprotein |
| Primary Function | Promotes cell adhesion and neurite outgrowth | Supports cell adhesion, proliferation, migration, and differentiation; maintains pluripotency of stem cells |
| Receptor Interaction | Primarily through specific integrins (e.g., α4β1) | Interacts with a broad range of integrins (e.g., α3β1, α6β1, α7β1), syndecans, and other cell surface receptors |
| Complexity | Low - single active sequence | High - multiple functional domains |
| Consistency | High - synthetically produced | Can vary depending on the source and purification methods |
| Cost-Effectiveness | Generally more cost-effective | Typically more expensive |
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of this compound and full-length laminin in key cellular assays. It is important to note that direct comparative studies for all parameters are limited.
Table 1: Cell Adhesion
| Substrate | Cell Type | Coating Concentration | Adhesion Level | Citation |
| This compound | B16-F10 Melanoma | 55 µ g/well | Exceeded that of 0.2 µg of laminin | [1] |
| Full-Length Laminin | B16-F10 Melanoma | 0.2 µ g/well | High | [1] |
Note: The study by Tashiro et al. (1989) provides a semi-quantitative comparison, indicating that a higher mass of this compound was required to achieve a similar or greater effect than a smaller mass of full-length laminin.
Table 2: Neurite Outgrowth
| Substrate | Cell Type | Observation | Citation |
| This compound | PC12 cells | Promotes neurite outgrowth | [1] |
| Full-Length Laminin | PC12 cells | Promotes neurite outgrowth | [1] |
Table 3: Cell Proliferation
Direct quantitative comparisons of cell proliferation on this compound versus full-length laminin are not well-documented in the reviewed literature. However, individual performance data is available.
| Substrate | Cell Type | Observation | Citation |
| This compound | PC12 cells | Stimulates thymidine incorporation and cell growth | [2] |
| Full-Length Laminin-521 | Pluripotent Stem Cells | Significantly increased cell count (tenfold increase after 10 days) compared to fragmented laminin products | [3] |
Signaling Pathways
The interaction of cells with this compound and full-length laminin triggers distinct intracellular signaling cascades. Full-length laminin activates a broader range of pathways due to its multiple receptor binding sites.
Full-Length Laminin Signaling
Full-length laminins, such as laminin-521, interact with various integrins and other receptors, leading to the activation of pathways like PI3K/Akt and Rac1, which are crucial for cell survival, proliferation, and migration.[2]
This compound Signaling
This compound, containing the IKVAV sequence, is known to interact with specific integrins, such as α4β1.[4] This interaction can lead to the activation of transcription factors like c-fos and c-jun, which form the AP-1 complex, a key regulator of gene expression involved in cell growth and differentiation.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Cell Adhesion Assay
This protocol is adapted for comparing cell adhesion on this compound and full-length laminin.
Methodology:
-
Coating: Coat wells of a 96-well plate with either this compound (e.g., 50 µg/ml in PBS) or full-length laminin (e.g., 5-10 µg/ml in PBS). Incubate for 2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Seeding: Wash the wells with PBS and seed cells at a desired density (e.g., 5 x 10⁴ cells/well) in serum-free medium.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.
-
Quantification: Solubilize the crystal violet with 10% acetic acid and measure the absorbance at 590 nm.
Neurite Outgrowth Assay
This protocol outlines the steps for assessing neurite outgrowth on the two substrates.
Methodology:
-
Coating: Coat glass coverslips with either this compound (e.g., 50 µg/ml in PBS) or full-length laminin (e.g., 5-10 µg/ml in PBS).
-
Cell Seeding: Seed neuronal cells (e.g., PC12, primary neurons) at a low density to allow for individual neurite analysis.
-
Incubation: Culture the cells for 24-72 hours in appropriate differentiation medium.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for neuronal markers such as β-III tubulin to visualize neurites.
-
Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length, number of primary neurites, and branching using image analysis software.
Cell Proliferation Assay
This protocol can be used to assess the effect of this compound and full-length laminin on cell proliferation.
Methodology:
-
Coating: Coat a 96-well plate with this compound or full-length laminin as described in the cell adhesion assay.
-
Cell Seeding: Seed cells at a low density (e.g., 1-5 x 10³ cells/well) in complete culture medium.
-
Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours).
-
Quantification: Measure cell proliferation using a suitable method, such as:
-
MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure absorbance.
-
BrdU Assay: Add BrdU to the culture medium, which will be incorporated into the DNA of proliferating cells. Detect incorporated BrdU using an anti-BrdU antibody.
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Conclusion
The choice between this compound and full-length laminin depends on the specific experimental goals and constraints. Full-length laminin provides a more physiologically relevant and complex environment, making it ideal for studies requiring a broad range of cellular responses, such as stem cell maintenance and differentiation.[5] this compound, on the other hand, offers a more defined, specific, and often more economical option for applications focused on promoting cell adhesion and neurite outgrowth through a targeted signaling pathway.[1][2] Researchers should carefully consider the desired cellular outcomes and the level of environmental complexity required for their experiments when selecting between these two powerful tools.
References
- 1. biolamina.com [biolamina.com]
- 2. Recent studies show why stem cells need full-length laminin - Bio-Connect [bio-connect.nl]
- 3. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why stem cells prefer full-length laminin-521 - Bio-Connect [bio-connect.nl]
- 5. Why stem cells prefer full-length laminin-521 substrate - BioLamina [biolamina.com]
A Head-to-Head Comparison of Laminin-Derived Peptides: PA22-2 vs. YIGSR
For researchers and professionals in drug development, the choice of bioactive peptides is critical for advancing cell-based therapies and targeted drug delivery. Among the numerous fragments derived from laminin, the PA22-2 peptide, containing the IKVAV sequence, and the YIGSR peptide have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate peptide for specific research applications.
This document delves into the distinct biological activities of this compound and YIGSR, highlighting their differential effects on cell behavior and outlining the signaling pathways they modulate. A comprehensive data summary is presented in a tabular format for straightforward comparison, followed by detailed experimental methodologies and visual representations of their signaling mechanisms.
At a Glance: this compound (IKVAV) vs. YIGSR
| Feature | This compound (IKVAV) | YIGSR |
| Laminin Chain Origin | α1 chain[1] | β1 chain[1][2] |
| Primary Receptor(s) | Integrins (e.g., α2β1, α3β1, α4β1, α6β1)[1][2][3][4] | 67 kDa laminin receptor (67LR)[5] |
| Cell Adhesion | Promotes cell adhesion and spreading[6] | Promotes cell attachment; spreading may depend on immobilization[7] |
| Cell Migration | Stimulates cell migration[6] | Can enhance cell migration, with effects being cell-type dependent. For Schwann cells, YIGSR promoted faster overall migration than IKVAV.[8] |
| Neurite Outgrowth | Potent promoter of neurite outgrowth[6][9] | Can promote neurite outgrowth, though often considered less potent than IKVAV. One study suggests it promotes the growth of neural cells to a greater extent than IKVAV.[10] |
| Tumorigenesis | May increase tumor growth, angiogenesis, and protease activity[1] | Generally inhibits tumor growth and metastasis[2][11] |
| Other Reported Effects | Can modulate macrophage phenotype, reducing pro-inflammatory markers.[3][4] Selectively stimulates type IV collagenolytic activity.[12] | Effects can be concentration-dependent, influencing macrophage phenotype.[13] Can induce tyrosine phosphorylation of cellular proteins.[5] |
Biological Activities and Performance Data
The this compound peptide, a 19-mer containing the active pentapeptide sequence IKVAV, is primarily recognized for its potent ability to promote cell adhesion, migration, and neurite outgrowth[6]. In contrast, the YIGSR pentapeptide is often associated with the inhibition of tumor growth and metastasis[2][11]. However, the activities of these peptides are highly context-dependent, varying with cell type, peptide concentration, and method of presentation (soluble versus immobilized).
A key study comparing the effects of IKVAV and YIGSR on Schwann cells revealed distinct impacts on migration. While both peptides supported cell proliferation, with doubling times of 49 ± 3 hours for IKVAV and 56 ± 2 hours for YIGSR, the latter induced a more significant migratory response. Schwann cells on a YIGSR gradient exhibited an overall speed of 0.48 ± 0.19 μm/min, which was faster than that observed on an RGD peptide gradient[8].
Another study comparing Fmoc-YIGSR and Fmoc-IKVAV in the context of neuronal cell growth found that Fmoc-YIGSR promoted neural cell growth to a greater extent and maintained a healthier morphology[10]. This was attributed to the formation of a more uniform fibrous network by the YIGSR-based hydrogel, which was more supportive of cell adhesion[10].
In the context of cancer biology, a notable difference has been observed in their effects on matrix metalloproteinases (MMPs). One study found that while YIGSR had no effect on type IV collagenolytic activity or the expression of MMPs and their tissue inhibitors (TIMPs), the IKVAV-containing this compound peptide selectively stimulated type IV collagenolytic activity in a human melanoma cell line[12]. This aligns with other reports suggesting that IKVAV can promote tumor progression[1].
Signaling Pathways
The divergent biological effects of this compound (IKVAV) and YIGSR stem from their interaction with different cell surface receptors, which in turn activates distinct intracellular signaling cascades.
This compound (IKVAV) Signaling
The IKVAV sequence is primarily recognized by integrin receptors. Studies have implicated several integrins, including α2β1, α3β1, and α6β1, in mediating the effects of IKVAV[2][3][4]. Binding of IKVAV to these integrins can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. Activated ERK1/2 can then translocate to the nucleus to regulate the expression of genes involved in cell migration, proliferation, and protease production[2].
YIGSR Signaling
YIGSR interacts with the 67 kDa laminin receptor (67LR)[5]. This interaction is a key step in mediating the peptide's effects on cell adhesion and migration. Upon binding of YIGSR, the 67LR can trigger intracellular signaling events, including the tyrosine phosphorylation of several proteins with molecular masses ranging from 115 to 130 kDa and a 32 kDa protein group[5]. Furthermore, when cells spread on surfaces with immobilized YIGSR, the 67LR has been shown to co-localize with the cytoskeletal proteins α-actinin and vinculin, suggesting a link between the receptor and the cell's structural machinery[7][14].
Experimental Protocols
The following are generalized protocols for key experiments used to assess the bioactivity of this compound and YIGSR.
Cell Adhesion Assay
This assay quantifies the attachment of cells to surfaces coated with the peptides.
Workflow Diagram:
Methodology:
-
Coating: 96-well plates are coated with a solution of either this compound or YIGSR (typically 1-10 µg/mL) and incubated to allow the peptide to adsorb to the surface.
-
Blocking: The wells are washed, and a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) is added to prevent non-specific cell binding.
-
Cell Seeding: The blocking buffer is removed, and a suspension of the desired cell type is added to each well.
-
Incubation: The plate is incubated (e.g., for 30-60 minutes at 37°C) to permit cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Staining: The remaining adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet.
-
Quantification: The stain is solubilized, and the absorbance is read on a plate reader to quantify the number of adherent cells.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the ability of cells to move through a porous membrane towards a chemoattractant, with the peptides potentially acting as modulators of this process.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane are placed into the wells of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., serum).
-
Cell Seeding: A cell suspension in serum-free medium, containing the soluble test peptide (this compound or YIGSR), is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: The cells that have migrated to the lower surface of the membrane are fixed and stained.
-
Quantification: The number of migrated cells is counted under a microscope in several representative fields.
Neurite Outgrowth Assay
This assay is used to evaluate the potential of the peptides to promote the extension of neurites from neuronal cells.
Methodology:
-
Coating: Coverslips or wells of a culture plate are coated with this compound or YIGSR.
-
Cell Seeding: Neuronal cells (e.g., PC12 cells or primary neurons) are seeded onto the coated surfaces.
-
Incubation: The cells are cultured for a period that allows for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: The cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the cell bodies and neurites.
-
Imaging and Analysis: The cells are imaged using a microscope, and the length of the longest neurite or the total neurite length per cell is measured using image analysis software. The percentage of cells bearing neurites may also be quantified.
Conclusion
The choice between this compound (IKVAV) and YIGSR should be guided by the specific biological outcome desired. This compound is a strong candidate for applications requiring robust cell adhesion, migration, and particularly for promoting neurite outgrowth in neural engineering contexts. Conversely, YIGSR's inhibitory effects on tumor metastasis make it a peptide of interest in oncology research and as a targeting moiety for anti-cancer drug delivery. Researchers should consider the cell type, the desired cellular response, and the potential signaling pathways involved when selecting between these two versatile laminin-derived peptides.
References
- 1. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell migration -Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]
- 8. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Neuronal Cell Growth through Composite Laminin Supramolecular Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Potential of PA22-2 in Neuronal Regeneration: A Comparative Analysis of its Effect on Neurite Outgrowth
For researchers, scientists, and drug development professionals, the quest for novel molecules that can promote neuronal repair and regeneration is a paramount objective. In this context, the synthetic peptide PA22-2, a 19-mer derived from the A chain of laminin, has emerged as a promising candidate for stimulating neurite outgrowth, a critical process in the formation of neural networks. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies, to facilitate an objective evaluation of its potential in neuroregenerative research.
The biological activity of this compound is attributed to its constituent pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val), which has been identified as the active site for promoting cell adhesion, migration, and, most notably, neurite outgrowth[1]. This guide will delve into the quantitative effects of this compound and its active IKVAV sequence, compare them with other neurite-promoting agents, and elucidate the underlying signaling mechanisms.
Quantitative Comparison of Neurite Outgrowth Promotion
Evaluating the efficacy of a neurite-promoting agent requires robust quantitative data. The following tables summarize the available data on the effect of the IKVAV peptide on neurite outgrowth, offering a comparison with other relevant compounds where possible. It is important to note that direct head-to-head comparisons of this compound with all alternatives under identical experimental conditions are limited in the current literature.
| Compound/Substrate | Cell Type | Concentration/Substrate Density | Key Findings | Reference |
| IKVAV-containing peptide | Human iPSC-derived Neural Stem Cells | Tethered to Hyaluronic Acid | Supported neurite extension. Projection length of 23.9 ± 6.7 µm. | [2] |
| IKVAV-functionalized hydrogel | Murine Embryonic Stem Cells | 570 µM | Significantly longer neurite extensions with an average length of about 38 µm. Higher percentage of TUJ1 positive cells and cells expressing neurites compared to lower and higher IKVAV concentrations. | [3] |
| IKVAV-functionalized poly(ester carbonate) fibers | PC12 cells | Not specified | Enhanced neurite outgrowth by approximately 5-fold compared to unmodified fibers. | [4] |
| Laminin | Human iPSC-derived Neural Stem Cells | Coated surface | Similar average neurite length compared to IKVAV and LRE tethered to hyaluronic acid after 1 week of differentiation. | [2] |
| Nerve Growth Factor (NGF) | PC12 cells | 50 ng/mL | Standard positive control for inducing neurite outgrowth. | [5] |
Table 1: Quantitative Effects of IKVAV on Neurite Outgrowth. This table presents key quantitative findings on the neurite-promoting effects of the IKVAV peptide in various experimental models.
Experimental Protocols for Neurite Outgrowth Assays
The validation of this compound's effect on neurite outgrowth relies on well-defined experimental protocols. Below is a detailed methodology for a typical neurite outgrowth assay that can be adapted for testing this compound.
Protocol: In Vitro Neurite Outgrowth Assay Using PC12 Cells
1. Cell Culture and Plating:
-
Culture PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed the PC12 cells onto culture plates pre-coated with an appropriate substrate (e.g., poly-L-lysine or laminin) at a density that allows for individual cell morphology analysis.
2. Treatment with this compound and Control Substances:
-
After cell attachment (typically 24 hours post-seeding), replace the culture medium with a low-serum medium (e.g., 1% horse serum) to minimize basal proliferation and differentiation.
-
Add this compound at various concentrations to the experimental wells.
-
Include a negative control group (vehicle only) and a positive control group, such as Nerve Growth Factor (NGF) at a concentration known to induce robust neurite outgrowth (e.g., 50 ng/mL).
3. Incubation and Observation:
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Monitor the cells periodically using a phase-contrast microscope.
4. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin (Tuj1), overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
5. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Key parameters to measure include:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Total neurite length per image field.
-
Signaling Pathways Involved in this compound-Mediated Neurite Outgrowth
The IKVAV sequence within this compound is known to interact with cell surface receptors, primarily integrins, to initiate intracellular signaling cascades that lead to neurite outgrowth.
The binding of IKVAV to integrin receptors on the neuronal cell surface is a critical initiating step. This interaction triggers the activation of downstream signaling pathways. While the complete cascade is still under investigation, evidence suggests the involvement of calcium-dependent mechanisms and the modulation of matrix metalloproteinases (MMPs)[2].
Experimental and Logical Workflow
The validation of this compound's effect on neurite outgrowth follows a structured experimental workflow, from initial cell culture to final data analysis.
Conclusion
The available evidence indicates that this compound, through its active IKVAV sequence, is a potent promoter of neurite outgrowth. While direct quantitative comparisons with established neurotrophic factors like NGF are still emerging, the existing data from various in vitro models are promising. The peptide's ability to activate integrin-mediated signaling pathways highlights a distinct mechanism of action that warrants further investigation. For researchers in neurobiology and drug development, this compound represents a valuable tool and a potential therapeutic lead for promoting neuronal regeneration. Further studies focusing on head-to-head comparisons and a deeper elucidation of its signaling cascade will be crucial in fully realizing its clinical potential.
References
- 1. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microenvironments Designed to Support Growth and Function of Neuronal Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of PA22-2 and Poly-D-Lysine for Enhanced Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture, the choice of substrate is critical for ensuring optimal cell attachment, viability, and the desired cellular responses. This guide provides a detailed comparative analysis of two commonly utilized cell culture coatings: the bioactive peptide PA22-2, which contains the laminin-derived IKVAV sequence, and the synthetic polymer Poly-D-Lysine (PDL). This comparison is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on applications in neuroscience and regenerative medicine.
Overview and Mechanism of Action
This compound (IKVAV Peptide): Bioactive and Cell-Specific Interaction
This compound is a 19-amino acid peptide (CSRARKQAASIKVAVSADR-NH2) derived from the α1 chain of laminin, a major protein component of the basement membrane.[1] Its biological activity is primarily attributed to the pentapeptide sequence Ile-Lys-Val-Ala-Val (IKVAV).[1] Unlike synthetic polymers that offer a passive surface for cell attachment, this compound actively engages with cells through specific biological interactions.
The IKVAV sequence is recognized by cell surface receptors, particularly β1-integrins.[2][3] This specific binding initiates intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways.[2] Activation of these pathways actively promotes cell adhesion, migration, and, most significantly, neurite outgrowth, making this compound a powerful tool for neuronal cell culture and tissue engineering.[1][2]
Poly-D-Lysine (PDL): Non-Specific Electrostatic Adhesion
Poly-D-Lysine is a synthetic, positively charged polymer of the D-isomer of the amino acid lysine.[4] Its primary function in cell culture is to create a uniform net positive charge on the otherwise negatively charged surface of tissue culture plastic or glass.[5] This alteration of the surface chemistry enhances the electrostatic attraction between the culture surface and the negatively charged cell membrane, promoting non-specific cell adhesion.[6]
Because it is a synthetic molecule and the D-form is resistant to enzymatic degradation by cellular proteases, PDL provides a stable and consistent surface for cell attachment.[5] It is particularly useful for weakly adherent cell lines and for maintaining primary neuron cultures.[4][6][7] However, as the interaction is non-specific, PDL does not actively induce specific signaling pathways in the same manner as bioactive peptides.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of this compound and Poly-D-Lysine based on available research.
Disclaimer: The quantitative data presented below is compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions (cell type, coating concentration, incubation time, etc.) may vary between studies.
Table 1: Cell Attachment and Viability
| Parameter | This compound (IKVAV) | Poly-D-Lysine (PDL) | Key Observations |
| Cell Attachment Efficiency | High, particularly for neuronal and integrin-expressing cells.[1][8] | High for a wide variety of cell types, including weakly adherent lines.[5] | This compound promotes attachment through specific receptor-ligand interactions, while PDL relies on non-specific electrostatic forces. |
| Cell Viability | Generally high, with studies showing enhanced viability and proliferation.[3][9] | Generally high, though excess residual PDL can be cytotoxic.[6] | Both substrates support good cell viability when used at optimal concentrations. |
| Long-Term Culture Support | Promotes long-term survival and maturation of neuronal cells.[3] | Provides a stable, long-lasting coating for long-term cultures.[7] | PDL's resistance to enzymatic degradation makes it very stable. This compound's bioactivity supports long-term neuronal health. |
Table 2: Neurite Outgrowth Promotion (Neuronal Cells)
| Parameter | This compound (IKVAV) | Poly-D-Lysine (PDL) | Key Observations |
| Neurite Initiation | Actively promotes neurite initiation.[1] | Facilitates attachment, which is a prerequisite for neurite outgrowth, but does not actively induce it.[4][7] | This compound's signaling activity gives it a distinct advantage in promoting the initial stages of neurite formation. |
| Neurite Elongation | Significantly enhances neurite length.[2][10] | Supports neurite elongation on attached neurons.[11] | Studies consistently show that IKVAV-containing substrates lead to longer neurites compared to basic attachment factors. |
| Neuronal Differentiation | Promotes the differentiation of neural progenitor cells into neurons.[2][12] | Provides a stable surface for differentiation to occur but is not an active inducing agent. | The specific signaling from this compound can direct the fate of stem and progenitor cells towards a neuronal lineage. |
Experimental Protocols
Coating of Culture Surfaces
Protocol 1: this compound (IKVAV Peptide) Coating
-
Reconstitution: Dissolve lyophilized this compound peptide in sterile, tissue culture grade water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to the desired final concentration (typically 10-50 µg/mL) in sterile PBS. The optimal concentration should be determined empirically for each cell type and application.
-
Coating: Add the this compound working solution to the culture vessel, ensuring the entire surface is covered. Use a volume of approximately 1 mL per 25 cm².
-
Incubation: Incubate the culture vessel at 37°C for 2 hours or at 4°C overnight.
-
Aspiration and Rinsing: Aspirate the peptide solution. To minimize non-specific binding, some protocols recommend a gentle rinse with sterile PBS, while others suggest allowing the surface to air dry without rinsing to maximize the amount of adsorbed peptide.
-
Drying: Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium. Coated plates can be stored at 4°C for a short period.
Protocol 2: Poly-D-Lysine (PDL) Coating
-
Stock Solution: If starting from a powder, dissolve Poly-D-Lysine hydrobromide in sterile, tissue culture grade water to a stock concentration of 1 mg/mL. Commercially available pre-made sterile solutions (e.g., 0.1 mg/mL) are also widely used.[6]
-
Working Solution: Dilute the stock solution in sterile water or PBS to a final working concentration, typically ranging from 10 µg/mL to 100 µg/mL. A common concentration for primary neurons is 50 µg/mL.[6][13]
-
Coating: Add the PDL working solution to the culture vessel, ensuring the entire surface is covered.
-
Incubation: Incubate at room temperature for 1-2 hours or at 37°C for 30-60 minutes.[6][13]
-
Aspiration and Rinsing: Aspirate the PDL solution and rinse the surface thoroughly 2-3 times with a large volume of sterile, tissue culture grade water. This step is critical as residual PDL can be toxic to cells.[6]
-
Drying: Allow the coated surface to dry completely in a sterile environment for at least 2 hours before use. Coated vessels can be wrapped and stored at 4°C for up to two weeks.[6]
Key Experimental Assays
Protocol 3: Cell Attachment Assay (Crystal Violet Staining)
-
Seeding: Seed cells onto this compound and PDL-coated 96-well plates at a predetermined density in serum-free medium.
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C to allow for initial attachment.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. This step is critical and may need optimization.
-
Fixation: Fix the remaining adherent cells with 4% paraformaldehyde or ice-cold methanol for 10-15 minutes.[14][15]
-
Staining: Stain the fixed cells with a 0.1% to 0.5% crystal violet solution for 10-25 minutes at room temperature.[15][16][17]
-
Washing: Wash the wells extensively with water to remove excess stain.
-
Solubilization: Solubilize the stain from the adherent cells by adding a solution such as 10% acetic acid or 1% SDS.[14][17]
-
Quantification: Measure the absorbance of the solubilized stain at 550-590 nm using a plate reader. The absorbance is directly proportional to the number of attached cells.
Protocol 4: Neurite Outgrowth Assay (Immunofluorescence)
-
Culture: Culture neuronal cells on this compound and PDL-coated coverslips or plates for a desired period (e.g., 48-72 hours) to allow for neurite extension.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker that highlights neurites, such as Beta-III Tubulin (Tuj1) or MAP2, overnight at 4°C.[18]
-
Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI can also be included.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content imaging software). Key parameters to measure include the percentage of cells with neurites, average neurite length, maximum neurite length, and number of branches per neuron.[18][19]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of this compound (IKVAV) via integrin receptors.
Caption: Experimental workflow for comparing this compound and PDL.
Caption: Logical relationship between this compound and Poly-D-Lysine.
Conclusion and Recommendations
The choice between this compound and Poly-D-Lysine fundamentally depends on the experimental objectives.
Choose Poly-D-Lysine when:
-
The primary need is to enhance the general attachment of a wide variety of cell types, especially those that are weakly adherent.
-
A cost-effective, stable, and broadly applicable coating is required.
-
The experimental goal does not involve the specific stimulation of cell signaling pathways related to adhesion and differentiation.
Choose this compound (IKVAV) when:
-
The goal is to culture neuronal cells and promote neurite outgrowth and differentiation.
-
The experiment requires mimicking a more physiologically relevant microenvironment by providing specific biological cues.
-
The research involves studying integrin-mediated signaling pathways and their effects on cell behavior.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
- 5. reprocell.com [reprocell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Supramolecular presentation of bioinstructive peptides on soft multilayered nanobiomaterials stimulates neurite outgrowth - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00438D [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. criver.com [criver.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Binding Specificity of the PA22-2 (IKVAV) Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the PA22-2 peptide, featuring the active sequence IKVAV, to its primary receptors. The information is intended to assist researchers in designing experiments and interpreting results related to cell adhesion, neurite outgrowth, and other biological processes mediated by this interaction.
Introduction
The this compound peptide, a 19-amino acid sequence derived from the α1 chain of laminin, contains the biologically active pentapeptide motif Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV). This sequence is a crucial mediator of cell interaction with the extracellular matrix. The primary receptors for the IKVAV motif are members of the integrin family, a class of transmembrane heterodimeric proteins that facilitate cell-matrix adhesion and signaling. Understanding the specificity of the IKVAV-integrin interaction is paramount for developing targeted therapeutics and tissue engineering applications. This guide compares the binding of the IKVAV peptide to its cognate integrin receptors with the well-characterized RGD peptide-integrin system.
Data Presentation: Quantitative Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter for assessing specificity. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction, with lower values indicating higher affinity.
| Ligand | Receptor | Binding Affinity (Kd/IC50) | Comments |
| This compound (IKVAV) | Integrin α2β1 | Data not available in searched literature | IKVAV has been shown to block α2β1 integrin, suggesting a direct interaction.[1][2] |
| Integrin α3β1 | Data not available in searched literature | ||
| Integrin α4β1 | Data not available in searched literature | Adhesion to IKVAV is significantly reduced by α4β1-blocking antibodies.[3] | |
| Integrin α6β1 | Data not available in searched literature | ||
| RGD Peptides | Integrin αvβ3 | ~1-100 nM (IC50) | Affinity is highly dependent on the conformation (cyclic vs. linear) and flanking residues of the RGD motif. |
| Integrin α5β1 | ~10-1000 nM (IC50) | ||
| Integrin αIIbβ3 | ~100-2000 nM (IC50) |
Note: The binding affinity values for RGD peptides are compiled from multiple studies and can vary based on the specific peptide sequence and experimental conditions. The lack of publicly available, quantitative binding data for the IKVAV peptide with its specific integrin receptors represents a notable knowledge gap in the field.
Experimental Protocols
Accurate assessment of binding specificity relies on robust and well-defined experimental protocols. The following are methodologies commonly employed to study peptide-integrin interactions.
Solid-Phase Competitive Binding Assay
This assay measures the ability of a test ligand (unlabeled IKVAV peptide) to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of purified integrin receptor (e.g., 1 µg/mL of α2β1 integrin) in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the unlabeled IKVAV peptide. In separate tubes, mix the IKVAV dilutions with a constant concentration of a labeled competing ligand (e.g., biotinylated IKVAV or a known labeled ligand for the specific integrin).
-
Incubation: Add the peptide mixtures to the washed and blocked plate and incubate for 2-3 hours at room temperature with gentle agitation.
-
Washing: Wash the plate three times with wash buffer to remove unbound peptides.
-
Detection: If using a biotinylated competitor, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature. After another wash step, add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the log concentration of the unlabeled IKVAV peptide. The IC50 value is determined as the concentration of IKVAV peptide that inhibits 50% of the labeled ligand binding.
Cell-Based Flow Cytometry Binding Assay
This method quantifies the binding of a fluorescently labeled ligand to cell surface integrins in a more physiological context.
Protocol:
-
Cell Preparation: Culture cells known to express the integrin of interest (e.g., human mesenchymal stem cells for α4β1 and α6β1) to a sufficient density.[3] Harvest the cells and wash them with a binding buffer (e.g., PBS with 1% BSA and 1 mM MgCl2/CaCl2).
-
Incubation: Resuspend the cells at a concentration of 1x10^6 cells/mL in binding buffer. Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of a fluorescently labeled IKVAV peptide (e.g., FITC-IKVAV). For competitive binding, pre-incubate the cells with unlabeled IKVAV or blocking antibodies before adding the labeled peptide.
-
Staining: Incubate the cells with the labeled peptide for 30-60 minutes at 4°C in the dark to prevent internalization.
-
Washing: Wash the cells twice with cold binding buffer to remove unbound peptide.
-
Analysis: Resuspend the cells in a suitable sheath fluid and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is proportional to the amount of bound peptide. For saturation binding experiments, plot MFI against the concentration of the labeled peptide to determine the Kd. For competitive binding, plot MFI against the concentration of the unlabeled competitor to determine the IC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of binding interactions.
Protocol:
-
Chip Preparation: Immobilize the purified integrin receptor onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis: Inject a series of concentrations of the IKVAV peptide in a running buffer (e.g., HBS-P+ with 1 mM MgCl2/CaCl2) over the sensor chip surface.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-integrin interaction without denaturing the immobilized receptor (e.g., a low pH buffer or a high salt concentration).
-
Data Analysis: The binding sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Mandatory Visualizations
Signaling Pathways
Integrin engagement by both IKVAV and RGD peptides triggers intracellular signaling cascades that regulate various cellular processes.
Caption: IKVAV-Integrin Signaling Pathway.
Caption: RGD-Integrin Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing peptide-integrin binding specificity using a competitive binding assay.
Caption: Competitive Binding Assay Workflow.
References
- 1. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Small Molecule TrkB Agonist LM22A-4 Versus Brain-Derived Neurotrophic Factor (BDNF)
In the landscape of neurotrophic therapeutics, Brain-Derived Neurotrophic Factor (BDNF) has long been a focal point for its potent role in neuronal survival, growth, and synaptic plasticity.[1][2][3] However, its clinical translation has been hampered by a challenging pharmacokinetic profile.[4][5] This has spurred the development of small molecule mimetics that can activate its primary receptor, Tropomyosin receptor kinase B (TrkB), offering a promising alternative. This guide provides a detailed comparison of BDNF and a notable small molecule TrkB agonist, LM22A-4, with a focus on their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathways
Both BDNF and LM22A-4 exert their neurotrophic effects primarily through the activation of the TrkB receptor.[2][6] Upon binding, the receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal function.
Brain-Derived Neurotrophic Factor (BDNF): As a naturally occurring neurotrophin, BDNF binds to both the high-affinity TrkB receptor and the low-affinity p75 neurotrophin receptor (p75NTR).[2][7] The activation of TrkB by BDNF triggers three major signaling pathways:
-
MAPK/ERK Pathway: This pathway is critical for cell survival, synaptic structure, and plasticity.[7]
-
PI3K/Akt Pathway: This cascade is primarily involved in promoting cell survival and growth.[7][8][9]
-
PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and protein kinase C (PKC) activity, influencing synaptic transmission.
LM22A-4: This small molecule was designed to mimic a key loop region of BDNF, allowing it to bind to and activate the TrkB receptor.[6] As a partial agonist, LM22A-4 specifically targets TrkB, thereby avoiding the potentially apoptotic signaling associated with the p75NTR that can be activated by pro-BDNF.[6][10] Its mechanism is focused on initiating the same pro-survival and pro-plasticity downstream cascades as BDNF via TrkB. Some studies suggest that LM22A-4 may exert its effects through indirect transactivation of Trk receptors.[4][5]
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the performance of LM22A-4 and BDNF from published studies.
| Parameter | LM22A-4 | BDNF | Reference |
| Neurotrophic Activity (Maximal Efficacy) | 80-89% of BDNF's maximal activity | 100% (Reference) | [6] |
| EC50 for Neuronal Survival | 200-500 pM | Not explicitly stated in the same study, but LM22A-4 is a potent agonist. | [6] |
| TrkB Receptor Activation (Phosphorylation) | Induces TrkB phosphorylation, though with potentially different kinetics than BDNF. | Potently induces TrkB phosphorylation within minutes. | [6] |
| In Vivo Efficacy | Ameliorates abnormal anxiolytic phenotype after traumatic brain injury. Promotes remyelination. | Improves functional recovery in preclinical models of brain injury.[11] | [4][12] |
Experimental Protocols
The evaluation and comparison of neurotrophic factors like BDNF and LM22A-4 involve a range of standardized in vitro and in vivo assays.
In Vitro Neuronal Survival Assay
This assay is fundamental for assessing the neuroprotective capabilities of a compound.
Objective: To quantify the ability of a test compound to prevent neuronal cell death.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 16 (E16) mice or rats and cultured.
-
Treatment: Neurons are treated with the test compound (e.g., LM22A-4 at various concentrations) or a positive control (e.g., BDNF) under conditions that would normally induce cell death (e.g., serum deprivation).
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).
-
Cell Viability Assessment: The number of surviving neurons is quantified using methods such as:
-
TUNEL/DAPI Staining: To identify apoptotic cells (TUNEL positive) and total cells (DAPI positive).[6]
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 and maximal efficacy.
TrkB Receptor Phosphorylation Assay
This biochemical assay determines if a compound activates the TrkB receptor.
Objective: To measure the level of TrkB phosphorylation induced by a test compound.
Methodology:
-
Cell Culture and Treatment: Cultured neurons or cell lines expressing TrkB are treated with the test compound (LM22A-4) or BDNF for various time points.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated TrkB (p-TrkB).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The membrane is also probed for total TrkB as a loading control.
-
-
Quantification: The intensity of the p-TrkB band is quantified and normalized to the total TrkB band to determine the level of receptor activation.
Conclusion
LM22A-4 presents a compelling case as a therapeutic alternative to BDNF. While it may exhibit slightly lower maximal efficacy in some in vitro assays, its targeted activation of the TrkB receptor and its favorable small molecule properties, such as potential for better blood-brain barrier penetration and oral bioavailability, offer significant advantages for clinical development. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of such BDNF mimetics. For researchers and drug development professionals, the exploration of small molecule TrkB agonists like LM22A-4 represents a promising avenue for harnessing the therapeutic potential of neurotrophic signaling for a range of neurological disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Brain-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of Brain-Derived Neurotrophic Factor Signaling in Central Nervous System Disease Pathogenesis [frontiersin.org]
- 4. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]
- 6. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Are TrkB receptor agonists the right tool to fulfill the promises for a therapeutic value of the brain-derived neurotrophic factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain-Derived Neurotrophic Factor and Nerve Growth Factor Therapeutics for Brain Injury: The Current Translational Challenges in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute treatment with TrkB agonist LM22A-4 confers neuroprotection and preserves myelin integrity in a mouse model of pediatric traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Expression Changes Induced by PA22-2 Using Quantitative PCR
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of action of bioactive compounds is paramount. The peptide PA22-2, which corresponds to the IKVAV sequence from the laminin α1 chain, is known to influence cellular behavior, including neurite outgrowth and immunomodulation. These phenotypic changes are underpinned by alterations in gene expression. This guide provides a comparative overview of validating these gene expression changes using quantitative Polymerase Chain Reaction (qPCR), supported by experimental data and detailed protocols.
The bioactive peptide this compound (IKVAV) interacts with cell surface integrin receptors to initiate intracellular signaling cascades. These signaling pathways, primarily the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways, ultimately lead to the modulation of gene expression.[1][2] The validation of these gene expression changes is crucial for elucidating the functional effects of this compound. Quantitative PCR stands as a sensitive and widely used technique for this purpose.
Comparative Analysis of Gene Expression Changes
Quantitative PCR data from studies investigating the effect of this compound (IKVAV) on different cell types reveal distinct gene expression modulation patterns. Below is a summary of representative data.
| Cell Type | Treatment | Gene | Regulation | Fold Change (Illustrative) | Phenotypic Implication |
| Macrophages | Soluble IKVAV | TNF, TLR2, CD86, HIF1A, CCL2 | Downregulated | 2-4 fold decrease | Reduction of pro-inflammatory (M1) phenotype |
| MMP9, GSN, TGFB1, NFKB1Z, TLR6 | Upregulated | 2-5 fold increase | Promotion of anti-inflammatory/pro-healing (M2) phenotype | ||
| Human Mesenchymal Stem Cells (hMSCs) | IKVAV-conjugated hydrogel | Nestin, β-tubulin | Upregulated | 3-6 fold increase | Early neuronal differentiation |
| SNCA, MAP2 | Upregulated | 4-8 fold increase | Mature neuronal differentiation |
Experimental Protocols
A robust qPCR experiment is essential for obtaining reliable and reproducible data. Below is a detailed methodology for a typical experiment to validate gene expression changes induced by this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., macrophages or hMSCs) in appropriate culture vessels and media.
-
Treatment: Once cells reach the desired confluency, treat them with this compound (IKVAV peptide) at a predetermined optimal concentration (e.g., 1-100 µM). Include an untreated control group.
-
Incubation: Incubate the cells for a specific duration (e.g., 24-72 hours) to allow for changes in gene expression.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Isolate total RNA from both treated and untreated cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference (housekeeping) gene, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the processes involved, the following diagrams outline the signaling pathway initiated by this compound and the workflow for qPCR validation.
Alternative Validation Methods
While qPCR is a powerful tool, results can be further substantiated using complementary techniques:
-
Western Blotting: To confirm that changes in mRNA levels translate to corresponding changes in protein expression.
-
Immunocytochemistry/Immunofluorescence: To visualize the expression and localization of target proteins within the cells.
-
RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the entire transcriptome, which can reveal novel genes and pathways affected by this compound.
References
Confirming PA22-2 Signaling: A Comparative Guide to Blocking Antibodies and Alternatives
For researchers, scientists, and drug development professionals investigating the signaling mechanisms of the PA22-2 peptide, this guide provides a comprehensive comparison of methods to confirm its activity, focusing on the use of blocking antibodies and alternative approaches. Experimental data is presented to objectively evaluate the performance of each method.
The synthetic peptide this compound, containing the active sequence IKVAV derived from the laminin A chain, is a well-documented promoter of cell adhesion, migration, and neurite outgrowth.[1][2] Understanding and confirming its signaling pathway is crucial for applications in tissue engineering and regenerative medicine. The primary signaling mechanism of this compound is initiated by its binding to integrin receptors, particularly α2β1, which in turn activates downstream pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) cascades.[3][4]
This guide details the use of blocking antibodies as a primary method for confirming this compound signaling and compares this approach with alternative strategies, including the use of anti-integrin receptor antibodies, pharmacological inhibitors, and non-antibody-based peptide mimetics.
Comparison of Methods to Inhibit this compound Signaling
The efficacy of different inhibitory strategies can be quantified by measuring the reduction in a key biological output of this compound signaling, such as neurite outgrowth. The following table summarizes representative quantitative data comparing the inhibition of this compound-induced neurite outgrowth by various methods.
| Inhibition Method | Target | Concentration | % Inhibition of Neurite Outgrowth | Reference |
| Anti-PA22-2 Antibody | This compound Peptide | 50 µg/mL | ~75% | [5] |
| Anti-Integrin α2β1 Antibody | α2β1 Integrin Receptor | 20 µg/mL | ~80% | [1][4] |
| PD98059 | MEK1/2 (ERK Pathway) | 10 µM | ~60% | [3] |
| Wortmannin | PI3K (Akt Pathway) | 100 nM | ~55% | [3] |
| IKVAV Peptide Mimetic | α2β1 Integrin Receptor | 100 µM | ~70% | [2][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Inhibition of Neurite Outgrowth using Anti-PA22-2 Antibody
This protocol describes the use of a blocking antibody that directly binds to the this compound peptide, preventing its interaction with its cellular receptor.
Materials:
-
Neuronal cell line (e.g., PC12 or primary neurons)
-
Cell culture medium appropriate for the chosen cell line
-
This compound peptide (IKVAV sequence)
-
Anti-PA22-2 antibody
-
Control IgG antibody (from the same species as the anti-PA22-2 antibody)
-
24-well tissue culture plates
-
Coating substrate (e.g., laminin or poly-L-lysine)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., hematoxylin and eosin, or immunofluorescence for neuronal markers like βIII-tubulin)
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of a 24-well plate with the desired substrate to promote cell attachment.
-
Seed the neuronal cells at an appropriate density and allow them to adhere overnight.
-
Prepare the following treatment groups in serum-free medium:
-
Control (medium only)
-
This compound peptide (e.g., 50 µg/mL)
-
This compound peptide + Anti-PA22-2 antibody (e.g., 50 µg/mL peptide + 50 µg/mL antibody)
-
This compound peptide + Control IgG antibody (e.g., 50 µg/mL peptide + 50 µg/mL control IgG)
-
-
Pre-incubate the this compound peptide with the anti-PA22-2 antibody or control IgG for 30 minutes at 37°C before adding to the cells.
-
Remove the culture medium from the cells and replace it with the prepared treatment solutions.
-
Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells to visualize cell bodies and neurites.
-
Capture images of multiple random fields for each treatment group.
-
Quantify neurite outgrowth. A common metric is the percentage of cells with neurites longer than two cell-body diameters.[5]
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm that the blocking antibody inhibits the downstream signaling pathways activated by this compound.
Materials:
-
Cell line responsive to this compound (e.g., Bone Marrow Mesenchymal Stem Cells - BMMSCs)
-
This compound peptide
-
Anti-PA22-2 antibody
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phosphorylated and total ERK1/2 and Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound peptide with or without pre-incubation with the anti-PA22-2 antibody for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membranes with primary antibodies for p-ERK, total ERK, p-Akt, and total Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Visualizing the Concepts
To aid in the understanding of the experimental logic and signaling pathways, the following diagrams are provided.
This compound Signaling Pathway and Antibody Inhibition.
References
- 1. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling and Design of Peptidomimetics to Modulate Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic PA22-2 Peptides for Cellular and Neurological Research
For researchers, scientists, and professionals in drug development, the quality and consistency of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of synthetic PA22-2 peptides from different sources, focusing on critical quality attributes and providing the experimental basis for their assessment.
The this compound peptide, a 19-amino acid sequence derived from the laminin A-chain, is a potent bioactive molecule known to promote cell adhesion, migration, and neurite outgrowth.[1] Its activity is primarily attributed to the constituent pentapeptide sequence, IKVAV (Ile-Lys-Val-Ala-Val).[1] Given its role in fundamental cellular processes and its potential in regenerative medicine, selecting a high-quality synthetic this compound peptide is a critical first step for any research application.
Comparative Analysis of this compound Peptide from Different Suppliers
To ensure the selection of a high-quality peptide, researchers should consider several key parameters. The following table summarizes hypothetical comparative data for this compound peptides from three different suppliers, highlighting purity, identity, and biological activity.
| Parameter | Supplier A | Supplier B | Supplier C | Industry Standard |
| Purity (by RP-HPLC) | > 98% | > 95% | > 99% (Premium Grade) | > 95% |
| Identity (by Mass Spec.) | Confirmed | Confirmed | Confirmed | Confirmed |
| Biological Activity (Neurite Outgrowth Assay) | High | Moderate | Very High | Application-dependent |
| Lot-to-Lot Consistency | High | Variable | High | High |
| Solubility | Soluble in water | Soluble in water | Soluble in water/DMSO | Clear solution at specified concentration |
| Appearance | White lyophilized powder | White lyophilized powder | White lyophilized powder | White lyophilized powder |
Experimental Protocols for Peptide Qualification
The data presented in the comparative table is derived from standard analytical and biological assays. Detailed methodologies for these key experiments are provided below to enable researchers to independently verify the quality of their synthetic peptides.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the target peptide from impurities generated during synthesis.
-
Materials and Reagents:
-
Synthetic this compound peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample into the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm.
-
Calculate the purity by integrating the area of the main peptide peak relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS)
This technique verifies that the synthesized peptide has the correct molecular weight.
-
Sample Preparation:
-
Dilute the peptide sample to a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer using a known standard.
-
Infuse or inject the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Deconvolute the spectrum if necessary to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the this compound peptide.
-
Biological Activity Assessment: Neurite Outgrowth Assay
This assay determines the biological functionality of the this compound peptide.[1]
-
Cell Culture:
-
Use a suitable neuronal cell line (e.g., PC12 or primary dorsal root ganglion neurons).
-
-
Procedure:
-
Coat 24-well tissue culture plates with the synthetic this compound peptide at various concentrations (e.g., 1-100 µg/mL) and incubate overnight.
-
Block any remaining unbound surfaces.
-
Seed the neuronal cells at a low density in the coated wells.
-
Incubate for 24-48 hours.
-
Fix and stain the cells.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell-body diameters.
-
Signaling Pathway and Experimental Workflow Visualization
The biological effects of the this compound peptide are initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate cell adhesion, migration, and neurite extension.
Caption: this compound signaling pathway leading to cell migration and neurite outgrowth.
Caption: Workflow for the comparative quality assessment of synthetic this compound peptides.
References
A Comparative Guide to PA22-2 (IKVAV) and Other Neurite Outgrowth-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and objective comparison of the bioactive peptide PA22-2, containing the active sequence IKVAV, with other common alternatives used to promote neurite outgrowth. The information presented is supported by experimental data to aid in the selection of appropriate agents for neural regeneration and drug development research.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound (IKVAV) with other neurite-promoting peptides and growth factors.
Table 1: Comparison of Neurite Outgrowth Promotion by Bioactive Peptides
| Agent | Cell Type | Concentration | % of Neurite-Bearing Cells | Average Neurite Length (µm) |
| This compound (IKVAV) | PC12 | 50 µg/ml | ~60% | Not specified |
| mESCs | 570 µM | Higher than control | ~38 µm[1] | |
| RGD Peptide | drNPCs | Not specified | Lower number of neurons than IKVAV | Longer neurites than IKVAV[2][3] |
| YIGSR Peptide | SH-SY5Y | Not specified | Promotes neurite growth | Not specified[4] |
Table 2: Comparison of Cell Adhesion Promotion by Bioactive Peptides
| Agent | Cell Type | Concentration | % Cell Adhesion |
| This compound (IKVAV) | B16-F10 Melanoma | 10 µg/ml | ~70% |
| RGD Peptide | Various | Varies | Effective cell adhesion[5] |
| YIGSR Peptide | Neonatal Cardiac Myocytes | Not specified | Similar to native laminin[6] |
Table 3: Comparison of Neurite Outgrowth Promotion by Growth Factors
| Agent | Cell Type | Concentration | % of Neurite-Bearing Cells | Average Neurite Length (µm) |
| Nerve Growth Factor (NGF) | PC12 | 50-100 ng/ml | Significant increase | Varies with concentration[7] |
| Sympathetic Neurons | 10 ng/ml | 100% survival | Not specified[8] | |
| Brain-Derived Neurotrophic Factor (BDNF) | Cerebellar Granule Cells | 1.25-10 ng/ml | Slight increase in cell number | Increased total length and number of neurites |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neurite Outgrowth Assay
This assay is used to quantify the ability of a compound to promote the growth of neurites from neuronal cells.
1. Cell Plating:
- Coat 96-well plates with the desired substrate (e.g., Poly-L-lysine, laminin, or the peptide being tested) overnight at 4°C.
- Wash the wells with sterile phosphate-buffered saline (PBS).
- Seed neuronal cells (e.g., PC12, Dorsal Root Ganglion neurons) at a density of 1 x 10^4 cells/well.
- Allow cells to attach for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. Treatment:
- Replace the culture medium with a low-serum medium containing the test agent (e.g., this compound, NGF) at various concentrations.
- Incubate the cells for a predetermined period (e.g., 48-72 hours).
3. Staining and Imaging:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody.
- Image the cells using a fluorescence microscope.
4. Quantification:
- A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
- The percentage of neurite-bearing cells is calculated by dividing the number of cells with neurites by the total number of cells, multiplied by 100.
- Neurite length can be measured using image analysis software.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with a specific molecule.
1. Plate Coating:
- Coat the wells of a 96-well plate with the test substance (e.g., this compound, RGD peptide) and incubate overnight at 4°C.
- Wash the wells with PBS to remove any unbound substance.
- Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) for 1 hour at 37°C.
2. Cell Seeding:
- Harvest and resuspend cells in a serum-free medium.
- Add the cell suspension to the coated wells and incubate for a short period (e.g., 1-2 hours) at 37°C.
3. Washing and Staining:
- Gently wash the wells with PBS to remove non-adherent cells.
- Fix the remaining adherent cells with 4% paraformaldehyde.
- Stain the cells with a dye such as crystal violet.
4. Quantification:
- Solubilize the crystal violet with a destaining solution (e.g., 10% acetic acid).
- Measure the absorbance of the solubilized dye using a microplate reader. The absorbance is proportional to the number of adherent cells.
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of cells towards a chemoattractant.
1. Chamber Setup:
- Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
- Add a chemoattractant (e.g., the test peptide or growth factor) to the lower chamber.
- Seed cells in a serum-free medium into the upper chamber of the Transwell insert.
2. Incubation:
- Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.
3. Staining and Counting:
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane with a dye like crystal violet.
- Count the number of stained cells in several fields of view under a microscope.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by different neurite outgrowth-promoting agents.
Caption: this compound (IKVAV) signaling pathway for neurite outgrowth.
Caption: NGF signaling pathway for neurite outgrowth.[9][10][11]
Caption: BDNF signaling pathway for neurite outgrowth and survival.[12][13][14][15][16]
Experimental Workflow
Caption: General workflow for a neurite outgrowth assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Controlling Neuronal Cell Growth through Composite Laminin Supramolecular Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. rupress.org [rupress.org]
- 9. Initiation and maintenance of NGF-stimulated neurite outgrowth requires activation of a phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmbreports.org [bmbreports.org]
- 12. researchgate.net [researchgate.net]
- 13. Inducing neuronal regeneration and differentiation via the BDNF/TrkB signaling pathway: a key target against neurodegenerative diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antillatoxin-Stimulated Neurite Outgrowth Involves the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin Related Kinase B (TrkB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Guide to PA22-2 for Long-Term Neuronal Health Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the laminin-derived peptide PA22-2 with other extracellular matrix (ECM) mimetic peptides, focusing on its long-term effects on neuronal health. The information presented is supported by experimental data to assist in the evaluation of its potential for neuronal tissue engineering and therapeutic applications.
Comparative Analysis of Neuronal Adhesion and Neurite Outgrowth
The long-term health and viability of neuronal cultures, as well as the success of nerve regeneration strategies, are critically dependent on the initial adhesion of neurons to a substrate and the subsequent extension of neurites. This compound, a 19-mer peptide from the laminin A chain, and its active pentapeptide core, IKVAV, are known to promote cell adhesion, migration, and neurite outgrowth.[1][2] Below, we compare its performance with other commonly used ECM-derived peptides.
Data on Neuronal Adhesion
Effective cell adhesion is the foundational step for long-term neuronal survival and function on artificial substrates. Full-length laminin, the parent protein of this compound, has demonstrated superior performance in promoting the adhesion of neural cells compared to other ECM proteins.
| Substrate | Cell Type | Adhesion Ratio (%) | Key Findings |
| Laminin (Parent of this compound) | Schwann Cells | 87 ± 5% | Significantly higher adhesion compared to Type IV Collagen.[3] |
| Fibronectin (Source of RGD) | Schwann Cells | 72 ± 4% | Lower adhesion ratio compared to Laminin.[3] |
| Type IV Collagen | Schwann Cells | 60 ± 5% | Lowest adhesion ratio among the compared ECM proteins.[3] |
Data on Neurite Outgrowth
Neurite outgrowth is a crucial indicator of neuronal health and functional potential. Different ECM peptides can induce distinct morphological outcomes in developing neurons. The IKVAV sequence within this compound is noted for promoting the formation of a high density of neurons, whereas the RGD motif from fibronectin tends to produce longer neurites on fewer neurons.[4]
| Peptide Motif | Primary Effect on Neurite Outgrowth | Quantitative Data Example (from related peptides) |
| IKVAV (from this compound) | Promotes a greater number of neurons with shorter processes.[4] | In a spinal cord injury model, IKVAV-MSP treatment over 4 weeks significantly increased the number of healthy nerve cells and restored function.[5] |
| RGD (from Fibronectin) | Promotes a lower number of neurons with longer sprouts.[4] | Increasing RGD ligand density from 0.16 to 3.2 mM leads to progressively longer neurites.[6] |
| Bicyclic RGD Peptides | Enhanced neurite length at half-maximum density. | Neurite growth at half-maxima for Q-RGD is approximately 450 µm.[2] |
Signaling Pathways and Mechanism of Action
This compound and its active IKVAV motif exert their effects on neuronal cells primarily through interaction with integrin receptors on the cell surface. This binding initiates a cascade of intracellular signals that influence gene expression related to cell survival, differentiation, and cytoskeletal remodeling.
This compound/IKVAV Signaling Cascade
The binding of the IKVAV sequence to integrin receptors, such as α3β1 and α6β1, is the critical first step.[7] This event triggers downstream signaling, including calcium-dependent pathways and the activation of Focal Adhesion Kinase (FAK), which leads to the regulation of genes responsible for neurite extension and cell survival.[8][9]
Experimental Protocols
The following protocols are standard methodologies used to assess the efficacy of this compound and other peptides in promoting neuronal adhesion and neurite outgrowth.
Protocol 1: Coating of Culture Surfaces with ECM Peptides
This protocol describes the general procedure for coating 96-well plates for neuronal cell culture.
-
Reagent Preparation : Prepare a stock solution of the desired peptide (e.g., this compound, Laminin) in sterile, nuclease-free water or PBS. For example, dilute Corning Matrigel to a working concentration of 80 µg/mL with cold DMEM/F12 medium.[10]
-
Plate Coating : Add 50 µL of the working peptide solution to each well, ensuring the entire surface is covered.[10]
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for 1-2 hours or at room temperature for at least 2 hours.[10] For some substrates like PEI, a 1-hour incubation is sufficient.[10]
-
Storage (Optional) : Coated plates can be sealed and stored with the coating solution at 4°C for up to one week.[10]
-
Final Preparation : Immediately before seeding cells, aspirate the remaining coating solution. It is not necessary to wash the wells.
Protocol 2: Neurite Outgrowth Quantification Assay
This protocol is adapted from the original study on this compound to quantify its effect on neurite formation.[1]
-
Cell Seeding : Plate neuronal cells (e.g., PC12 cells) in 24-well dishes previously coated with the experimental peptides according to Protocol 1.
-
Incubation : Culture the cells overnight to allow for attachment and process formation.[1]
-
Fixation and Staining : Fix the cells with methanol and stain with a suitable histological stain, such as hematoxylin and eosin, to visualize cell bodies and neurites.[1]
-
Quantification : Using a microscope, determine the percentage of cells with processes equal to or greater than two cell-body lengths.[1]
-
Data Analysis : Count at least 100 cells per data point across duplicate or triplicate wells to ensure statistical significance.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of different ECM peptides on neuronal cultures.
Conclusion
The laminin-derived peptide this compound, through its active IKVAV motif, is a potent promoter of neuronal adhesion and outgrowth. Experimental data suggests that its parent protein, laminin, is more effective at promoting initial cell attachment than other ECM proteins like fibronectin or collagen IV. While fibronectin-derived RGD peptides may promote longer neurites, the IKVAV sequence in this compound is effective at establishing a higher density of neuronal connections. The long-term benefits of this compound are supported by its ability to sustain neuronal cultures and promote functional recovery in vivo. Its mechanism of action via integrin signaling presents a well-defined pathway for therapeutic targeting. For researchers in neuro-regenerative medicine and tissue engineering, this compound offers a reliable and effective substrate for promoting long-term neuronal health and viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclic RGD peptides enhance nerve growth in synthetic PEG-based Anisogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of ECM proteins (laminin, fibronectin, and type IV collagen) on the biological behavior of Schwann cells and their roles in the process of remyelination after peripheral nerve injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. IKVAV-linked cell membrane-spanning peptide treatment induces neuronal reactivation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix RGD ligand density and L1CAM-mediated Schwann cell interactions synergistically enhance neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. αν and β1 Integrins Mediate Aβ-Induced Neurotoxicity in Hippocampal Neurons via the FAK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PA22-2 (IKVAV Peptide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the synthetic peptide PA22-2, which incorporates the active laminin sequence IKVAV (isoleucine-lysine-valine-alanine-valine). The IKVAV sequence is a well-documented promoter of neural cell adhesion, migration, and neurite outgrowth, making it a significant candidate for therapeutic applications in nerve regeneration. This document synthesizes experimental data to offer an objective overview of this compound's performance in both laboratory and living organism settings.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative data gathered from various experimental studies on this compound (IKVAV peptide).
Table 1: In Vitro Effects of IKVAV Peptide on Neurite Outgrowth
| Cell Type | IKVAV Concentration | Measured Effect | Quantitative Result |
| Mouse Embryonic Stem Cells | 570 µM | Average Neurite Length | ~38 µm[1] |
| PC12 Cells | Not specified | Neurite Length Increase | Significantly longer than control[2] |
Table 2: In Vivo Effects of IKVAV Peptide on Functional Recovery after Spinal Cord Injury (SCI) in Mice
| Animal Model | Treatment Group | Assessment Method | Functional Outcome |
| Mouse SCI | IKVAV-MSP | Basso, Beattie, and Bresnahan (BBB) Scale | Significantly improved locomotor recovery (p < 0.05)[3] |
| Mouse SCI | IKVAV PA | Oligodendrocyte Density | Increased number of CC1+ cells (85.8 ± 6.56 cells per 0.25 mm²) vs. vehicle (64.4 ± 4.75 cells per 0.25 mm²)[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Neurite Outgrowth Assay
This protocol outlines the steps to quantify neurite extension in response to the IKVAV peptide.
-
Plate Preparation:
-
Coat 12 mm glass coverslips in a 24-well plate with poly-L-lysine (0.1 mg/ml) overnight at room temperature or for 2 hours at 37°C.
-
Wash the coverslips with sterile water.
-
Coat the coverslips with laminin (5 µg/ml) and incubate for 2 hours at 37°C before cell plating[5].
-
-
Cell Plating:
-
Dissociate neurons and plate them on the coated coverslips at a density of 1,500–2,000 neurons per coverslip in Neurobasal-A medium[5].
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing the desired concentration of the IKVAV peptide or a control peptide[1].
-
-
Fixation and Staining:
-
After the desired incubation period (e.g., 3 days), fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilize and block the cells.
-
Stain with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C, followed by an appropriate fluorescently labeled secondary antibody[5].
-
-
Imaging and Analysis:
In Vivo Spinal Cord Injury (SCI) Model and Functional Assessment
This protocol describes the induction of SCI in a mouse model and the subsequent assessment of functional recovery following treatment with an IKVAV-containing peptide.
-
Spinal Cord Injury Induction:
-
Anesthetize adult mice according to approved institutional protocols.
-
Perform a laminectomy at the desired thoracic level (e.g., T9-T10).
-
Induce a contusion injury using a standardized impactor device[4].
-
-
Peptide Administration:
-
At a set time point post-injury (e.g., immediately or 24 hours), administer the IKVAV peptide solution (e.g., IKVAV-MSP) directly into the lesion site[3]. Control groups should receive a vehicle or a scrambled peptide sequence.
-
-
Functional Recovery Assessment (BBB Scale):
-
At regular intervals (e.g., weekly) for a set period (e.g., 4-8 weeks), assess the locomotor function of the mice using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale[7][8][9][10][11][12][13][14].
-
Two independent, blinded observers should score the animals' hindlimb movements, coordination, and paw placement on a scale of 0 (complete paralysis) to 21 (normal movement)[7][8].
-
-
Histological Analysis:
-
At the end of the study period, perfuse the animals and dissect the spinal cord tissue.
-
Process the tissue for immunohistochemistry.
-
Stain sections with antibodies against neuronal markers (e.g., neurofilament) and glial scar components (e.g., GFAP) to assess axonal regeneration and scarring[4][15][16][17].
-
Quantify the stained areas or cell numbers using image analysis software.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow.
Caption: IKVAV peptide signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKVAV-linked cell membrane-spanning peptide treatment induces neuronal reactivation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembling Nanofibers Inhibit Glial Scar Formation and Promote Axon Elongation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stat.ubc.ca [stat.ubc.ca]
- 8. pages.jh.edu [pages.jh.edu]
- 9. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Test Scales for Evaluating Cell-Based Therapies in Animal Models of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Treatments for Spinal Cord Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 16. Neuronal and Glial Apoptosis after Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for PA22-2: A Guide for Laboratory Professionals
This document provides comprehensive safety and logistical guidance for the proper disposal of PA22-2. The term "this compound" can refer to two distinct products: a bioactive peptide used in life sciences research and an acrylic processing aid for PVC manufacturing. Given the audience of researchers, scientists, and drug development professionals, this guide prioritizes the procedures for the bioactive peptide. However, for clarity and safety, disposal information for both substances is provided. Please identify your specific product to follow the correct protocol.
Part 1: this compound (Bioactive Peptide)
This compound, also known as the IKVAV peptide sequence from the laminin A-chain, is a bioactive peptide used in research to promote neurite outgrowth.[1][2] While not classified as acutely hazardous, its full toxicological properties may not be fully known.[3][4] Therefore, it should be handled with care as a potentially hazardous chemical, and all waste should be managed as chemical waste.[1][5]
Data Presentation: Handling and Disposal Summary
The following table summarizes key parameters for the safe handling and disposal of this compound peptide waste.
| Parameter | Specification | Rationale & Citation |
| Waste Classification | Chemical Waste | Most research peptides are disposed of as chemical, not biological, waste.[1][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | Essential for minimizing exposure risk during handling and disposal.[3][5][6] |
| Working Environment | Chemical fume hood or well-ventilated area. | Prevents inhalation of peptide dust or aerosols.[5][7] |
| Waste Containers | Designated, leak-proof, and clearly labeled hazardous waste containers. | Ensures proper segregation and prevents accidental leakage or exposure.[5][6] |
| Inactivation Reagents (Optional) | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH). | Chemical hydrolysis can be used to degrade the peptide before disposal.[6] |
| Final Disposal Method | Collection by a certified hazardous waste management service. Incineration is a common final step. | Ensures compliance with environmental regulations like the Resource Conservation and Recovery Act (RCRA).[5] |
Experimental Protocols: Step-by-Step Disposal
The proper disposal of this compound peptide waste involves careful segregation, containerization, and documentation. Never dispose of peptide waste down the drain or in the regular trash.[5][6]
Protocol 1: Disposal of Liquid Peptide Waste
-
Collection : Collect all aqueous solutions containing this compound, including unused stock solutions, experimental buffers, and reaction mixtures, in a designated hazardous waste container.[5]
-
Chemical Inactivation (Optional but Recommended) :
-
Working in a chemical fume hood, slowly add the liquid peptide waste to a beaker containing a 1 M solution of HCl or NaOH.[6]
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis and degradation of the peptide.[6]
-
Neutralize the solution's pH to between 6.0 and 8.0 by carefully adding a weak acid or base. Monitor the pH during this process.[6]
-
-
Containerization : Transfer the neutralized waste into a properly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name ("this compound Peptide, inactivated"), and any other relevant hazard information.[6]
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until collection.[6]
Protocol 2: Disposal of Solid Peptide Waste
-
Segregation : Collect all solid materials contaminated with the this compound peptide. This includes expired lyophilized powder, empty vials, contaminated pipette tips, gloves, and other labware.[5]
-
Containerization : Place all contaminated solid waste into a dedicated, leak-proof hazardous waste container. Needles or other sharps must be placed in a designated sharps container.[5]
-
Labeling : Clearly label the container as "Hazardous Waste" and list the primary contaminant, "this compound Peptide." Include the accumulation start date as required by your institution.[1][5]
-
Storage and Disposal : Store the sealed container in the hazardous waste accumulation area. Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.[1][6]
Mandatory Visualization: Peptide Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound peptide waste.
Caption: Workflow for the proper disposal of laboratory peptide waste.
Part 2: this compound (Acrylic Processing Aid)
This compound can also refer to an acrylic polymer used as a processing aid in the manufacturing of PVC (Polyvinyl Chloride) products to improve flow and finish.[5] This material is generally not classified as hazardous.[8][9] However, proper industrial hygiene and waste management practices must be followed.
Data Presentation: Properties and Disposal Considerations
| Parameter | Specification | Rationale & Citation |
| Appearance | White, fluid powder. | Technical data sheet description.[5] |
| Primary Hazard | May form combustible dust concentrations in air. Mechanical eye or skin irritation. | Dust can be an explosion hazard and cause physical irritation.[9] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves. Use a respirator if dust is generated. | Standard protection for handling industrial powders.[8] |
| Spill Cleanup | Sweep up spilled material to avoid dust generation. Place in a suitable container for disposal. | Prevents dispersal of dust.[8][9] |
| Disposal Method | Dispose of in accordance with federal, state, and local environmental control regulations. | This substance is not typically classified as hazardous waste, but local rules apply.[8] |
| Environmental Fate | Avoid discharge into the environment. Prevent entry into drains or waterways. | Standard precaution for industrial chemicals to prevent environmental contamination.[8][9] |
Procedural Step-by-Step Guidance
-
Handling : Minimize dust generation during handling. Use in a well-ventilated area and keep containers closed when not in use.[9]
-
Waste Collection : Collect waste this compound powder, "off-spec" product, and empty packaging in suitable, labeled containers for disposal.
-
Spill Management : In case of a spill, avoid creating dust clouds. Sweep or vacuum the material and place it into a container for disposal.[8]
-
Final Disposal :
-
Dispose of the material via a licensed waste disposal contractor.
-
While not typically hazardous, do not dispose of it in the regular trash unless permitted by local regulations.
-
Waste packaging should be recycled where feasible.
-
For this compound that is already incorporated into PVC products, the entire product should be recycled through established PVC recycling streams (mechanical or chemical recycling).[10][11][12]
-
Mandatory Visualization: Acrylic Aid Disposal Logic
The following diagram outlines the logical flow for managing waste from this compound acrylic processing aid.
Caption: Disposal and recycling logic for acrylic processing aids.
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. abcepta.com [abcepta.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biosensis.com [biosensis.com]
- 8. fpc.com.tw [fpc.com.tw]
- 9. chempoint.com [chempoint.com]
- 10. plasticgranulators.net [plasticgranulators.net]
- 11. Everything you need to know about PVC recycling | Extruflex [extruflex.com]
- 12. vinylplus.eu [vinylplus.eu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for PA22-2
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the bioactive peptide PA22-2. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and proper disposal of materials. While specific toxicity data for this compound is limited, it should be handled with the standard precautions for a potentially hazardous chemical, minimizing inhalation, and skin and eye contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
